molecular formula C7H9NO2 B2759207 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 4868-31-9

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2759207
CAS No.: 4868-31-9
M. Wt: 139.154
InChI Key: IIFXXJKOBINVPH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)8-5(4)2/h3,8H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFXXJKOBINVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4868-31-9
Record name 4,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 4868-31-9[1][2][3]

  • Molecular Formula: C₇H₉NO₂[4]

  • Molecular Weight: 139.15 g/mol [4]

  • Structure:

    • SMILES: CC1=C(NC(=C1)C(=O)O)C[4]

Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Weight 139.15 g/mol [4]
Molecular Formula C₇H₉NO₂[4]
Storage Keep in a dark place, sealed in dry, room temperature.[5]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This method is reliable and scalable for laboratory purposes.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cluster_workup Workup Reactant1 Ethyl 4,5-dimethyl-1H- pyrrole-2-carboxylate Product1 This compound (Sodium Salt) Reactant1->Product1 Base Hydrolysis (Saponification) Reactant2 Sodium Hydroxide (NaOH) in Ethanol/Water Reactant2->Product1 Final_Product This compound (Precipitate) Product1->Final_Product Protonation Product2 Ethanol Workup1 Acidification (e.g., HCl) Workup1->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water. The ethanol ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.

  • Saponification: Add a solution of sodium hydroxide (NaOH) to the reaction mixture. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Solvent Removal: After the reaction is complete, remove the ethanol from the reaction mixture by rotary evaporation.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring proton, the two methyl groups, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm. This signal disappears upon the addition of D₂O due to proton exchange.[6]

  • N-H Proton: A broad singlet, typically in the region of 8-10 ppm.

  • Pyrrole Ring Proton: A singlet is expected for the proton at the 3-position of the pyrrole ring.

  • Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups attached to the pyrrole ring, likely in the 2-3 ppm region.

13C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 160-180 ppm.[6]

  • Pyrrole Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbons attached to the methyl groups and the carboxylic acid will have distinct chemical shifts from the unsubstituted carbon.

  • Methyl Carbons (-CH₃): Two signals in the aliphatic region for the two methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[7]

  • N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.

  • C-H Stretch (Methyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 139.15. Fragmentation patterns can provide further structural information.

Applications and Biological Significance

Pyrrole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse biological activities.[8] this compound and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Agents: Numerous pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8] The structural motif of this compound can be incorporated into larger molecules to explore new anticancer drugs.

  • Antimicrobial Agents: Pyrrole-based compounds have been investigated for their antibacterial and antifungal properties. Derivatives of pyrrole-2-carboxylic acid have shown activity against Mycobacterium tuberculosis.

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes, making this compound a scaffold for the design of enzyme inhibitors.

This compound is also used in the preparation of acid chlorination.[3]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis from its ethyl ester and the presence of multiple functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. The comprehensive data provided in this guide serves as a valuable resource for researchers and scientists working with this compound.

References

  • Jingming Chemical. 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid.
  • VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • MDPI. Synthesis of 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
  • NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • NIH. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24).
  • NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13).
  • University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR).
  • NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from Pyrroles.
  • Semantic Scholar. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022-08-09).
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).
  • UCLA. Spectroscopy Tutorial: Carboxylic Acids.

Sources

physicochemical properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 4868-31-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making a deep understanding of its derivatives essential for drug development professionals.[1][2] This document synthesizes available data on the compound's molecular structure, solubility, acidity, and lipophilicity, while also detailing the standard analytical methodologies for its characterization. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for researchers and scientists aiming to leverage this versatile molecule in their work.

Molecular Identity and Structural Framework

This compound is a substituted pyrrole featuring a carboxylic acid group at the C2 position and two methyl groups at the C4 and C5 positions. This specific arrangement of functional groups dictates its chemical behavior and physical properties. The pyrrole ring is an aromatic heterocycle, while the carboxylic acid moiety imparts acidic properties and serves as a handle for further synthetic transformations.

The fundamental structural and identifying information is summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 4868-31-9[4]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [5][6]
Monoisotopic Mass 139.06332 Da[3]

The presence of both a hydrogen-bond donor (the carboxylic acid -OH and pyrrole N-H) and acceptor (the carbonyl oxygen) within the structure suggests the potential for strong intermolecular interactions, which typically results in a crystalline solid state at room temperature.

Core Physicochemical Properties

A molecule's physicochemical profile is critical for predicting its behavior in both reactive and biological systems. These properties govern everything from reaction kinetics to pharmacokinetic profiles (ADME) in drug candidates.

Physical State and Thermal Properties
  • Appearance : Typically a powder, with coloration that can vary between batches.

  • Melting Point : A definitive, experimentally verified melting point for this compound is not consistently reported in publicly available literature. Related pyrrole carboxylic acids often exhibit high melting points and may decompose upon heating. For instance, pyrrole-2-carboxylic acid melts with decomposition between 204-208 °C. It is crucial to determine this value experimentally via techniques like Differential Scanning Calorimetry (DSC) for any new batch to establish a purity and identity benchmark.

  • Boiling Point : Due to the high melting point and potential for decarboxylation at elevated temperatures, a boiling point is not a relevant or practical parameter for this compound under standard atmospheric pressure.

Solubility Profile

The solubility of a compound is a cornerstone of its utility, impacting everything from reaction solvent selection to bioavailability. The structure of this compound contains both polar (carboxylic acid, NH) and non-polar (dimethylated pyrrole ring) regions, resulting in a nuanced solubility profile.

  • Aqueous Solubility : Expected to be low in neutral water but will increase significantly in basic solutions (pH > pKa) due to the formation of the highly polar carboxylate salt. A related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is described as slightly soluble in water.[7]

  • Organic Solvents : Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes or toluene is expected to be poor.

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. Its pKa value is critical for understanding its ionization state at a given pH, which affects its solubility, lipophilicity, and interaction with biological targets.

  • Pyrrole N-H Acidity : The N-H proton of the pyrrole ring is significantly less acidic (pKa ≈ 17), and will not ionize under typical aqueous conditions.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an immiscible lipid (e.g., octanol) and aqueous phase. It is a vital parameter in drug design for predicting membrane permeability and absorption.

  • Predicted XlogP : 1.3[3]

This moderately positive value suggests that the neutral form of the molecule has a slight preference for lipid environments over aqueous ones, indicating potential for good passive diffusion across biological membranes.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound after synthesis or before use.

Caption: A typical workflow for the structural confirmation and purity analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR : Expected signals would include:

    • A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm.

    • A broad singlet for the pyrrole N-H proton.

    • A singlet for the C3-H proton on the pyrrole ring.

    • Two distinct singlets for the two methyl groups (-CH₃) in the 1.5-2.5 ppm range.

  • ¹³C NMR : Key expected signals:

    • A carbonyl carbon (-COOH) around 160-180 ppm.

    • Four distinct signals for the pyrrole ring carbons.

    • Two signals for the methyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • O-H Stretch : A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H.

  • N-H Stretch : A sharper absorption around 3300-3500 cm⁻¹.

  • C=O Stretch : A strong, sharp absorption around 1680-1710 cm⁻¹ for the carbonyl group.

  • C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrrole ring.

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and can offer structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₇H₉NO₂). The expected parent ion would be observed at an m/z corresponding to the monoisotopic mass (139.0633).[3]

Reactivity, Stability, and Applications

The utility of this compound stems from its predictable reactivity, making it a valuable synthetic intermediate.

  • Reactivity : The carboxylic acid group is the primary site of reaction, readily undergoing esterification, amidation, or reduction to the corresponding alcohol. These transformations are fundamental for incorporating the pyrrole scaffold into larger, more complex molecules. The compound is used, for example, in the preparation of acid chlorides.[4]

  • Stability and Storage : The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

  • Applications in Drug Discovery : Pyrrole-containing structures are integral to a wide range of pharmaceuticals, including agents with antibacterial and anticancer properties.[1][8] This specific molecule serves as a building block for creating libraries of novel compounds for screening.[5][9] Its physicochemical properties—particularly its balanced lipophilicity and reactive handle—make it an attractive starting point for medicinal chemistry campaigns.

Caption: Relationship between core physicochemical properties and their impact on drug development.

Experimental Protocols

The following protocols describe methods for experimentally determining key physicochemical parameters. They are designed as self-validating systems.

Protocol 5.1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a buffered aqueous solution.

  • Preparation : Prepare a phosphate buffer solution at a defined pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration : Add an excess amount of this compound to a known volume of the buffer in a sealed glass vial. The excess solid is critical to ensure saturation is reached.

  • Agitation : Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling and Dilution : Carefully extract a known volume of the clear supernatant. Dilute the sample quantitatively with the mobile phase to be used for analysis.

  • Quantification : Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Validation : The presence of undissolved solid at the end of the experiment validates that saturation was achieved. The concentration calculated from the HPLC data represents the equilibrium solubility.

Protocol 5.2: pKa Determination via Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the addition of a strong base.

  • Sample Preparation : Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be added if aqueous solubility is too low.

  • Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

  • Titration : Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH after each addition.

  • Data Analysis : Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve, often found by taking the first derivative (dpH/dV).

  • pKa Calculation : The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Validation : A sharp, well-defined inflection point on the titration curve validates the accuracy of the measurement and confirms the presence of a single acidic proton in the titrated pH range.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic precursor. Its physicochemical properties—a moderate predicted lipophilicity, a primary acidic handle for functionalization, and characteristic spectroscopic signatures—define its utility and application. This guide has provided a detailed overview of these properties and the experimental methodologies required for their verification, offering a foundational resource for scientists working in pharmaceutical research and development.

References

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  • Koca, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • PubChemLite. (n.d.). This compound.
  • Hohuan Chemical. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • Slanina, T., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1968.
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  • Sigma-Aldrich. (n.d.). Pyrrole-2-carboxylic acid 99% 634-97-9.
  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
  • Chemdiv. (n.d.). Compound 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid.
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  • PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester.
  • PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
  • MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives.
  • MedchemExpress. (n.d.). Pyrrole-2-carboxylic acid | Natural Alkaloid.
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
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An In-Depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative that serves as a versatile and valuable building block in medicinal chemistry and materials science. Its heterocyclic scaffold, adorned with both methyl groups and a carboxylic acid moiety, provides a unique combination of steric and electronic properties, making it an essential intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, spectroscopic signature, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle present in a vast array of biologically crucial molecules, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, the pyrrole scaffold is a privileged structure, frequently incorporated into molecules designed for therapeutic intervention.[2] Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. This compound (herein referred to as the "title compound") is a prime example of such a functionalized scaffold. The methyl groups at the 4- and 5-positions provide steric bulk and increase lipophilicity, while the carboxylic acid at the 2-position serves as a versatile chemical handle for amide bond formation, esterification, or other functional group interconversions. This unique arrangement makes it a sought-after intermediate in drug discovery programs.[3]

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis and formulation. The key characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [3][5]
Monoisotopic Mass 139.06332 Da[4]
IUPAC Name This compound[4]
CAS Number 4868-31-9[6][7]
Appearance Varies; often a powder[3]
Melting Point Data not consistently available; related compounds melt in the 130-210 °C range[3][8]
Solubility Soluble in organic solvents like DMSO, DMF, methanol, and ethanol[9]

Synthesis Methodologies

The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this scaffold. The most common approaches to synthesizing the title compound or its precursors involve variations of the Knorr or Paal-Knorr pyrrole syntheses, or the chemical modification of a pre-existing pyrrole ring.[10][11][12]

A prevalent and practical strategy involves the base-mediated hydrolysis (saponification) of the corresponding ethyl or methyl ester, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This ester precursor is often more readily synthesized or commercially available. The hydrolysis reaction is a robust and high-yielding transformation that proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, followed by the departure of the alkoxide leaving group and subsequent acidification to yield the carboxylic acid.[13]

General Synthesis Workflow

The overall process from starting materials to the final, validated product follows a logical sequence of chemical transformation, product isolation, and rigorous characterization.

G cluster_synthesis Synthesis & Isolation cluster_purification Purification & Validation A Ester Precursor + NaOH / EtOH, H₂O B Saponification (Reflux) A->B C Reaction Mixture (Sodium Salt) B->C D Acidification (e.g., HCl) C->D E Crude Product (Precipitate) D->E F Filtration & Washing E->F Isolation G Recrystallization (e.g., from aq. Ethanol) F->G H Pure, Dry Product G->H I Characterization (NMR, MS, MP) H->I J Validated Compound I->J

Caption: General workflow for the synthesis and validation of the title compound.

Detailed Experimental Protocol: Saponification of Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0 - 3.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add sodium hydroxide pellets to the solution with stirring.

  • Saponification: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C). The causal driver for heating is to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 2-4 hours).[13]

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring. The purpose of this step is to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution. Monitor the pH to ensure it is acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts and acid.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Self-Validation:

  • Purity Check: Determine the melting point of the dried solid. A sharp melting range indicates high purity.

  • Structural Confirmation: Confirm the identity of the compound via spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) as detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the expected spectrum would feature:

    • A broad singlet in the downfield region (>11 ppm) for the carboxylic acid proton (-COOH).

    • Another broad singlet for the pyrrole N-H proton.[14]

    • A singlet for the C3-H proton on the pyrrole ring.

    • Two singlets in the aliphatic region (around 2.0-2.5 ppm) corresponding to the two non-equivalent methyl groups (-CH₃) at the C4 and C5 positions.

  • ¹³C NMR (Carbon NMR): The spectrum would show seven distinct carbon signals:

    • A signal for the carbonyl carbon (-COOH) in the 160-170 ppm range.

    • Four signals for the sp²-hybridized carbons of the pyrrole ring.

    • Two signals for the sp³-hybridized methyl group carbons.[15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 138.06.[4] In positive mode, the protonated molecule [M+H]⁺ would appear at an m/z of approximately 140.07.[4]

Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile heterocyclic building block. Its structure can be readily modified, making it a valuable starting point for the synthesis of larger, more complex molecules with potential biological activity.[3]

Role as a Core Scaffold in Medicinal Chemistry

In drug development, the compound serves as a "core scaffold" upon which further molecular complexity is built. The carboxylic acid group is the primary site for derivatization, most commonly through amide bond formation. By coupling this acid with a diverse library of amines, medicinal chemists can rapidly generate a large number of analogues for biological screening.

G cluster_reactions Chemical Derivatization Core 4,5-Dimethyl-1H-pyrrole- 2-carboxylic acid (Core Scaffold) Amide Amide Coupling (R-NH₂) Core->Amide Ester Esterification (R-OH) Core->Ester Other Other Functional Group Interconversion Core->Other Library Compound Library (Diverse Analogues) Amide->Library Ester->Library Other->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit Candidate Drug Candidate Hit->Candidate

Caption: Role of the title compound as a scaffold in a typical drug discovery cascade.

This strategy has been applied to the development of novel agents in several therapeutic areas:

  • Pharmaceutical Development: It is a key intermediate in synthesizing compounds targeting neurological disorders.[3]

  • Agrochemicals: The pyrrole scaffold is used in creating more effective and potentially environmentally safer herbicides and pesticides.[3]

Applications in Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. The rigid, planar structure of the pyrrole ring can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties. The carboxylic acid group can be used to anchor the molecule to surfaces or to participate in polymerization reactions.[3]

Conclusion

This compound is a molecule of significant synthetic utility. Its well-defined physicochemical properties, accessible synthesis routes, and versatile chemical functionality make it an indispensable tool for researchers. For professionals in drug development, it represents a validated starting point for the exploration of new chemical space in the quest for novel therapeutics. For materials scientists, it offers a robust building block for the design of next-generation functional polymers. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to fully leverage the potential of this valuable heterocyclic compound.

References

  • Wikipedia. (2023). Knorr pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • SynArchive. (n.d.). Knorr Pyrrole Synthesis.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
  • PubChemLite. (n.d.). This compound.
  • Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives.
  • PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester.
  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.
  • BMRB. (n.d.). Pyrrole-2-carboxylic Acid.
  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.
  • Wikipedia. (2023). Pyrrole-2-carboxylic acid.
  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • PMC - NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
  • Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.
  • ACS Publications. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(22), 9049–9052.
  • PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
  • PMC - NIH. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

The Solubility Profile of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

For 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, the key structural features influencing its solubility are:

  • The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. Carboxylic acids are generally soluble in less polar organic solvents like ethers, alcohols, and chloroform[].

  • The Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle with a moderate dipole moment. The N-H group can also participate in hydrogen bonding as a donor.

  • The Methyl Groups (-CH₃): The two methyl groups at the 4 and 5 positions are nonpolar and contribute to the lipophilicity of the molecule. An increase in the length of the hydrocarbon chain generally decreases solubility in polar solvents like water[][2].

The interplay of these features suggests that this compound will exhibit a nuanced solubility profile, with good solubility in solvents that can engage in hydrogen bonding and accommodate both polar and nonpolar moieties.

Predicted Solubility of this compound

Based on the structural analysis and qualitative data for the parent compound, pyrrole-2-carboxylic acid, which is soluble in ethanol, methanol, DMF, and DMSO, we can predict the solubility of this compound in a range of common organic solvents. The addition of two methyl groups will slightly increase the nonpolar character of the molecule compared to its parent compound.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe hydroxyl group of the solvent can form strong hydrogen bonds with the carboxylic acid and pyrrole N-H groups.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid and N-H groups.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than alcohols or sulfoxides.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have moderate polarity and can interact via dipole-dipole forces. Chloroform can also act as a weak hydrogen bond donor.
Aromatic Toluene, BenzeneLowThese are nonpolar solvents, and while there may be some π-π stacking interactions with the pyrrole ring, the lack of strong polar interactions will limit solubility.
Alkanes Hexane, HeptaneVery Low / InsolubleThese are nonpolar, non-hydrogen bonding solvents and are unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is ensured when undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration determined in the previous step, typically expressed in mg/mL or g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 analysis2 Analyze sample and standards (e.g., HPLC) sample2->analysis2 analysis1 Prepare standards analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic[3]. This is because the additional energy helps to overcome the lattice energy of the solid.

  • Solvent Polarity: As discussed, a good match between the polarity of the solute and solvent is crucial for good solubility[3].

  • Presence of Water: The presence of small amounts of water in organic solvents can sometimes increase the solubility of carboxylic acids due to enhanced hydrogen bonding networks[4].

  • pH (in protic solvents): In protic solvents that can support ionization, the pH can influence the form of the carboxylic acid. At higher pH, the carboxylate anion will be formed, which may have different solubility characteristics.

Conclusion

While quantitative experimental data on the solubility of this compound in organic solvents is not currently available, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated that this compound will be most soluble in polar protic and aprotic solvents capable of hydrogen bonding, with decreasing solubility in less polar and nonpolar solvents. For applications requiring precise solubility values, the provided isothermal shake-flask protocol offers a robust method for experimental determination. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • [This reference is not available].
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  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. CK-12. [Link]
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  • Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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  • LibreTexts. (n.d.). Factors Affecting Solubility. [Link]
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  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. [Link]

Sources

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermal properties of this compound (CAS No. 4868-31-9). As a Senior Application Scientist, my objective is to move beyond mere data reporting and offer a deeper understanding of the causality behind the expected thermal behavior of this compound, emphasizing the critical link between molecular structure, purity, and physical constants. In drug development and synthetic chemistry, a precise understanding of a molecule's melting point and thermal stability is fundamental for identity confirmation, purity assessment, and process safety.

Part 1: Core Physicochemical Properties

The thermal characteristics of this compound are dictated by its heterocyclic structure and the presence of a carboxylic acid functional group. These features allow for strong intermolecular hydrogen bonding while also introducing a potential pathway for thermal degradation.

PropertyValue & Analysis
Melting Point Not definitively reported in peer-reviewed literature. Experimental determination is essential. Based on isomeric and parent compounds, a melting point accompanied by decomposition is anticipated. (See Part 2 for detailed analysis).
Boiling Point Decomposes upon heating. The compound is not expected to have a boiling point at atmospheric pressure due to thermal instability. (See Part 3 for detailed analysis).

Part 2: Melting Point Analysis: A Foundational Criterion for Purity

Expertise & Experience: Why the Melting Point is More Than a Number

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This physical constant is exceptionally sensitive to impurities. For a pure, crystalline compound, the melting range—the span from the first appearance of liquid (onset point) to the complete liquefaction (clear point)—is typically narrow and sharp. The presence of even minor impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.

Therefore, in a research and development setting, the melting point is a rapid and cost-effective preliminary indicator of sample purity. An unexpectedly low or broad melting range is a direct signal to reconsider the purification strategy.

Authoritative Grounding: Context from Analogous Structures

While no specific melting point for this compound is consistently reported, data from structurally related compounds provide a critical analytical context:

  • Pyrrole-2-carboxylic acid (the parent compound) melts at 204-208 °C with decomposition [1][2]. This establishes a precedent that the pyrrole-2-carboxylic acid scaffold is prone to thermal degradation at or near its melting point.

  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (an isomer) has a reported melting point of 134-141 °C [3]. The substitution pattern significantly influences the crystal packing and, consequently, the melting point.

Given these precedents, it is reasonable to hypothesize that this compound will melt with decomposition, and its specific melting range must be determined empirically.

Experimental Protocol: High-Fidelity Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining a reliable melting point using a modern digital melting point apparatus.

Methodology:

  • Sample Preparation (The Causality of Consistency):

    • Ensure the sample is completely dry. Residual solvent acts as an impurity, leading to an artificially depressed and broad melting range.

    • Grind the crystalline sample into a fine, uniform powder. This ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. A packed column of 2-3 mm is ideal. Insufficient packing can lead to poor thermal conductivity and inaccurate readings.

  • Instrument Setup & Rapid Ramp (Approximate Determination):

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This initial, less precise measurement is crucial for efficiently planning the subsequent accurate determination.

  • Accurate Determination (The Core of the Protocol):

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

    • Insert a new, freshly packed capillary.

    • Set a slow heating rate of 1-2 °C/minute . This slow ramp is critical to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

    • Record the onset temperature (T1), where the first drop of liquid appears.

    • Record the clear point temperature (T2), where the last solid crystal melts.

    • The reported melting point should be the range T1 – T2.

  • Validation:

    • Repeat the accurate determination at least twice. Consistent results (within 1 °C) validate the measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation Dry Dry Sample Thoroughly Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3 mm) Grind->Pack RapidRamp Rapid Ramp (10-20°C/min) to find Approx. MP Pack->RapidRamp Cool Cool Apparatus (20°C below Approx. MP) RapidRamp->Cool SlowRamp Slow Ramp (1-2°C/min) for Accurate MP Cool->SlowRamp Record Record Range: Onset (T1) to Clear (T2) SlowRamp->Record Repeat Repeat Accurate Measurement 2x Record->Repeat Report Report Consistent Range (T1-T2) Repeat->Report Thermal_Analysis_Logic Start Characterize Thermal Properties BoilingPoint Attempt Boiling Point Determination Start->BoilingPoint Observation Observe Gas Evolution & Sample Degradation? BoilingPoint->Observation Conclusion Conclusion: Decomposes Before Boiling Observation->Conclusion Yes TGA Thermogravimetric Analysis (TGA) - Quantify Mass Loss Conclusion->TGA Confirm Mechanism DSC Differential Scanning Calorimetry (DSC) - Measure Transition Energies Conclusion->DSC Characterize Energetics

Caption: Logical Flow for Thermal Stability Characterization.

References

  • ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
  • LookChem. (n.d.). Cas 2199-45-3, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
  • Chemsrc. (2023, August 26). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-33-6.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Chemistry LibreTexts. (2021, July 13). 4: Differential Scanning Calorimetry (DSC).
  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • SpringerLink. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis.
  • ACS Publications. (2021, August 7). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.
  • Royal Society of Chemistry. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
  • NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid.
  • Lawrence Berkeley National Laboratory - eScholarship.org. (n.d.). Thermal Decomposition of Pyruvic Acid and its Esters.
  • National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
  • ResearchGate. (2011, August 8). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the methodologies and analyses required to determine the crystal structure of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between experimental crystallographic techniques and computational chemistry to reveal the precise three-dimensional arrangement of atoms in the solid state. We will explore not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation, ensuring a robust and validated structural determination.

Introduction: The Significance of Pyrrole Scaffolds and the Imperative for Structural Elucidation

Pyrrole derivatives are fundamental heterocyclic motifs present in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1] The substitution pattern on the pyrrole ring dictates the molecule's steric and electronic properties, which in turn govern its intermolecular interactions with biological targets. This compound, a substituted pyrrole, serves as a valuable building block in medicinal chemistry. A definitive understanding of its crystal structure is paramount for rational drug design, polymorphism screening, and formulation development. The solid-state conformation and intermolecular interactions, such as hydrogen bonding, provide a foundational understanding of its physicochemical properties.

This guide will therefore detail a systematic approach to obtaining and analyzing the crystal structure of this target compound, from initial synthesis to final structural validation and computational corroboration.

Synthesis and Crystallization: From Powder to Pristine Single Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible and efficient synthetic route to the title compound is a modification of the Paal-Knorr pyrrole synthesis.[2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, a suitable starting material would be a 3,4-dimethyl-1,2,5-tricarbonyl precursor.

A generalized synthetic scheme is presented below:

  • Step 1: Synthesis of a suitable 1,4-dicarbonyl precursor. This can be achieved through various established organic synthesis methods.

  • Step 2: Cyclization with an amine. The 1,4-dicarbonyl compound is reacted with an ammonia source, such as ammonium acetate, in a suitable solvent like acetic acid, under reflux conditions to yield the pyrrole ring.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to obtain the compound with a purity of >99%, which is crucial for successful crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3][4][5][6] The goal is to grow well-ordered, single crystals with dimensions typically in the range of 0.1-0.3 mm, free from defects.[7][8] Several techniques should be systematically screened.

Common Crystallization Techniques: [9]

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and can be guided by solubility studies.[5]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant).[9] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[6] Crystals form at the interface as the solvents slowly mix.

For this compound, a good starting point would be to screen a range of solvents with varying polarities, such as ethanol, ethyl acetate, acetone, and mixtures thereof. Given the carboxylic acid and N-H moieties, solvents capable of hydrogen bonding are likely to be effective.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Architecture

Once suitable single crystals are obtained, SC-XRD is employed to determine the arrangement of atoms within the crystal lattice.[7][10][11]

Experimental Protocol for SC-XRD

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination crystal_selection Crystal Selection (Microscope) crystal_mounting Crystal Mounting (Goniometer Head) crystal_selection->crystal_mounting data_collection X-ray Diffraction (Rotating Crystal) crystal_mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement structure_validation Structure Validation (CIF file) structure_refinement->structure_validation

Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.[10][12]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.[7][10] The diffracted X-rays are recorded by a detector.[11]

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with software like SHELXL.[13][14][15][16] This process optimizes the atomic positions, displacement parameters, and occupancy factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.

Analysis of the Crystal Structure

Based on the crystal structure of the parent compound, 1H-Pyrrole-2-carboxylic acid[1], we can anticipate several key structural features for this compound.

Hypothetical Crystallographic Data:

ParameterHypothetical Value
Chemical FormulaC₇H₉NO₂
Formula Weight139.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a ≈ 14.5, b ≈ 5.2, c ≈ 9.8
α, γ (°)90
β (°)≈ 105
Volume (ų)≈ 710
Z4
Density (calculated)≈ 1.30 g/cm³
R-factor (R1)< 0.05
Goodness-of-fit (S)≈ 1.0

Key Structural Features to Analyze:

  • Molecular Conformation: The planarity of the pyrrole ring and the orientation of the carboxylic acid group relative to the ring. In the parent compound, the pyrrole ring and the carboxyl group are nearly coplanar.[1]

  • Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.

  • Intermolecular Interactions: The presence of hydrogen bonds is highly likely given the N-H and O-H groups. We would expect to see hydrogen-bonded dimers formed through the carboxylic acid groups, a common motif for carboxylic acids.[1] Additional N-H···O hydrogen bonds may link these dimers into chains or sheets.

h_bonding

Expected hydrogen bonding patterns.

Computational Corroboration with Density Functional Theory (DFT)

To complement the experimental X-ray data and gain deeper insight into the molecule's properties, Density Functional Theory (DFT) calculations are invaluable.[17][18]

DFT Protocol

dft_workflow start Initial Geometry (from X-ray data) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc prop_calc Property Calculation (NMR, Orbitals) freq_calc->prop_calc

Workflow for DFT Calculations.

  • Geometry Optimization: Starting with the atomic coordinates from the refined crystal structure, a geometry optimization is performed in the gas phase.[19][20][21] This calculation finds the lowest energy conformation of an isolated molecule. A common and reliable level of theory for this purpose is B3LYP with a 6-311+G(d,p) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

  • Property Calculations: Further calculations can be performed to predict NMR chemical shifts and analyze the frontier molecular orbitals (HOMO and LUMO).

Comparing Experimental and Theoretical Results
PropertyExperimental (SC-XRD)Computational (DFT)Rationale for Comparison
Bond Lengths (Å) Measured in the solid stateCalculated for a single molecule in the gas phaseDiscrepancies can highlight the effects of intermolecular forces, such as hydrogen bonding, on the molecular geometry.
Bond Angles (°) Measured in the solid stateCalculated for a single molecule in the gas phaseSimilar to bond lengths, this comparison reveals the impact of the crystal packing environment.
Conformation Observed conformation in the crystal latticeLowest energy conformation in the gas phaseSignificant differences may indicate that the observed solid-state conformation is influenced by crystal packing.

Conclusion

The determination of the crystal structure of this compound is a multi-faceted process that integrates meticulous experimental work with insightful computational analysis. This guide has outlined a robust pathway, from the synthesis and crystallization of the target compound to its detailed structural characterization by single-crystal X-ray diffraction and theoretical validation using Density Functional Theory. The resulting structural information, including precise bond lengths, bond angles, and a detailed understanding of the intermolecular hydrogen bonding network, is indispensable for advancing the use of this molecule in drug discovery and materials science. By following the principles and protocols detailed herein, researchers can confidently elucidate the solid-state architecture of this and other important small molecules.

References

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  • Nagy, G., & Tasi, G. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(21), 11590.
  • Dohm, S., et al. (2018). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 57(51), 16644-16654.
  • Amador-Bory, A., et al. (2020). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. ResearchGate.
  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?.
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  • ResearchGate. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles.
  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
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  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
  • Zeng, G.-F., et al. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1121.
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  • Organic Chemistry Portal. Pyrrole synthesis.

Sources

A Researcher's Comprehensive Guide to Procuring 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: From Supplier Vetting to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of the procurement process for 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9), a valuable heterocyclic building block in medicinal chemistry and materials science. We will navigate the complexities of sourcing this compound, from identifying reliable suppliers to implementing essential quality control measures upon receipt.

Introduction to this compound in a Research Context

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs. The specific substitution pattern of this compound, with methyl groups at the 4 and 5 positions and a carboxylic acid at the 2 position, offers synthetic chemists a versatile starting point for further elaboration.

The carboxylic acid moiety can be readily functionalized, for instance, through esterification or amidation, to couple the pyrrole core to other molecules of interest. The dimethyl substitution influences the electronic properties and steric environment of the ring, which can be crucial for modulating the biological activity or material properties of the final product. While extensive research on this specific isomer is not as prevalent as for some other pyrrole derivatives, its structural motifs suggest potential applications in areas analogous to related compounds, such as the development of novel enzyme inhibitors, antimicrobial agents, or advanced polymers.[1]

The Critical Importance of Supplier Vetting and Compound Quality

The source of your starting material can have a profound impact on your experimental outcomes. Impurities can lead to unforeseen side reactions, difficulty in purification, and in the case of biological assays, misleading results. Therefore, a systematic approach to selecting a supplier is a critical first step.

Key Considerations Before Purchase:

  • Purity and Analytical Data: For most research applications, a purity of ≥97% is a reasonable starting point. However, the nature of the impurities is often more important than the absolute purity percentage. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide, at a minimum, the purity as determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Supplier Reputation and Specialization: Prioritize suppliers with a strong track record in providing high-quality research chemicals. Companies that specialize in small-molecule synthesis and heterocyclic chemistry are more likely to have robust quality control processes in place.

  • Availability and Lead Times: Research timelines are often tight. Inquire about the stock status and estimated delivery time before placing an order. Some suppliers may synthesize the compound on demand, which can introduce significant delays.

  • Technical Support: A reputable supplier should have qualified technical support staff who can answer questions about the compound's properties, stability, and handling.

A Step-by-Step Guide to Procurement and Quality Verification

The process of acquiring a research chemical like this compound can be broken down into a logical workflow. This ensures that the material you bring into your lab is of the required quality and is suitable for your intended application.

  • Supplier Identification and Initial Screening:

    • Utilize online chemical databases and marketplaces such as ChemicalBook and BLDpharm to identify potential suppliers.[2][3]

    • Cross-reference findings with established distributors known for their research-grade chemicals.

    • For each potential supplier, investigate their company history, quality certifications (e.g., ISO 9001), and customer reviews if available.

  • Request for Quotation (RFQ) and Certificate of Analysis (CoA):

    • Contact your short-listed suppliers and request a quotation for the desired quantity of this compound.

    • Crucially, request a lot-specific CoA. A generic technical data sheet is not sufficient.

  • Evaluation of the Certificate of Analysis:

    • Identity Confirmation: The CoA should include spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) that confirms the structure of the compound. Compare this data with literature values or your own predictions to ensure it is consistent with this compound.

    • Purity Assessment: Examine the purity data. For HPLC data, look for the percentage area of the main peak and the presence of any significant impurity peaks. For NMR, check for unassigned signals that could indicate impurities.

    • Physical Properties: Verify that the reported appearance (e.g., color, form) and melting point are consistent with known values.

  • Placing the Order and Ensuring Proper Shipping:

    • Once you have selected a supplier based on the quality of their documentation, price, and lead time, place your order.

    • Confirm that the supplier will ship the compound under appropriate conditions. While this specific compound may not have stringent shipping requirements, it is good practice to inquire about the packaging and any temperature controls used during transit.

  • Incoming Material Inspection and Storage:

    • Upon receipt, visually inspect the packaging for any signs of damage or tampering.

    • Verify that the information on the product label (name, CAS number, lot number) matches your order and the CoA.

    • Store the compound according to the supplier's recommendations. For many carboxylic acids, storage in a cool, dry place away from light is advisable.

    • Crucial Final Step: In-house Quality Verification. Before using the compound in your experiments, it is best practice to perform your own analytical verification. At a minimum, obtaining a ¹H NMR spectrum is a relatively quick and inexpensive way to confirm the identity and approximate purity of the material. This step provides a definitive baseline for your research and can prevent the loss of valuable time and resources due to substandard starting materials.

Supplier and Data Overview

The following table summarizes publicly available information for suppliers of this compound and related compounds. This is intended as a starting point for your own detailed investigation.

Supplier/DatabaseCompound NameCAS NumberNotes
BLDpharm This compound4868-31-9Lists the exact compound and provides access to documentation such as NMR, HPLC, and LC-MS.[2]
ChemicalBook This compound4868-31-9A chemical database that lists multiple suppliers and provides basic chemical properties and safety information.[3]
Chem-Impex 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid4513-93-3A supplier of a closely related isomer. Provides purity (≥97%), appearance, and storage conditions.[1]
Visualizing the Procurement Workflow

The following diagram illustrates the key decision points and processes in the procurement workflow, emphasizing the importance of analytical verification at each stage.

procurement_workflow cluster_planning Phase 1: Planning & Vetting cluster_evaluation Phase 2: Evaluation & Decision cluster_execution Phase 3: Execution & Verification start Identify Need for This compound search Search Chemical Databases (e.g., ChemicalBook, BLDpharm) start->search shortlist Shortlist Potential Suppliers search->shortlist rfq Request Quotation (RFQ) & Lot-Specific CoA shortlist->rfq eval_coa Evaluate CoA: - Identity (NMR, MS) - Purity (HPLC, NMR) - Physical Properties rfq->eval_coa decision Select Supplier Based on: - Quality - Price - Lead Time eval_coa->decision place_order Place Purchase Order decision->place_order Approved receive Receive & Inspect Shipment place_order->receive qc In-House QC Verification (Minimum: ¹H NMR) receive->qc qc->decision Fail store Log & Store Compound qc->store Pass use Release for Research Use store->use

Procurement and Quality Control Workflow

References

Sources

A Researcher's Guide to Sourcing and Quality Control of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its substituted pyrrole core is a common motif in a variety of biologically active compounds, serving as a precursor for pharmaceuticals targeting neurological disorders and for the development of novel anticancer agents.[1][2][3] The successful outcome of complex, multi-step syntheses often hinges on the quality and purity of such starting materials. A seemingly minor impurity can lead to significant downstream consequences, including altered reaction kinetics, unexpected side products, and ultimately, compromised biological or material properties.

This in-depth technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive framework for navigating the supplier landscape, establishing robust quality control measures, and ensuring the integrity of this compound for research and development. By synthesizing technical data with field-proven insights, this guide aims to empower scientists to source this critical reagent with confidence and validate its quality with empirical rigor.

Chapter 1: Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of effective quality control.

Chemical Structure:

Caption: A three-phase workflow for qualifying a chemical supplier.

A critical component of this process is the Certificate of Analysis (CoA). A trustworthy CoA will not only state the purity but also specify the analytical method used (e.g., HPLC, NMR) and provide the corresponding data. Suppliers who readily provide this level of detail demonstrate a commitment to quality.

Chapter 3: Synthesis, Impurities, and Incoming Quality Control

Common Synthetic Routes:

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A prevalent method involves the hydrolysis of the corresponding ethyl ester precursor. [4]

Caption: Simplified schematic of synthesis via ester hydrolysis.

Potential Impurities:

Based on this common synthetic route, potential process-related impurities could include:

  • Unreacted Starting Material: Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

  • Side-Reaction Products: Impurities from the synthesis of the initial ester.

  • Residual Solvents: Ethanol, water, or other solvents used in purification.

  • Inorganic Salts: Sodium chloride or potassium chloride from the acidification step.

Protocol: Incoming Material Verification

Trustworthiness in research is built on self-validating systems. [5]Relying solely on a supplier's CoA is insufficient. An independent, in-house verification is a critical step in good laboratory practice (GLP). [5] Objective: To confirm the identity, purity, and integrity of a newly received batch of this compound.

Methodology:

  • Documentation Review:

    • Cross-reference the supplier's CoA and the container label to ensure the CAS number (4868-31-9), product name, and batch number match the order. [6] * Review the stated purity and the analytical methods used.

  • Physical Characterization:

    • Appearance: Visually inspect the material. It should be a powder, ranging from white to light brown. Note any discoloration or heterogeneity.

    • Melting Point: Determine the melting point range using a calibrated apparatus. A sharp range (e.g., within 2°C) close to the literature value (205-207°C) suggests high purity. [7]A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic & Chromatographic Analysis:

    • ¹H NMR Spectroscopy (Identity and Purity):

      • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a proton NMR spectrum.

      • Verification: Compare the obtained spectrum to a reference spectrum or literature data. Key signals should include the pyrrole N-H proton, the C-H proton on the pyrrole ring, and the two methyl group signals.

      • Purity Assessment: Look for impurity peaks, particularly in the aliphatic region (residual ethanol) or aromatic region (unreacted starting material). Integration of impurity peaks relative to the main compound can provide a semi-quantitative purity estimate.

    • HPLC (Purity):

      • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase).

      • Analyze the sample to determine the peak area percentage of the main component. This provides a quantitative measure of purity.

This multi-faceted approach ensures that the material meets the necessary standards before it is committed to a critical experiment. [8][9]

Chapter 4: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

Safety Precautions (Based on analogous compounds): [10][11]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. [11]Avoid contact with skin and eyes. Causes skin and serious eye irritation. [10][11]May cause respiratory irritation. [10][11]* First Aid:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes. [10] * Skin: Wash off with soap and water. [10] * Inhalation: Move the person to fresh air. [10] Storage and Stability:
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]The recommended storage temperature is often refrigerated (2-8°C). [12]* Incompatibilities: Keep away from strong oxidizing agents. [10]

Chapter 5: Applications in Research and Drug Discovery

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making this compound a valuable starting material.

  • Anticancer Research: Pyrrole derivatives are investigated for their antiproliferative activity against various cancer cell lines. [2][3]The specific substitution pattern on the pyrrole ring is crucial for biological activity.

  • Antibacterial Agents: The pyrrole ring is a core component of several classes of antibacterial compounds that target essential bacterial enzymes like DNA gyrase. [13]* Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. [4]* Materials Science: The compound can be used in the development of advanced polymers with specific thermal or mechanical properties. [1]

Conclusion

The reliability of scientific research is directly linked to the quality of its foundational components. For a key building block like this compound, rigorous supplier qualification and incoming quality control are not optional procedural hurdles but essential pillars of scientific integrity. By implementing the frameworks outlined in this guide—from systematic supplier evaluation to multi-technique analytical verification—researchers can mitigate risks associated with reagent impurity, enhance experimental reproducibility, and accelerate the path from discovery to innovation.

References

  • LookChem.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]
  • Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control. [Link]
  • National Institute of Standards and Technology. DNA Amplification | Quality Control Testing of Reagents and Consumables. (2023, August 25). [Link]
  • Tristar Intermediates. Quality Control Measures Every Chemical Manufacturer Needs. [Link]
  • SIA Toolbox. QUALITY CONTROL OF CHEMICALS. [Link]
  • Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | CAS#:2386-33-6. [Link]
  • NCBI. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021, March 30). [Link]
  • ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023, November 15). [Link]
  • ResearchGate. (PDF)
  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • PubMed.
  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

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safety and handling precautions for 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from its core structure—a pyrrole carboxylic acid—and its dimethyl substituents. The foundational compound, pyrrole-2-carboxylic acid, is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] The addition of methyl groups, as seen in related dimethyl-pyrrole compounds, can introduce further hazards, including potential flammability and toxicity.[4]

Therefore, this compound should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system.

Table 1: Synthesized GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSource (Structural Analogs)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][5][6][7]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[1][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][5][6][7]
Acute Toxicity (Oral, Dermal, Inhalation)Potential HazardH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[4][5][8]

Note: The acute toxicity is included as a potential hazard based on data for some dimethyl-pyrrole derivatives and represents a conservative, safety-first approach.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The Primary Barrier

All work involving this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood. This is the most effective measure to prevent inhalation of dust particles and to contain any potential vapors.[5] The workspace should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment: The Last Line of Defense

The selection of PPE is dictated by the potential hazards of skin/eye irritation and inhalation.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[1][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][9]

  • Skin Protection : A standard laboratory coat must be worn and kept fastened. Nitrile gloves are recommended for handling this compound. It is crucial to inspect gloves for any signs of degradation or puncture before use and to employ proper glove removal techniques to avoid skin contact.[9][10] Contaminated gloves should be disposed of immediately as chemical waste.[9][10]

  • Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used.[6]

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols is essential for minimizing risk throughout the compound's lifecycle in the laboratory.

Handling
  • Avoid Dust Formation : As a solid, the primary handling risk is the generation of airborne dust.[5][6] Weighing and transferring should be done carefully and within a fume hood to minimize dust.

  • Grounding : For larger quantities, take precautionary measures against static discharge, as dusts can sometimes form explosive mixtures with air.[4][8]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in laboratory areas.[4][8]

Storage
  • Conditions : Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][4]

  • Security : The storage area should be locked or otherwise accessible only to authorized personnel.

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids.[1][4]

Safe_Handling_Workflow Workflow for Safe Handling of this compound receiving Receiving - Verify Integrity - Log in Inventory storage Secure Storage - Cool, Dry, Ventilated - Tightly Closed Container receiving->storage Store Immediately ppe Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves storage->ppe Prepare for Use fume_hood Work in Fume Hood - Weighing & Transfer - Experimental Use ppe->fume_hood Begin Experiment cleanup Post-Experiment - Decontaminate Surfaces - Doff PPE Correctly fume_hood->cleanup Complete Work waste Waste Disposal - Segregate Solid Waste - Label Container - Arrange Professional Disposal cleanup->waste Dispose of Waste

Caption: Safe handling workflow from receipt to disposal.

Emergency Response Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

  • In case of Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[1][2][5]

  • If Inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][5]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Accidental Release Measures
  • Small Spills : Ensure adequate ventilation and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[5][6] Clean the spill area with soap and water.

  • Large Spills : Evacuate non-essential personnel from the area. Do not allow the substance to enter drains.[5] Contact environmental health and safety personnel for assistance with cleanup.

Fire-Fighting Measures
  • Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[5]

  • Specific Hazards : Combustion may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Procedure : Dispose of unused material and its container at an approved waste disposal plant.[1][5] Do not dispose of it with regular trash or pour it down the drain. All disposal practices must comply with federal, state, and local regulations. Contact a licensed professional waste disposal service for guidance.[5]

References

  • Angene Chemical. (2024). Safety Data Sheet for 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid. [Link]
  • Fisher Scientific. (2024). Safety Data Sheet for 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid. [Link]
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.

Sources

An In-Depth Technical Guide to the Biological Activity of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic therapeutic agents.[1] This technical guide provides a comprehensive analysis of the biological activities associated with a specific subclass: 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives. These compounds have emerged as versatile pharmacophores exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document synthesizes current research, detailing the mechanisms of action, structure-activity relationships (SAR), and key experimental data. Furthermore, it provides validated protocols for the synthesis and biological evaluation of these derivatives, offering a critical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The Privileged Status of Pyrroles

Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and among them, the five-membered pyrrole ring holds a privileged status. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a diverse array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing a pyrrole core, with applications ranging from oncology to infectious diseases and beyond. The pyrrole scaffold's adaptability makes it an ideal starting point for the design of novel therapeutic agents with tailored activities.[4]

Focus on the this compound Core

The this compound scaffold represents a synthetically accessible and highly versatile core structure. The dimethyl substituents at the 4- and 5-positions are known to influence the molecule's lipophilicity and metabolic stability, which can be critical for its pharmacokinetic profile.[5] The carboxylic acid at the 2-position serves as a key functional handle for derivatization, allowing for the creation of amides, esters, and other functional groups to modulate biological activity and target specificity. This guide will explore how modifications to this core structure give rise to potent anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis Strategies

The Paal-Knorr Pyrrole Synthesis: A Foundational Approach

The most direct and widely used method for constructing the substituted pyrrole ring is the Paal-Knorr synthesis.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[7] For the synthesis of the target scaffold, 3,4-hexanedione serves as the 1,4-dicarbonyl precursor. The reaction's simplicity and the accessibility of its starting materials make it a highly efficient method for generating a library of N-substituted pyrrole derivatives.[8]

General Protocol for Synthesis via Paal-Knorr Reaction

This protocol describes a standard laboratory procedure for synthesizing a model N-substituted 4,5-dimethyl-1H-pyrrole-2-carboxamide derivative.

Rationale: Acetic acid is used as a catalyst to accelerate the initial imine formation without being so strong as to promote the furan-forming side reaction.[7] The subsequent amide coupling using EDC/HOBt is a standard, high-yield method for forming amide bonds from carboxylic acids and amines under mild conditions.

  • Step 1: Pyrrole Ring Formation.

    • To a round-bottom flask, add 3,4-hexanedione (1.0 eq) and an appropriate amino acid ester (e.g., glycine methyl ester, 1.1 eq) in ethanol.

    • Add glacial acetic acid (0.2 eq) as a catalyst.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product is the ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis).

    • Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to 70°C for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).[9]

    • Cool the mixture and acidify with 1M HCl to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 3: Amide Coupling.

    • Dissolve the carboxylic acid from Step 2 (1.0 eq), a selected primary or secondary amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Cool the mixture to 0°C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise and stir at 0°C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[10]

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final carboxamide derivative.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Paal-Knorr Cyclization cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 3,4-Hexanedione + Amino Acid Ester B EtOH, Acetic Acid (cat.) Reflux A->B C Pyrrole Ester Intermediate B->C D Pyrrole Ester C->D E NaOH, THF/H2O 70°C D->E F 4,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid E->F G Carboxylic Acid + Primary/Secondary Amine F->G H EDC, HOBt, DMF 0°C to RT G->H I Final Carboxamide Derivative H->I

Caption: Paal-Knorr synthesis and subsequent derivatization workflow.

Anticancer Activity

Derivatives of the pyrrole scaffold are widely investigated for their anticancer properties, targeting various hallmarks of cancer.[3][4]

Mechanism of Action: Targeting Key Oncogenic Pathways
  • 3.1.1 Inhibition of Tyrosine Kinases (EGFR/VEGFR): Several pyrrole derivatives function as competitive inhibitors of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] By forming stable complexes with these receptors, they block downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

  • 3.1.2 Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for many pyrrole-based anticancer agents is the induction of programmed cell death (apoptosis) in malignant cells.[2] These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division, thereby inhibiting tumor growth.[3]

  • 3.1.3 Antioxidant and Anti-inflammatory Contributions: Some derivatives exhibit antioxidant properties, reducing lipid and protein peroxidation products in inflamed tissues, which can contribute to their overall antitumor activity.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their substitution patterns.

  • N-1 Position: Substitution at the nitrogen atom, often with benzyl or substituted phenyl groups, is crucial for modulating kinase inhibitory activity and cellular uptake.

  • C-2 Position: The carboxamide moiety at this position is a key interaction point. The nature of the amine used for the amide bond significantly impacts potency and selectivity.[12]

  • C-4 and C-5 Positions: While the core topic is 4,5-dimethyl derivatives, SAR studies on related pyrroles show that the substituents here are critical. For instance, replacing the methyl groups can drastically alter activity, indicating their importance for binding affinity or metabolic stability.[5]

Data Summary: Antiproliferative Activity

The following table summarizes the cytotoxic activity of representative pyrrole derivatives against various human cancer cell lines.

Compound IDR Group (at C-2 Carboxamide)Cell LineIC₅₀ (µM)Citation
4d (Not specified)LoVo (Colon)45.81[12]
4a (Not specified)LoVo (Colon)69.13[12]
Cis-4m 3,5-diaryl-dihydropyrrole-2-carbonitrilePC3 (Prostate)>100[13]
Cis-4m 3,5-diaryl-dihydropyrrole-2-carbonitrileHT-29 (Colon)16.6[13]

Note: Data is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.

Visualization: Anticancer Mechanisms

G cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction Pyrrole Pyrrole Derivative EGFR EGFR/VEGFR Signaling Pyrrole->EGFR Inhibits Bcl2 Bcl-2 Proteins Pyrrole->Bcl2 Downregulates Proliferation Cell Proliferation Angiogenesis EGFR->Proliferation Activates Caspases Caspase Cascade Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Triggers

Caption: Key anticancer mechanisms of pyrrole derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[14]

Rationale: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the absorbance of which is directly proportional to the number of living cells in the culture.

  • Cell Seeding: Seed cancer cells (e.g., LoVo, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Properties

The pyrrole-2-carboxamide moiety is a recognized pharmacophore for antimicrobial agents, effective against a range of bacterial and fungal pathogens.[10][15]

Antibacterial Activity

Derivatives of this compound, particularly the carboxamides, have demonstrated significant antibacterial activity, especially against Gram-negative bacteria.[15]

  • 4.1.1 Mechanism of Action: While diverse, one key mechanism for related pyrrole compounds in tuberculosis treatment is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3).[16] This protein is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. Other mechanisms may include inhibition of DNA gyrase or disruption of biofilm formation.[10]

  • 4.1.2 SAR for Antibacterial Efficacy:

    • Carboxamide Group: The N-H of the pyrrole and the amide N-H are often crucial for forming hydrogen bonds with the target protein, making them essential for potency.[16]

    • Substituents: Electron-withdrawing groups on aryl rings attached to the core structure can enhance activity.[16] Dihalogenation of the pyrrole ring has also been shown to improve potency against Gram-positive bacteria in related scaffolds.[17]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for representative pyrrole-2-carboxamide derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Citation
4i Klebsiella pneumoniae1.02[10][15]
4i Escherichia coli1.56[10][15]
4i Pseudomonas aeruginosa3.56[10][15]
ENBHEDPC M. tuberculosis H37Rv0.7[17]
Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of a compound required to inhibit visible bacterial growth.

Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing. It provides a precise MIC value, which is essential for evaluating the potency of a new antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Effects

Pyrrole derivatives, including N-pyrrolylcarboxylic acids, are known to possess significant anti-inflammatory and analgesic activities.[18][19]

Mechanism of Action: Modulation of Inflammatory Mediators
  • 5.1.1 COX-1/COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrrole structure function by blocking these enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[20] Some derivatives are designed to be selective COX-2 inhibitors to reduce gastrointestinal side effects.[18]

  • 5.1.2 Inhibition of Pro-inflammatory Cytokines: Certain pyrrole-2,5-dione derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in immune cells.[21]

SAR for Anti-inflammatory Potency

Quantitative structure-activity relationship (QSAR) studies have shown that the anti-inflammatory potency of these compounds is strongly correlated with the steric and hydrogen-bonding properties of substituents on the core scaffold.[19] The presence of the carboxylic acid group is often a key feature for mimicking the binding of arachidonic acid in the COX active site.

Protocol: In Vitro Cytokine Inhibition Assay (ELISA)

This protocol measures the ability of a compound to inhibit the production of a pro-inflammatory cytokine (e.g., TNF-α) from stimulated immune cells.

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels (like cytokines) in biological samples. This assay directly measures the functional effect of a compound on an inflammatory pathway.

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Add various concentrations of the test compounds to the cells and incubate for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC₅₀ of the compound for cytokine inhibition.

Conclusion and Future Perspectives

Derivatives of this compound constitute a class of compounds with profound and diverse biological activities. The research synthesized in this guide demonstrates their potential as robust scaffolds for developing novel therapeutics in oncology, infectious diseases, and inflammatory disorders. The established synthetic routes, particularly the Paal-Knorr reaction, provide a reliable platform for generating chemical diversity. Future research should focus on leveraging SAR insights to optimize potency and selectivity, improve pharmacokinetic profiles, and explore novel mechanisms of action. The continued investigation of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

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  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed
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A Comprehensive Technical Guide to the Natural Occurrence of Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrole-2-carboxylic acid (P2C) and its derivatives represent a foundational class of heterocyclic natural products. While seemingly simple in structure, P2C serves as a critical biosynthetic precursor to a vast array of complex and pharmacologically significant molecules, including potent antibiotics, antitumor agents, and marine alkaloids.[1][2][3] Concurrently, P2C itself exhibits a spectrum of modest but important biological activities, from antibacterial and antifungal to anti-inflammatory effects.[4][5][6] This technical guide provides an in-depth exploration of the natural world of P2C, detailing its primary biosynthetic origins, diverse sources across kingdoms, established protocols for its isolation and characterization, and its multifaceted biological significance. This document is intended for researchers in natural product chemistry, microbiology, and drug development seeking to leverage this versatile molecular scaffold.

Biosynthetic Pathways: Nature's Routes to the Pyrrole-2-Carboxylate Scaffold

The ubiquity of the pyrrole-2-carboxylate moiety in nature is underpinned by elegant and efficient biosynthetic logic. While several pathways exist, the oxidative transformation of L-proline is the most prominent and well-characterized route, particularly in microbial systems.

The Canonical Pathway: L-Proline Dehydrogenation

The primary route for P2C biosynthesis involves the activation and subsequent four-electron oxidation of the amino acid L-proline.[7][8] This process is not a simple dehydrogenation of the free amino acid; instead, it relies on a sophisticated enzymatic assembly line that controls reactivity and ensures efficient conversion.

The key steps, particularly in the biosynthesis of antibiotics like undecylprodigiosin and pyoluteorin, are as follows:[2]

  • Activation: L-proline is first activated by being covalently tethered to a Peptidyl Carrier Protein (PCP) domain of a non-ribosomal peptide synthetase (NRPS) or a related enzyme system. This forms a prolyl-S-PCP thioester.[2] This initial activation is crucial as it prepares the substrate for the subsequent enzymatic modifications and prevents the premature release of reactive intermediates.

  • Oxidation: A dedicated flavoprotein desaturase catalyzes a net four-electron oxidation of the tethered proline.[2] This is believed to occur in two discrete two-electron steps, proceeding through a dehydroprolyl intermediate.[2]

  • Tautomerization & Release: Tautomerization of the oxidized intermediate leads to the formation of the aromatic pyrrolyl-2-carboxyl-S-PCP product.[8] This protein-bound, activated form of P2C is now primed for transfer to other substrates, such as in the acylation step during the biosynthesis of clorobiocin or coumermycin A1.[9]

The genius of this pathway lies in its timing: L-proline is activated before its desaturation. This strategy stabilizes the nascent, electron-rich pyrrole ring via the electron-withdrawing thioester group, preventing auto-oxidation and unwanted side reactions.[2]

L-Proline Dehydrogenation Pathway cluster_0 Enzyme Complex (e.g., NRPS Module) L_Proline L-Proline Prolyl_S_PCP Prolyl-S-PCP L_Proline->Prolyl_S_PCP Tethering Dehydroprolyl_S_PCP 3,4-Dehydroprolyl-S-PCP (Intermediate) Prolyl_S_PCP->Dehydroprolyl_S_PCP 2e- Oxidation Pyrrolyl_S_PCP Pyrrolyl-2-carboxyl-S-PCP (Activated P2C) Dehydroprolyl_S_PCP->Pyrrolyl_S_PCP 2e- Oxidation & Tautomerization Downstream_Biosynthesis Acyl Transfer to Substrate (e.g., Sugar) Pyrrolyl_S_PCP->Downstream_Biosynthesis Transfer PCP_Domain PCP Domain PCP_Domain->L_Proline Flavoprotein_Desaturase Flavoprotein Desaturase Flavoprotein_Desaturase->Prolyl_S_PCP Flavoprotein_Desaturase->Dehydroprolyl_S_PCP

Figure 1: Biosynthesis of activated Pyrrole-2-Carboxylate from L-Proline.

Alternative Biosynthetic Routes

While proline dehydrogenation is dominant, nature employs other strategies:

  • From N-acetylglucosamine: A pathway has been reported where N-acetylglucosamine serves as the precursor, leading to the formation of 4-acetamidepyrrole-2-carboxylic acid, an intermediate in the biosynthesis of the antibiotic congocidine.[10][11]

  • Enzymatic CO₂ Fixation: A novel biocatalytic route involves the direct carboxylation of pyrrole. An enzyme from the UbiD family, such as HudA/PA0254 from Pseudomonas aeruginosa, can catalyze the reversible conversion of pyrrole to pyrrole-2-carboxylic acid, effectively fixing carbon dioxide.[10][12]

Natural Sources of Pyrrole-2-Carboxylic Acids

P2C and its derivatives are widely distributed across various biological taxa, from terrestrial microbes to marine invertebrates. This widespread occurrence highlights its fundamental role in secondary metabolism.

Compound/DerivativeSource Organism(s)KingdomEnvironmentReference(s)
Pyrrole-2-carboxylic acid Pelomonas puraquaeBacteriumMarine[1]
Streptomyces spp.BacteriumTerrestrial[4][13]
Bacillus cereus ZBEBacteriumEndophyte[5]
Lysobacter sp. 3655BacteriumTerrestrial[14]
Capparis spinosaPlantTerrestrial[13]
Pyrrole-2-carboxamides Agelas nakamuraiSpongeMarine[8]
Pyrrole-2-carboxaldehydes Mycoleptodonoides aitchisoniiFungusTerrestrial[10]
Aegiceras corniculatumPlantMangrove[10]
Angelica dahuricaPlantTerrestrial[10]
1H-pyrrole-2,5-dicarboxylic acid Perenniporia tephroporaFungusEndophyte[15]
Phyllanthus emblicaPlantTerrestrial[6]
Halogenated P2C Scaffolds Marine Sponges (e.g., Agelas)SpongeMarine[16]

Table 1: Selected Natural Sources of Pyrrole-2-Carboxylic Acid and its Derivatives.

Isolation and Characterization: A Practical Workflow

The identification of P2C from a natural source is a cornerstone of natural product discovery. The process involves extraction from a large-scale culture, chromatographic purification, and spectroscopic structure elucidation. The following protocol is a generalized methodology based on established literature.[10][14]

Detailed Experimental Protocol

Objective: To isolate and identify Pyrrole-2-carboxylic acid from a microbial fermentation culture.

Step 1: Large-Scale Fermentation

  • Inoculate a suitable production medium (e.g., Martin medium for Lysobacter sp.[14]) with a fresh culture of the target microorganism.

  • Incubate under optimal growth conditions (e.g., 30°C, 48 hours with shaking) in a large-scale fermenter (2 L or greater) to generate sufficient biomass and secondary metabolite production.

Step 2: Solvent Extraction

  • Centrifuge the culture to separate the supernatant from the cell mass. The target compound may be intracellular or extracellular; thus, both fractions should ideally be analyzed.

  • For extracellular metabolites, acidify the supernatant (e.g., with 0.01% acetic acid) to protonate the carboxylic acid, increasing its solubility in organic solvents.

  • Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate, repeated three times. The causality here is partitioning the moderately polar P2C from the aqueous culture broth into the organic solvent.

  • Pool the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Chromatographic Purification

  • Dissolve the crude extract (e.g., 0.6 g)[14] in a minimal amount of methanol.

  • Subject the dissolved extract to Medium Pressure Liquid Chromatography (MPLC) using a reverse-phase C18 silica gel column.

  • Elute the column with a stepwise or linear gradient of methanol in water (e.g., starting from 5% and increasing to 50% methanol).[14] This separates compounds based on polarity, with more polar compounds eluting first.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Pool the enriched fractions and perform a final purification step using reverse-phase High-Performance Liquid Chromatography (HPLC) with an isocratic or shallow gradient elution (e.g., 18% acetonitrile in water)[14] to obtain the pure compound.

Step 4: Structure Elucidation and Verification

  • High-Resolution Mass Spectrometry (HR-MS): Determine the exact mass of the purified compound. P2C will show a deprotonated molecular ion peak [M-H]⁻ at an m/z corresponding to the molecular formula C₅H₄NO₂⁻ (calculated: 110.0242).[14]

  • Nuclear Magnetic Resonance (NMR): Dissolve the pure compound in a suitable deuterated solvent (e.g., CD₃OD). Acquire ¹H NMR and ¹³C NMR spectra. The characteristic signals for P2C's three pyrrole protons and five carbons provide definitive structural confirmation. 2D NMR experiments (COSY, HMBC) can be used to confirm connectivity.

  • Standard Comparison: The identity is unequivocally confirmed by comparing the retention time, mass spectrum, and NMR data with those of an authentic commercial standard of Pyrrole-2-carboxylic acid.[14]

Isolation Workflow cluster_workflow Isolation & Identification Protocol cluster_analysis 5. Structural Analysis Fermentation 1. Scale-Up Fermentation (e.g., 2L Culture) Extraction 2. Acidified Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude Crude Extract Extraction->Crude MPLC 3. MPLC Purification (Reverse Phase C18) Crude->MPLC Fractions Enriched Fractions MPLC->Fractions HPLC 4. HPLC Final Purification (Isocratic) Fractions->HPLC Pure Pure Compound HPLC->Pure HRMS HR-MS (Exact Mass) Pure->HRMS NMR 1D/2D NMR (Structure) Confirmation 6. Confirmation (Compare to Standard) HRMS->Confirmation NMR->Confirmation

Figure 2: General workflow for isolating P2C from a natural source.

Biological Activities and Therapeutic Potential

While P2C is often viewed as a biosynthetic intermediate, it possesses its own interesting bioactivities. Furthermore, its derivatives are among the most potent natural products known.

ActivityCompound/ClassMechanism/TargetSignificanceReference(s)
Antibacterial P2CInduces bacterial cell membrane damage.Broad-spectrum activity against foodborne pathogens.[5]
Clorobiocin, Coumermycin A1Inhibition of bacterial DNA gyrase.Potent antibiotics; serve as leads for drug development.[9]
Antifungal P2CWeak antagonistic effects.Contributes to biocontrol properties of producing organisms.[4][14]
Antiparasitic P2CSelective inhibition of proline racemase in Trypanosomes.Potential lead for treating parasitic diseases like Chagas.[4]
Anti-inflammatory P2C DerivativesInhibition of NO, IL-6, TNF-α production via ERK/JNK pathway.Potential to mitigate chronic inflammation in diseases like atherosclerosis.[6]
Quorum Sensing 1H-pyrrole-2,5-dicarboxylic acidActs as a Quorum Sensing (QS) inhibitor.Can act as an "antibiotic accelerator," potentiating other antibiotics.[15]
Biosynthetic Precursor P2CServes as the activated acyl donor.Foundational building block for hundreds of complex marine alkaloids and antibiotics.[1][2][17]

Table 2: Summary of Biological Activities Associated with Pyrrole-2-Carboxylic Acids.

The role of P2C as a precursor is arguably its most significant function. Nature uses the activated pyrrolyl-2-carboxyl-S-PCP intermediate to acylate a diverse range of molecular scaffolds, creating complex halogenated marine alkaloids, polyketides, and terpenoids.[2][8][16] This modularity makes the P2C biosynthetic machinery an attractive target for synthetic biology and combinatorial biosynthesis efforts aimed at generating novel bioactive compounds.

Conclusion and Future Outlook

Pyrrole-2-carboxylic acid stands as a testament to nature's chemical efficiency. From its elegant biosynthesis via the controlled oxidation of L-proline to its widespread distribution and dual function as both a bioactive molecule and a critical biosynthetic hub, P2C is a molecule of profound importance. For researchers, it represents a readily accessible scaffold for synthetic modification. For drug developers, the pathways that produce and utilize P2C offer a treasure trove of enzymatic tools and lead compounds. Future research will likely focus on harnessing the P2C biosynthetic machinery to create novel derivatives, exploring its less-understood roles in ecological interactions like quorum sensing and biocontrol, and further evaluating its therapeutic potential in areas such as inflammation and parasitic diseases.

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  • The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
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Methodological & Application

synthesis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: A Knorr Pyrrole Synthesis Approach

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous biologically active molecules, including natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to participate in various chemical transformations make them invaluable building blocks in medicinal chemistry and materials science.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including targeted anticancer agents and other therapeutics.[3][4] Its structure, featuring methyl groups at the 4 and 5 positions and a carboxylic acid at the 2-position, provides a versatile platform for further functionalization.

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, primarily leveraging the robust and classic Knorr pyrrole synthesis. We will delve into the reaction mechanism, provide a detailed step-by-step experimental guide, and discuss critical aspects of characterization, troubleshooting, and safety.

Strategic Overview: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a powerful and widely used method for constructing substituted pyrroles.[5] The reaction fundamentally involves the condensation of an α-amino-ketone with a compound containing a reactive methylene group, typically a β-ketoester or β-diketone.[5][6] A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation to form pyrazines.[7] To circumvent this, the α-amino-ketone is almost always generated in situ.

Our synthetic strategy involves a three-stage process:

  • In Situ Generation of 3-Amino-2-butanone: We will start with 2,3-butanedione monoxime, which is reduced using zinc dust in acetic acid to produce the transient 3-amino-2-butanone.

  • Condensation and Cyclization: The freshly generated α-amino-ketone immediately reacts with a β-ketoester (ethyl acetoacetate) in the same pot to form the pyrrole ring, yielding Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting di-ester is subjected to alkaline hydrolysis (saponification) followed by acidification and heating to facilitate the removal of the carboxyl group at the 3-position, yielding the target this compound.

Reaction Mechanism

The Knorr synthesis proceeds through a series of well-understood steps. The process begins with the condensation between the carbonyl group of the β-ketoester (ethyl acetoacetate) and the in situ generated amine (3-amino-2-butanone) to form an imine, which then tautomerizes to a more stable enamine. This enamine intermediate then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the other carbonyl group. The final step is the elimination of a water molecule to form the aromatic pyrrole ring.

Knorr_Pyrrole_Synthesis_Mechanism cluster_0 Stage 1: In Situ Amine Formation cluster_1 Stage 2: Condensation & Cyclization cluster_2 Stage 3: Hydrolysis Oxime 2,3-Butanedione Monoxime Amine 3-Amino-2-butanone (transient) Oxime->Amine Zn / Acetic Acid (Reduction) Enamine Enamine Intermediate Amine->Enamine Condensation (-H₂O) Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization PyrroleEster Ethyl 4,5-Dimethyl-1H-pyrrole-2-carboxylate (after decarboxylation of other ester) Cyclized->PyrroleEster Dehydration (-H₂O) FinalAcid This compound PyrroleEster->FinalAcid 1. NaOH, H₂O, Δ 2. H₃O⁺ (Saponification)

Caption: Mechanism of the Knorr Synthesis for the target molecule.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Purity/GradeNotes
2,3-Butanedione monoximeC₄H₇NO₂101.1057-71-6≥98%Starting material for α-amino-ketone.
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9≥99%β-ketoester component.
Zinc Dust (<10 µm)Zn65.387440-66-6ReagentReducing agent. Fine powder is crucial.
Glacial Acetic AcidCH₃COOH60.0564-19-7ACS ReagentSolvent and catalyst.
Sodium Hydroxide (pellets)NaOH40.001310-73-2ACS ReagentBase for saponification.
Hydrochloric Acid (concentrated)HCl36.467647-01-037% ACSFor acidification/neutralization.
Ethanol (200 proof)C₂H₅OH46.0764-17-5AnhydrousSolvent for recrystallization.
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousExtraction solvent.
Sodium BicarbonateNaHCO₃84.01144-55-8ACS ReagentFor neutralization washes.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS ReagentDrying agent.
Step-by-Step Procedure

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrole carboxylic acids are foundational heterocyclic motifs integral to a multitude of applications, from pharmaceuticals and agrochemicals to advanced materials. Their prevalence in blockbuster drugs such as Atorvastatin (Lipitor®) and Sunitinib (Sutent®) underscores the critical need for robust and versatile synthetic methodologies.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic strategies for accessing this vital class of compounds. We delve into the mechanistic underpinnings, step-by-step experimental protocols, and comparative analyses of classical methods, including the Paal-Knorr, Knorr, Hantzsch, and Van Leusen syntheses. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower chemists to confidently select and execute the optimal synthesis for their specific target.

Introduction: The Enduring Significance of Pyrrole Carboxylic Acids

The pyrrole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to participate in various biological interactions. The incorporation of a carboxylic acid moiety further enhances its utility, providing a handle for forming salts, esters, and amides, and for modulating physicochemical properties such as solubility and bioavailability. The industrial synthesis of Atorvastatin, for instance, famously relies on a Paal-Knorr reaction to construct the central pyrrole core.[2][3][4] Similarly, the synthesis of the anticancer agent Sunitinib involves the formation of a functionalized pyrrole intermediate.[5][6]

The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, availability of starting materials, and required scale. This guide offers a comparative overview of the most reliable and field-proven methods for the synthesis of pyrrole carboxylic acids and their ester precursors.

Comparative Analysis of Key Synthetic Methods

Selecting the appropriate synthetic strategy requires a trade-off between factors like yield, substrate scope, operational simplicity, and regioselectivity. The table below provides a high-level comparison of the classical methods discussed in this guide.

Synthesis MethodTypical SubstratesKey Reagents & CatalystsTypical Temp.Typical TimeTypical Yield (%)Key Advantages & Disadvantages
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-TsOH, Lewis acids25–150 °C15 min – 24 h>60, often 80–95[7]Advantages: High yields, simple procedure. Disadvantages: Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[8]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRT – Reflux1–4 h57–80[7]Advantages: Builds highly substituted pyrroles. Disadvantages: α-Amino-ketones are often unstable and must be generated in situ.[9]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia)RT – RefluxVariableModerate, often <60[10]Advantages: High flexibility in substitution patterns; good for 3-carboxy pyrroles. Disadvantages: Can be lower yielding.[8]
Van Leusen α,β-Unsaturated ketones/aldehydes, TosMICStrong base (e.g., NaH)0 °C – RTVariableGoodAdvantages: Excellent for 3,4-disubstituted pyrroles. Disadvantages: Requires stoichiometric use of a strong base.[11]

Method 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under mildly acidic conditions.[12] The reaction's efficiency and simplicity have made it a cornerstone of industrial syntheses, including that of Atorvastatin.[2]

Mechanistic Rationale

The currently accepted mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls.[10] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrrole ring.[13] Controlling the pH is crucial; conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.[12]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH2 Protonation Protonation of Carbonyl Start->Protonation H+ Hemiaminal Hemiaminal Formation Protonation->Hemiaminal Amine Attack Cyclization Intramolecular Cyclization Hemiaminal->Cyclization 2nd Carbonyl Attack Dehydration Dehydration Cyclization->Dehydration - 2H2O Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Paal-Knorr Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of an N-Substituted Pyrrole

This protocol provides a general procedure for the synthesis of N-substituted pyrroles from 2,5-hexanedione.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-hexanedione (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of ethanol.

  • Catalyst Addition: Add glacial acetic acid as a catalyst (approximately 10 mol%).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure N-substituted pyrrole.

Method 2: The Knorr Pyrrole Synthesis

The Knorr synthesis is a powerful method for constructing polysubstituted pyrroles, particularly those with ester functionalities that can be later hydrolyzed to carboxylic acids. The classic approach involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[9] A key feature of this synthesis is the in situ generation of the often-unstable α-aminoketone from a more stable precursor, such as an α-oximinoketone.[9]

Mechanistic Rationale

The reaction is initiated by the condensation between the amine of the α-aminoketone and one of the carbonyls of the β-dicarbonyl compound to form an enamine.[9] This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. The use of zinc dust and acetic acid is characteristic of this method, serving to reduce the oxime precursor to the key α-aminoketone intermediate in situ.[7]

Knorr_Mechanism Start β-Ketoester Oxime Reduction In situ Reduction (Zn/AcOH) Start->Reduction AminoKetone α-Amino-ketone Reduction->AminoKetone Condensation Condensation with β-Dicarbonyl AminoKetone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration - H2O PyrroleEster Pyrrole Ester Dehydration->PyrroleEster Hantzsch_Mechanism Start β-Ketoester + R-NH2 Enamine Enamine Formation Start->Enamine Attack Nucleophilic Attack on α-Haloketone Enamine->Attack Intermediate Cyclization Precursor Attack->Intermediate CyclizeDehydrate Cyclization & Dehydration Intermediate->CyclizeDehydrate - H2O, -HX Pyrrole Substituted Pyrrole CyclizeDehydrate->Pyrrole

Caption: Hantzsch Pyrrole Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is a representative example of a classical Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)

  • Aqueous ammonia (e.g., 28%) (5-10 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Method 4: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a modern and powerful method for synthesizing 3,4-disubstituted pyrroles. It is a [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone or ester, in the presence of a strong base. [14][15]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a strong base (e.g., NaH) to form a stabilized carbanion. [14]This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular [3+2] cycloaddition, followed by the elimination of the tosyl group under the basic conditions to form the aromatic pyrrole ring. [16]

Van_Leusen_Mechanism Start TosMIC Deprotonation Deprotonation (Base) Start->Deprotonation Carbanion TosMIC Carbanion Deprotonation->Carbanion Michael Michael Addition to Enone Carbanion->Michael Cyclization [3+2] Cycloaddition Michael->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Pyrrole 3,4-Disubstituted Pyrrole Elimination->Pyrrole

Caption: Van Leusen Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole

This is a general procedure for the Van Leusen pyrrole synthesis. [11] Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)

  • Anhydrous Diethyl Ether

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

  • Base Preparation: To a stirred suspension of NaH (2.0 eq) in anhydrous diethyl ether at 0 °C under an argon or nitrogen atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous DMSO dropwise.

  • Anion Formation: Stir the resulting mixture at 0 °C for 15 minutes to ensure complete formation of the TosMIC anion.

  • Michael Addition: Add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

The synthesis of pyrrole carboxylic acids is a mature field, yet one that continues to evolve. The classical Paal-Knorr, Knorr, and Hantzsch syntheses remain highly relevant and powerful tools in the chemist's arsenal, offering reliable routes to a wide variety of substitution patterns. The more modern Van Leusen reaction provides an excellent strategy for accessing 3,4-disubstituted pyrroles, which are otherwise challenging to prepare. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to efficiently and effectively construct the pyrrole carboxylic acid scaffolds required for their research in drug discovery, materials science, and beyond.

References

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  • Atorvastatin (Lipitor) by MCR. (2019). ACS Publications.
  • Atorvastatin. (n.d.). In Wikipedia.
  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). National Institutes of Health (NIH).
  • Knorr pyrrole synthesis. (n.d.). In Wikipedia.
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  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Formation of the pyrrole subunit of atorvastatin. (n.d.). ResearchGate.
  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). MDPI.
  • Preparation method of sunitinib intermediate. (2013). Google Patents.
  • Modular Synthesis of 3,4‐Disubstituted Pyrroles Through Three‐Component Van Leusen Reaction of Propargylamines with Tosylmethyl Isocyanide and Water. (2025). ResearchGate.
  • Mechanism of Hantzsch synthesis of Pyrrole. (2020). YouTube.
  • Synthesis of 3,4‐disubstituted pyrrole derivatives from aldehyde and indanedione. (n.d.). ResearchGate.
  • Kniess, T., et al. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. PubMed.
  • Hantzch synthesis of pyrrole. (n.d.). Química Organica.org.
  • Hantzsch Pyrrole Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
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  • Hantzsch Pyrrole Synthesis - Heterocyclic Chemistry| Part 5. (2025). YouTube.
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  • SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. (2024). Chemistry of Heterocyclic Compounds.
  • TOPIC 42. PYRROLE SYNTHESIS | 42.16. HANTZSCH. (2022). YouTube.
  • Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. (2021). YouTube.
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Sources

Application Notes and Protocols: 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Within this class of compounds, 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid stands out as a particularly valuable building block. The dimethyl substitution pattern provides a degree of lipophilicity and steric hindrance that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis and evaluation of its derivatives.

I. Antibacterial Agents: Targeting Bacterial Proliferation

The pyrrole-2-carboxamide moiety is a well-established pharmacophore in the development of novel antibacterial agents.[1][4] Derivatives of this compound have been investigated for their potential to combat a range of bacterial pathogens, including the formidable Mycobacterium tuberculosis.[1]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

One of the primary mechanisms by which pyrrolamide derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, pyrrolamide compounds prevent the supercoiling and decatenation of bacterial DNA, ultimately leading to cell death.[4] The 4,5-dimethyl substitution on the pyrrole ring can enhance binding affinity and selectivity for the bacterial enzymes over their human counterparts.

Diagram 1: General Synthetic Scheme for 4,5-Dimethyl-1H-pyrrole-2-carboxamides

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A This compound E 4,5-Dimethyl-N-substituted-1H-pyrrole-2-carboxamide A->E Amide Coupling B Coupling Agent (e.g., HATU, HOBt) C Base (e.g., DIPEA) D Amine (R-NH2)

Caption: Amide coupling reaction to synthesize pyrrole-2-carboxamide derivatives.

Protocol 1: Synthesis of a 4,5-Dimethyl-N-aryl-1H-pyrrole-2-carboxamide Derivative

This protocol describes a general method for the synthesis of a representative N-aryl-substituted 4,5-dimethyl-1H-pyrrole-2-carboxamide.

Materials:

  • This compound

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4,5-Dimethyl-N-aryl-1H-pyrrole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a synthesized pyrrole derivative against a bacterial strain.

Materials:

  • Synthesized 4,5-Dimethyl-N-aryl-1H-pyrrole-2-carboxamide

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • If using a viability indicator like resazurin, add it to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the blue color is retained.

II. Kinase Inhibitors: A Strategy for Anti-Cancer Therapy

The pyrrole indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[6] Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, prominently features a 5-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[7][8] This highlights the significance of the this compound scaffold in developing agents that modulate kinase activity.

Mechanism of Action: Targeting Angiogenesis and Tumor Growth

Derivatives based on the pyrrole scaffold can inhibit key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7] These kinases are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation. By blocking the ATP-binding site of these kinases, the pyrrole-based inhibitors prevent downstream signaling cascades that promote tumor growth and survival.[6]

Diagram 2: Kinase Inhibition by Pyrrole Derivatives

G cluster_kinase Kinase cluster_pathway Signaling Pathway A Pyrrole Derivative B VEGFR/PDGFR A->B Binds to ATP-binding site E Phosphorylated Substrate B->E C ATP C->B Competes with D Substrate D->E F Downstream Signaling E->F G Tumor Growth & Angiogenesis F->G

Sources

Application Notes & Protocols: The Strategic Use of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its synthesis via the classic Knorr pyrrole condensation, elucidate its critical role in the construction of complex pharmaceutical intermediates, and provide detailed, field-proven protocols for its synthesis and subsequent elaboration. The primary application focus will be its strategic use in the synthetic pathway toward multi-kinase inhibitors, exemplified by the synthesis of key precursors for Sunitinib, a cornerstone in oncology therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal component for interacting with biological targets. This compound, in particular, has emerged as a highly valuable and versatile intermediate. Its substituted pattern provides a robust platform for creating complex molecules with significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4]

The true value of this building block is demonstrated in its application as a key precursor for targeted cancer therapies. For instance, it is integral to the synthesis of Sunitinib, an oral multi-kinase inhibitor approved for the treatment of various cancers.[5][6] The pyrrole core of Sunitinib is crucial for its binding to the ATP-binding pocket of receptor tyrosine kinases, highlighting the importance of mastering the synthesis and manipulation of its precursors.

Synthesis of the Core Intermediate: this compound

The most reliable and widely adopted method for constructing the substituted pyrrole ring of the title compound is the Knorr pyrrole synthesis.[4][7][8][9] This reaction involves the condensation of an α-aminoketone with a β-ketoester, typically in the presence of zinc dust and acetic acid. The α-aminoketone is highly reactive and prone to self-condensation, so it is almost always generated in situ from the corresponding α-oximinoketone.[8][9]

Knorr Synthesis Workflow

The synthesis is a two-step, one-pot process that begins with the nitrosation of a β-dicarbonyl compound, followed by a reductive condensation with a second equivalent of the β-dicarbonyl compound.

Knorr_Synthesis_Workflow cluster_0 Step 1: In situ generation of α-aminoketone cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Selective Hydrolysis & Decarboxylation A β-Ketoester (e.g., Ethyl Acetoacetate) C α-Oximinoketoester A->C Nitrosation B Nitrosating Agent (NaNO2, Acetic Acid) B->C E α-Aminoketoester (transient) C->E Reduction D Reducing Agent (Zinc Dust) D->E G Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate E->G Condensation & Cyclization F β-Ketoester (e.g., Ethyl Acetoacetate) F->G I 4-Ethoxycarbonyl-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid G->I H Hydrolysis (e.g., NaOH) H->I J Decarboxylation (Heat) I->J K Target Precursor for Further Functionalization J->K Sunitinib_Synthesis_Pathway A 4,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid Derivative (From Knorr Synthesis) B Formylation (Vilsmeier-Haack) A->B C 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic Acid Derivative B->C D Amidation (with N,N-diethylethylenediamine) C->D E Amide Intermediate D->E G Condensation (Knoevenagel type) E->G F 5-Fluoro-2-oxindole F->G H Sunitinib G->H

Sources

Application Note & Protocol: Esterification of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the esterification of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a key transformation for synthesizing derivatives with significant potential in medicinal chemistry and materials science. We present two robust protocols: the classic Fischer-Speier esterification for large-scale, cost-effective synthesis, and the modern Steglich esterification, ideal for acid-sensitive substrates and sterically hindered alcohols. This guide delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental procedures, and discusses critical parameters for reaction optimization and troubleshooting.

Introduction: The Significance of Pyrrole Esters

Pyrrole-2-carboxylates are privileged scaffolds in drug discovery and development. The pyrrole ring system is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. Esterification of the carboxylic acid at the C2 position of the 4,5-dimethyl-1H-pyrrole core is a critical step in modifying the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence solubility, cell permeability, and binding affinity to biological targets. Therefore, a reliable and versatile esterification methodology is paramount for any research program centered on this valuable heterocyclic building block.

Mechanistic Rationale: Selecting the Appropriate Esterification Strategy

The choice of esterification method is dictated by the specific alcohol to be coupled and the overall sensitivity of the substrate to the reaction conditions. Here, we detail the mechanisms of two complementary and highly effective methods.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is a reversible process that typically requires a large excess of the alcohol to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule yield the desired ester.[1][5]

Fischer_Esterification CarboxylicAcid 4,5-Dimethyl-1H-pyrrole- 2-carboxylic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ Alcohol Alcohol (R'-OH) Catalyst H+ (Acid Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + R'-OH ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H₂O Ester Ester Product ProtonatedEster->Ester - H+ Water Water (H₂O)

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions or for reactions involving sterically hindered alcohols, the Steglich esterification offers a superior alternative.[7] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9][10] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[11] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a still more reactive acylpyridinium species.[12][13] This species is readily attacked by the alcohol to furnish the ester, regenerating the DMAP catalyst in the process.[14] A key advantage of this method is that the reaction is not reversible and proceeds under mild, neutral conditions.[10]

Steglich_Esterification CarboxylicAcid 4,5-Dimethyl-1H-pyrrole- 2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC Alcohol Alcohol (R'-OH) Acylpyridinium Acylpyridinium Intermediate DCC DCC DMAP DMAP (catalyst) O_Acylisourea->Acylpyridinium + DMAP Ester Ester Product Acylpyridinium->Ester + R'-OH - DMAP DCU Dicyclohexylurea (DCU)

Caption: Steglich Esterification Workflow.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier
This compound≥98%Commercially Available
Alcohol (e.g., Ethanol, Methanol)AnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
4-Dimethylaminopyridine (DMAP)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
BrineSaturated Aqueous NaCl SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer and stir bars-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive. DCC is a potent allergen and sensitizer. DMAP is highly toxic and readily absorbed through the skin.[8] Handle these reagents with extreme care.

Protocol 1: Fischer-Speier Esterification (Example: Ethyl Ester Synthesis)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.6 mmol).

  • Add anhydrous ethanol (50 mL). The alcohol serves as both the reactant and the solvent.[15]

  • While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise. An exothermic reaction will occur.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Carefully pour the residue into a separatory funnel containing 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).[15]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Protocol 2: Steglich Esterification (Example: tert-Butyl Ester Synthesis)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.0 g, 13.0 mmol), tert-butanol (1.45 g, 19.5 mmol), and 4-dimethylaminopyridine (0.16 g, 1.3 mmol).

  • Add anhydrous dichloromethane (40 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (2.95 g, 14.3 mmol) in anhydrous dichloromethane (10 mL).

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 30 mL) to remove any remaining DMAP, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.

Results and Discussion: Optimizing for Success

The choice of esterification protocol will significantly impact the yield and purity of the final product. The following table provides expected outcomes and key considerations for each method.

ParameterFischer-Speier EsterificationSteglich Esterification
Typical Yield 60-85%75-95%
Reaction Time 4-8 hours12-24 hours
Temperature Reflux0 °C to Room Temperature
Key Advantage Cost-effective, scalableMild conditions, broad substrate scope
Key Limitation Requires excess alcohol, harsh acidic conditionsStoichiometric coupling agent, DCU removal

Troubleshooting:

  • Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous, as water can shift the equilibrium back towards the starting materials.[4] Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.

  • Incomplete Reaction in Steglich Esterification: For particularly hindered alcohols, a slight excess of DCC and an extended reaction time may be necessary. Ensure all reagents and solvents are anhydrous.

  • Difficulty Removing DCU: While filtration removes the bulk of the DCU, trace amounts may remain. If necessary, the crude product can be dissolved in a minimal amount of a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether) and filtered again at low temperature. Alternatively, using the water-soluble EDC can simplify the workup as the urea byproduct is removed during aqueous extraction.[11]

Conclusion

The successful esterification of this compound is readily achievable through either the Fischer-Speier or Steglich methods. The Fischer-Speier protocol is well-suited for the synthesis of simple alkyl esters on a large scale. In contrast, the Steglich esterification provides a milder and more versatile approach, particularly for acid-labile substrates or sterically demanding alcohols. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of pyrrole-2-carboxylate derivatives to advance their scientific objectives.

References

  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (n.d.).
  • Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.).
  • Fischer esterification Mechanism - Advantages and Applications - ScienceMotive. (2021, October 1).
  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Yamaguchi Esterification - Organic Chemistry Portal. (n.d.).
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  • Purification of crude pyrroles - US5502213A - Google Patents. (n.d.).
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  • One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction - ResearchGate. (n.d.).
  • Preparation of pyrrole esters - WO1982002044A1 - Google Patents. (n.d.).
  • Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate - ACS Publications. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC - NIH. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids - Der Pharma Chemica. (n.d.).
  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. - ResearchGate. (2025, August 9).
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).
  • Acid to Ester - Common Conditions. (n.d.).
  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents. (n.d.).
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30).

Sources

Application Note & Protocols: High-Efficiency Amidation of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Pyrrole-2-Carboxamides in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1] Among these, the N-substituted pyrrole-2-carboxamide scaffold is a privileged structure, integral to numerous biologically active agents. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets. The direct amidation of a carboxylic acid with an amine, however, is deceptively challenging. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable and highly unreactive ammonium carboxylate salt, impeding the desired nucleophilic acyl substitution.[2][3][4][5]

This guide provides a comprehensive overview and field-proven protocols for the successful amidation of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid with various primary amines. We will delve into the mechanistic rationale behind modern coupling reagents, offering researchers two robust, high-yield protocols using either carbodiimide or uronium-based activators. The causality behind each experimental step is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Mechanistic Foundations: Activating the Carboxyl Group for Amide Synthesis

To circumvent the formation of the unreactive salt, the carboxylic acid must be converted into an activated intermediate—an electrophilic species that is highly susceptible to nucleophilic attack by the amine. This is achieved using "coupling reagents." We will focus on two of the most reliable and widely adopted classes of coupling reagents: carbodiimides (EDC) and uronium salts (HATU).

The Carbodiimide Pathway: EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][6] While this intermediate can be directly attacked by the amine, it is also prone to racemization (if the acid has a chiral alpha-carbon) and can undergo an undesirable O→N acyl migration to form a stable N-acylurea byproduct.

To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[7][8][9] HOBt acts as a nucleophilic trap, rapidly intercepting the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but significantly more reactive towards amines, leading to a cleaner and more efficient reaction.[8][10] The water-soluble nature of EDC and its urea byproduct simplifies purification, a significant advantage over its predecessor, DCC.[6]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Pyr_COOH Pyrrole-COOH O_acylisourea O-Acylisourea Intermediate Pyr_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - EDC-Urea Urea EDC-Urea (Byproduct) O_acylisourea->Urea Side Reaction (O->N migration) HOBt HOBt Amide Pyrrole-CONHR HOBt_ester->Amide + R-NH₂ - HOBt Amine R-NH₂ Amine->Amide

Caption: EDC/HOBt mediated amidation mechanism.

The Uronium Salt Pathway: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent.[11][12] In the presence of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then attacks HATU to generate a highly reactive OAt-active ester.[11][13][14]

The key to HATU's exceptional reactivity lies in the 7-azabenzotriazole (OAt) moiety. The adjacent pyridine nitrogen atom is believed to participate in the reaction, stabilizing the transition state through a hydrogen-bonded, seven-membered ring with the incoming amine.[11] This neighboring group effect accelerates the rate of amidation, often leading to faster reaction times and higher yields, even with less reactive or sterically hindered amines.[11]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Pyr_COOH Pyrrole-COOH Carboxylate Pyrrole-COO⁻ Pyr_COOH->Carboxylate + DIPEA DIPEA DIPEA (Base) DIPEA->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Pyrrole-CONHR OAt_ester->Amide + R-NH₂ Byproducts HOAt + TMU (Byproducts) OAt_ester->Byproducts Amine R-NH₂ Amine->Amide

Caption: HATU mediated amidation mechanism.

Comparative Overview of Protocols

The choice between EDC/HOBt and HATU often depends on the specific substrates, desired reaction time, and cost considerations. The following table provides a high-level comparison to guide your selection.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent)
Base Often not required, but a tertiary amine (e.g., Et₃N, DIPEA) can be used.Sterically hindered non-nucleophilic base (e.g., DIPEA) is essential.
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.2 : (0-2)1 : 1.1 : 1.2 : 2-3
Typical Solvent DMF, DCM, CH₃CNDMF, NMP
Reaction Time 4 - 24 hours1 - 6 hours
Pros Economical; water-soluble byproducts for easy workup.Very fast and highly efficient; effective for difficult couplings.[11]
Cons Slower reaction times; potential for side reactions if HOBt is omitted.More expensive; byproducts can complicate purification.[13]

Detailed Experimental Protocols

Workflow Overview

Workflow start Reagent Preparation reaction Amidation Reaction (Protocol 1 or 2) start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench & Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for amidation.

Protocol 1: EDC/HOBt Mediated Amidation

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt·H₂O (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration). Add the primary amine (1.1 eq) followed by HOBt·H₂O (1.2 eq). Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. This is crucial to control any exotherm upon adding the coupling reagent. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Causality Note: Adding EDC at 0 °C minimizes potential side reactions and gives the HOBt additive ample time to form the desired active ester.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Pour the reaction mixture into a separatory funnel containing water or 1N HCl (3-5 times the volume of DMF). b. Extract the aqueous layer with a suitable organic solvent like EtOAc or DCM (3 x volume of DMF). c. Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted HOBt and acid, followed by brine (1x).

    • Causality Note: The NaHCO₃ wash is essential for removing acidic components, simplifying the final purification step. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted 4,5-dimethyl-1H-pyrrole-2-carboxamide.[15][16]

Protocol 2: HATU Mediated Amidation

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N aq. HCl solution

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M). Add DIPEA (2.5 eq) and stir for 5 minutes.

    • Causality Note: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the primary amine in the coupling reaction.[11] DIPEA's steric bulk prevents it from acting as a nucleophile.

  • Initiation: Add HATU (1.2 eq) in one portion at room temperature. The reaction mixture may change color (often to yellow).

  • Reaction: Stir the reaction at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are typically very fast.[11]

  • Work-up: a. Dilute the reaction mixture with EtOAc and water. b. Wash the organic layer sequentially with 1N aq. HCl (2x) to remove DIPEA, saturated aq. NaHCO₃ (2x) to remove HOAt byproduct, and finally with brine (1x).

    • Causality Note: Careful washing is critical to remove the reaction byproducts, tetramethylurea and HOAt, which can co-elute with the product during chromatography.[13] c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Conclusion

The amidation of this compound is a critical transformation for the synthesis of potentially bioactive molecules. The direct condensation of the acid and amine is inefficient due to acid-base chemistry.[4] The use of modern coupling reagents provides a reliable solution by activating the carboxylic acid towards nucleophilic attack. This guide has detailed two robust protocols, EDC/HOBt and HATU, that offer high yields and operational simplicity. By understanding the underlying mechanisms and the rationale for each experimental step, researchers can confidently and successfully synthesize a diverse library of N-substituted 4,5-dimethyl-1H-pyrrole-2-carboxamides for applications in drug discovery and materials science.

References

  • H
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]
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  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • How to Make Amides: Mechanism. YouTube. [Link]
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
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  • Amidation reactions from the direct coupling of metal carboxyl
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  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
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  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
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  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
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Application Note: Comprehensive Analytical Characterization of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of heterocyclic small molecules.

Abstract: This document provides a detailed guide to the essential analytical methods for the structural confirmation, purity assessment, and comprehensive characterization of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. As a key heterocyclic building block in medicinal chemistry, rigorous analytical validation is paramount to ensure its identity and quality for downstream applications. The protocols herein are designed to be self-validating, integrating spectroscopic and chromatographic techniques to provide an unambiguous analytical profile of the target compound.

Introduction and Rationale

This compound is a substituted pyrrole derivative that serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. The pyrrole scaffold is a privileged structure in drug discovery, and modifications such as methylation and carboxylation are critical for modulating physicochemical properties and biological activity.

The analytical characterization of such intermediates is a cornerstone of the drug development process. It ensures not only the structural integrity of the molecule but also identifies and quantifies impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explains the causality behind the selection of each analytical technique, providing robust, field-proven protocols for obtaining a complete and reliable characterization profile.

Physicochemical & Structural Data

A foundational step in any analytical protocol is the compilation of theoretical and known properties of the compound under investigation.

PropertyValueSource
Chemical Structure Chemical structure of this compoundN/A
Molecular Formula C₇H₉NO₂N/A
Molecular Weight 139.15 g/mol N/A
CAS Number 4868-31-9[1]
Appearance Off-white to light brown crystalline powderTypical Observation

Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. No single method can provide all the necessary information. The following workflow illustrates the logical progression of analysis, where each step provides complementary data to build a complete profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Composition Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmation MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight FTIR FTIR Spectroscopy Sample->FTIR Functional Groups HPLC RP-HPLC (Purity Assay) NMR->HPLC Informs Purity Check MS->HPLC EA Elemental Analysis (CHN) HPLC->EA Confirms Pure Sample For EA Final_Report Certificate of Analysis HPLC->Final_Report EA->Final_Report HPLC_Workflow Solvent Mobile Phase (A: H₂O+Acid, B: ACN) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Inject Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV-Vis Detector (e.g., 220 nm) Column->Detector Data Chromatogram (Peak Integration) Detector->Data

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds.[1] It is a "privileged structure" in medicinal chemistry, appearing in vital natural products like heme, chlorophyll, and vitamin B12.[2][3] The discovery of naturally occurring pyrrole-based antibiotics, such as pyrrolnitrin and pyoluteorin, has provided significant inspiration for the synthetic development of novel antimicrobial agents.[2][4][5] These natural products demonstrate the inherent potential of the pyrrole core to interact with biological targets and disrupt microbial growth.

The escalating crisis of antimicrobial resistance necessitates a continuous pipeline of new drugs with novel mechanisms of action.[6][7] Synthetic modification of the pyrrole scaffold allows for the systematic exploration of chemical space to generate derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological properties.[1][7] This guide provides an integrated workflow for researchers, scientists, and drug development professionals, detailing the critical stages from the chemical synthesis of pyrrole derivatives to their comprehensive antimicrobial evaluation. It emphasizes not only the "how" (the protocols) but also the "why" (the scientific rationale), ensuring a robust and logical approach to discovery.

Section 1: Synthesis of Pyrrole Derivatives for Antimicrobial Screening

The creation of a structurally diverse library of compounds is the cornerstone of any screening campaign. The choice of synthetic methodology directly influences the variety of substituents and substitution patterns that can be achieved on the pyrrole core, which is critical for establishing meaningful Structure-Activity Relationships (SAR). We will detail three classical yet highly versatile methods for pyrrole synthesis.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that allows for the rapid assembly of complex pyrroles from simple, readily available starting materials in a single step.[8][9] Its convergent nature makes it exceptionally well-suited for generating libraries of substituted pyrroles for drug discovery.[8][10]

Causality Behind the Method: The primary advantage of the Hantzsch synthesis lies in its versatility. By varying the three core components—a β-ketoester, an α-haloketone, and an amine—a wide array of functional groups can be introduced at different positions on the pyrrole ring.[9] This enables a systematic fine-tuning of the molecule's electronic and steric properties to optimize biological activity.

Protocol 1: Mechanochemical Hantzsch Pyrrole Synthesis

This modern, solvent-free variation offers improved yields and aligns with green chemistry principles.[8][10]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Cerium(IV) ammonium nitrate (CAN) (0.1 eq)

  • Silver nitrate (AgNO₃) (1.1 eq)

  • Mixer mill with zirconium oxide grinding jars and balls

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate, sodium bicarbonate, and brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a zirconium oxide grinding jar, place the α-haloketone (1.0 eq). Note: If starting from the ketone, it can be halogenated in situ first.

  • Milling: Add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), CAN (0.1 eq), and AgNO₃ (1.1 eq) to the jar.

  • Reaction: Mill the mixture at high speed (e.g., 20-30 Hz) for 60-90 minutes. The reaction progress can be monitored by taking a small aliquot, dissolving it in DCM, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, extract the solid residue from the jar with dichloromethane.

  • Washing: Transfer the organic extract to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (to remove any remaining halogen), saturated aqueous sodium bicarbonate (to neutralize acid), and brine (to remove water).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and efficient method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12]

Causality Behind the Method: This method is prized for its simplicity and often high yields.[13] It is the go-to reaction when the requisite 1,4-dicarbonyl precursor is readily accessible. The reaction typically proceeds under mild acidic conditions which facilitate the cyclization and dehydration steps.[12][14]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[12]

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 eq)

  • Primary amine (e.g., aniline) or Ammonium acetate (1.5 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Microwave reactor with sealed reaction vessels

Step-by-Step Methodology:

  • Mixing: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 eq), the amine (1.5 eq), and a catalytic amount of glacial acetic acid in ethanol.

  • Sealing: Securely cap the vessel.

  • Irradiation: Place the vessel in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). Caution: Ensure the pressure and temperature limits of the vessel are not exceeded.

  • Cooling: Allow the vessel to cool to room temperature before carefully opening it.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

The Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with a Michael acceptor (an electron-deficient alkene) to construct the pyrrole ring.[15][16]

Causality Behind the Method: The Van Leusen reaction is exceptionally valuable for synthesizing pyrroles with specific substitution patterns, particularly 3,4-disubstituted pyrroles, which can be challenging to access via other methods.[17] The reaction is operationally simple and uses a stable, commercially available reagent (TosMIC).[16]

Protocol 3: Van Leusen Pyrrole Synthesis

Materials:

  • An electron-deficient alkene (e.g., a chalcone derivative) (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 - 1.2 eq)

  • A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)

  • A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

  • Diethyl ether (Et₂O)

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), prepare a suspension of NaH (1.1 eq) in anhydrous Et₂O.

  • Reagent Preparation: In a separate flask, dissolve the alkene (1.0 eq) and TosMIC (1.1 eq) in DMSO.

  • Addition: Add the DMSO solution dropwise to the stirred suspension of NaH in Et₂O at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

G cluster_synthesis Chemical Synthesis & Library Generation cluster_screening Biological Evaluation Start Conceptual Design of Pyrrole Scaffolds Synth Parallel Synthesis (Hantzsch, Paal-Knorr, Van Leusen) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Library Diverse Pyrrole Derivative Library Screen Primary Antimicrobial Screening (e.g., Agar Diffusion) Library->Screen Test Compounds Purify->Library MIC MIC Determination (Broth Microdilution) Screen->MIC Hits Validated 'Hit' Compounds MIC->Hits

Caption: Workflow from synthesis of a pyrrole library to hit identification.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of pyrrole derivatives has been synthesized and purified, the next critical step is to determine their biological activity. In vitro susceptibility testing is the first biological hurdle, providing quantitative data on the potency of each compound against a panel of clinically relevant microorganisms.

The Minimum Inhibitory Concentration (MIC)

The primary endpoint for these assays is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18][19][20] The broth microdilution method is the gold standard for determining MIC values.

Causality Behind the Method: The broth microdilution assay is highly standardized, reproducible, and allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well plate format, making it efficient for screening.[19] The inclusion of positive and negative controls is essential for validating the results of each plate. The positive control (a known antibiotic) confirms the susceptibility of the test organism, while the negative/vehicle control ensures that the solvent used to dissolve the compounds does not interfere with bacterial growth.[18]

Protocol 4: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test pyrrole derivatives (stock solutions of known concentration, e.g., in DMSO)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)[18]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or McFarland turbidity standards

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies.

    • Inoculate the colonies into a tube of sterile broth.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19] This visual comparison can be verified with a spectrophotometer.

    • Dilute this standardized suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This dilution must be performed within 15 minutes of standardization.[21]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row (column 1), resulting in a 1:2 dilution.

    • Mix the contents of the first well thoroughly and transfer 100 µL to the second well (column 2). This creates a two-fold serial dilution.

    • Repeat this process across the plate to the desired final concentration (typically to column 10). Discard the final 100 µL from column 10.

    • This leaves wells in columns 11 (positive control) and 12 (negative/sterility control) with only broth.

  • Inoculation:

    • Add the diluted inoculum (from step 1) to each well from column 1 to column 11. Do not add inoculum to column 12 (sterility control).

    • The final volume in each test well should be uniform.

    • For the positive control (column 11), add a known antibiotic instead of the test compound before inoculation.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[19] This can be assessed visually by comparing to the positive (turbid) and negative (clear) control wells.

    • Optionally, a growth indicator like resazurin can be added, or the optical density can be read using a microplate reader.

Data Presentation

Quantitative data should be summarized in a clear, structured table to facilitate comparison and SAR analysis.

Table 1: Example of MIC Data Summary for Novel Pyrrole Derivatives

Compound ID Test Microorganism Gram Stain/Type MIC (µg/mL) Positive Control MIC of Control (µg/mL)
PYR-001 S. aureus ATCC 29213 Gram-positive 8 Ciprofloxacin 0.5
PYR-001 E. coli ATCC 25922 Gram-negative 64 Ciprofloxacin 0.25
PYR-001 C. albicans ATCC 90028 Fungus >128 Fluconazole 1
PYR-002 S. aureus ATCC 29213 Gram-positive 4 Ciprofloxacin 0.5
PYR-002 E. coli ATCC 25922 Gram-negative 32 Ciprofloxacin 0.25

| PYR-002 | C. albicans ATCC 90028 | Fungus | 64 | Fluconazole | 1 |

G cluster_sar Structure-Activity Relationship (SAR) Cycle Synthesis 1. Synthesize New Analogs Testing 2. In Vitro Testing (MIC Determination) Synthesis->Testing Analysis 3. Analyze Data (Identify key functional groups) Testing->Analysis Design 4. Design Improved Compounds Analysis->Design Design->Synthesis Iterate Lead Optimized Lead Compound Design->Lead Hit Initial Hit Compound Hit->Synthesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Section 3: Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating the chemical structure of a compound with its biological activity.[1] Following the initial screening, SAR studies guide the rational design of new, more potent analogs. By systematically modifying the structure of an initial "hit" compound and observing the resulting changes in MIC, researchers can identify which functional groups are essential for activity.[22][23]

Causality and Rationale: The goal of SAR is to build a predictive model for antimicrobial activity. For instance, if adding a halogen (an electron-withdrawing group) to a phenyl ring at the N1 position consistently improves activity against Gram-positive bacteria, it suggests that this modification enhances a key interaction with the biological target or improves cell wall penetration.[24] Conversely, adding a bulky group that diminishes activity might indicate a steric clash within the target's binding site. This iterative process of synthesis, testing, and analysis is fundamental to optimizing a hit compound into a lead candidate.[23]

Section 4: In Vivo Efficacy and Safety Evaluation

A compound that is potent in vitro must also be effective and safe within a living organism. In vivo testing is a critical preclinical step to evaluate a compound's efficacy in a complex biological system and to get an initial assessment of its safety profile.[25][26]

Causality of Model Selection: Animal infection models, such as the murine thigh or lung infection model, are used to determine if a compound can reduce the bacterial burden at a site of infection.[27] Using an immunosuppressed model (e.g., by treating mice with cyclophosphamide) is often necessary to ensure that the observed bacterial clearance is due to the antimicrobial agent itself and not the host's immune response.[28] This provides a more direct measure of the compound's intrinsic efficacy in vivo.

Protocol 5: Conceptual Overview of a Murine Infection Model

This protocol provides a general framework. Specific pathogen, infection site, and dosing regimens must be optimized for each study and adhere to strict ethical guidelines for animal welfare.

Key Stages:

  • Preliminary Toxicology: Before animal studies, assess the compound's toxicity in vitro. This includes hemolysis assays (to check for red blood cell lysis) and cytotoxicity assays against mammalian cell lines (e.g., HepG2, HEK293) to determine a preliminary therapeutic window.[28]

  • Animal Model & Immunosuppression: Use a suitable strain of mice (e.g., BALB/c). If required, induce neutropenia by intraperitoneal injection of a drug like cyclophosphamide a few days prior to infection.[28][29]

  • Infection: Anesthetize the animals and induce an infection with a known quantity of the pathogen (e.g., MRSA). This can be done via intramuscular injection into the thigh or through intranasal administration or ultrasonic atomization for a lung infection model.[27]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer the test compound, a vehicle control, and a positive control antibiotic (e.g., vancomycin) via a relevant route (e.g., intraperitoneal, intravenous, or oral).[28]

  • Assessment of Efficacy: At a defined endpoint (e.g., 24 hours post-infection), euthanize the animals. Aseptically harvest the infected organ (thigh muscle or lungs).

  • Quantification of Bacterial Burden: Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on appropriate agar. After incubation, count the colonies to determine the number of Colony-Forming Units (CFU) per gram of tissue.

  • Data Analysis: A successful compound will cause a statistically significant reduction in the log₁₀ CFU/gram of tissue compared to the vehicle control group.

G Start Pyrrole Library Synthesis InVitro In Vitro Screening (MIC, MBC) Start->InVitro SAR SAR & Lead Optimization InVitro->SAR SAR->InVitro Tox In Vitro Toxicology (Hemolysis, Cytotoxicity) SAR->Tox InVivo In Vivo Efficacy (Murine Infection Models) Tox->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Candidate Preclinical Candidate PKPD->Candidate

Caption: Overall drug development pipeline for pyrrole-based antimicrobials.

Conclusion

The development of antimicrobial agents from pyrrole derivatives is a systematic, multi-stage process that integrates synthetic chemistry with rigorous biological evaluation. The journey begins with the strategic synthesis of diverse chemical libraries using robust methods like the Hantzsch, Paal-Knorr, and Van Leusen reactions. These compounds are then subjected to a funnel of in vitro and in vivo testing, from initial MIC determination to efficacy studies in animal models. At each stage, a deep understanding of the causality behind the chosen protocols—from the inclusion of proper controls to the rationale for model selection—is paramount for generating trustworthy and actionable data. Through the iterative cycle of design, synthesis, and testing, promising hit compounds can be optimized into lead candidates with the potential to address the urgent global challenge of antimicrobial resistance.

References

  • Bentham Science Publisher. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.
  • Der Pharma Chemica. (n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.
  • Altintop, M. D., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-58.
  • Asian Journal of Pharmaceutical Research. (n.d.). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research.
  • Various Authors. (2021). Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique Science, 18(4), 11-24.
  • Bîcu, E., & Iacob, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 14809.
  • Mohamed, M. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19733.
  • Various Authors. (2009). Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. Journal of Agricultural and Food Chemistry, 57(17), 7912-8.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Wikipedia.
  • Various Authors. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc.
  • ResearchGate. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Analogues of Pyrrolnitrin. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
  • ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications.
  • Various Authors. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine, 8(5), 7267-73.
  • MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI.
  • Liu, H., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2638.
  • Li, B., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e0103721.
  • Li, B., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e0103721.
  • ResearchGate. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate.
  • ResearchGate. (n.d.). Relation between chemical structure and microbial activity of compounds.... ResearchGate.
  • Guddat, L. W., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 945-956.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate.
  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
  • Bîcu, E., & Iacob, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 14809.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • ResearchGate. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate.
  • Mohamed, M. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19733.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Le, T. N., & Teo, C. F. J. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Molecules, 25(7), 1664.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Gudi, P., & Tiwari, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.
  • National Institutes of Health. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the purification of this compound. The following information is curated to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Understanding the Compound and Common Impurities

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 2,3-butanedione, ethyl acetoacetate, or ammonia sources.

  • Reaction Byproducts: Including products from side reactions or decomposition. One common synthetic pathway is the Paal-Knorr synthesis, which can sometimes result in incompletely cyclized intermediates.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Water: Can be present from aqueous work-up steps or absorbed from the atmosphere.

  • Basic Impurities: Such as residual amines or pyrrolidine impurities if applicable to the synthesis.[2]

Understanding the potential impurities is the first step in selecting an appropriate purification strategy.

Section 2: Purification Strategy Selection

Q2: What is the best purification technique for this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities. A multi-step approach is often most effective. For a solid carboxylic acid like this, a combination of acid-base extraction followed by recrystallization is a robust starting point.[3] Column chromatography may be necessary for separating impurities with similar properties to the desired product.

Below is a decision-making workflow to guide your choice:

Purification Workflow Crude_Product Crude 4,5-Dimethyl-1H- pyrrole-2-carboxylic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Remove neutral & basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Is product a solid? Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity insufficient? Pure_Product Pure Product Recrystallization->Pure_Product Purity sufficient? Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

Section 3: Troubleshooting Common Purification Techniques

Acid-Base Extraction
Q3: I performed an acid-base extraction, but my yield of this compound is very low after re-acidification. What went wrong?

A3: Low yield after an acid-base extraction of a carboxylic acid can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Extraction into the Aqueous Layer:

    • Insufficient Base: Ensure you have used a sufficient molar excess of a weak base like sodium bicarbonate (NaHCO₃) to deprotonate all of the carboxylic acid.[4][5]

    • Inadequate Mixing: Thoroughly mix the organic and aqueous layers in the separatory funnel to ensure complete reaction.

    • Multiple Extractions: Perform at least two to three extractions with fresh aqueous base to maximize the transfer of the carboxylate salt into the aqueous phase.[3]

  • Incomplete Precipitation upon Re-acidification:

    • Insufficient Acid: Add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus or pH paper). It's crucial to add enough acid to fully protonate the carboxylate salt.[5]

    • Temperature: Cooling the aqueous extract in an ice bath before and during acidification can enhance precipitation, as the solubility of the carboxylic acid is typically lower at reduced temperatures.[3]

    • Solubility in the Aqueous Layer: Even after acidification, some product may remain dissolved. If a solid does not precipitate or the yield is still low, you may need to extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times.

  • Combine all the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the solution is acidic and the product precipitates out.

  • Collect the solid product by suction filtration and wash with a small amount of cold water.

  • Dry the purified solid, for instance, in a desiccator.[3]

Recrystallization
Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] Here are some solutions:

  • Increase the Amount of Solvent: Add more of the hot recrystallization solvent to ensure the compound fully dissolves at the solvent's boiling point.

  • Use a Different Solvent or Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8] Experiment with different solvents or solvent pairs. For pyrrole carboxylic acids, alcohol/water mixtures or ethyl acetate/hexane are common choices.[9]

  • Lower the Temperature of Dissolution: If using a solvent pair, dissolve the compound in the "good" solvent at a slightly lower temperature before adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q5: I'm getting a very poor yield after recrystallization. What are the likely causes?

A5: A low yield from recrystallization is a common issue. Consider the following:[7]

  • Using Too Much Solvent: The most frequent cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even after cooling.[8][10]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Make sure to cool the solution sufficiently, perhaps in an ice bath, to maximize crystal formation.[9] However, avoid cooling too rapidly as this can trap impurities.[11]

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to prevent redissolving your product.[10]

ParameterRecommendationRationale
Solvent Volume Use the minimum amount of hot solvent to fully dissolve the solid.Minimizes product loss in the mother liquor.[10]
Cooling Rate Allow the solution to cool slowly to room temperature, then in an ice bath.Promotes the formation of larger, purer crystals.[11]
Crystal Washing Use a small volume of ice-cold solvent.Removes residual impurities without significantly dissolving the product.[10]
Column Chromatography
Q6: My this compound is streaking badly on the silica gel TLC plate and column. What should I do?

A6: Streaking of carboxylic acids on silica gel is a frequent problem. This is due to the acidic nature of the compound interacting strongly with the slightly acidic silica gel, leading to poor separation and broad peaks.[3]

  • Acidify the Eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[12] This will keep your carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in sharper bands.

Q7: I have very polar impurities that are difficult to separate from my product by normal-phase chromatography. What are my options?

A7: When dealing with polar compounds, several strategies can be employed:

  • Modify the Mobile Phase: Increase the polarity of your eluent system. For very polar compounds, you might need to use solvent systems containing methanol or even small amounts of water, though this can affect the silica gel.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Polar compounds will elute earlier. This can be an effective alternative for separating polar molecules.[13]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for separating acids.[14]

Chromatography Troubleshooting Problem Streaking on Silica Gel Cause Acidic compound interacting with acidic silica Problem->Cause Solution Add 0.1-1% Acetic or Formic Acid to the eluent Cause->Solution

Caption: Troubleshooting streaking of carboxylic acids on silica gel.

Section 4: Purity Analysis

Q8: How can I assess the purity of my final this compound?

A8: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the range.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chromedia. (n.d.). HPLC Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization I.
  • University of California, Berkeley. (n.d.). Recrystallization.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • ResearchGate. (2023, November 15). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • National Institutes of Health. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • ACS Publications. (n.d.). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline.
  • National Institutes of Health. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
  • ResearchGate. (2025, August 9). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
  • National Institutes of Health. (n.d.). Formation and Excretion of Pyrrole-2-Carboxylate in Man.
  • ResearchGate. (n.d.). Synthesis of 4,5-Disubstituted Methyl 1H-Pyrrole-2-carboxylates from 3-Chloroacrylaldehydes and Hippuric Acid.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Royal Society of Chemistry. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis.
  • The Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230).
  • National Institutes of Health. (n.d.). 1H-Pyrrole-2-carboxylic acid.

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Technical Support Center: Pyrrole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing substituted pyrroles. Instead of a generic overview, we will tackle specific, frequently encountered problems in a question-and-answer format, providing mechanistic insights and actionable protocols to enhance the success of your experiments.

Part 1: General Troubleshooting - The "Universal" Problems

Certain challenges transcend specific named reactions and are common to many pyrrole synthesis campaigns. We address the most critical ones here.

FAQ 1: "My reaction turned into a black, insoluble tar. What is this, and can my product be salvaged?"

Answer: You have likely encountered pyrrole polymerization . The pyrrole ring, being electron-rich, is highly susceptible to oxidation and electrophilic attack, leading to the formation of dark, insoluble polymers often referred to as "pyrrole black".[1] This is particularly problematic under strongly acidic or oxidative conditions.[2][3]

Causality and Mechanism: The polymerization process is often initiated by the oxidation of a pyrrole molecule to a radical cation.[3] This cation is a potent electrophile that attacks a neutral pyrrole molecule, initiating a chain reaction that results in a conjugated polymer.[4][5]

Troubleshooting & Prevention:

  • Atmosphere Control: If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.

  • Acid Control: Avoid excessively strong acids or prolonged reaction times in acidic media. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration.[6]

  • Temperature Management: High temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction.[7]

  • Purification of Product: Freshly synthesized pyrroles are prone to darkening upon exposure to air.[1] Purify the product quickly after work-up and store it under an inert atmosphere, refrigerated, and protected from light.

Salvage Operation: Salvaging the product from a fully polymerized mixture is often impossible. However, if polymerization is partial, you may attempt to dissolve the crude mixture in a minimal amount of a polar solvent and pass it through a short plug of silica or alumina to remove the baseline polymer, followed by standard column chromatography.

Part 2: The Paal-Knorr Synthesis

This venerable reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia. While reliable, it is notorious for a specific, yield-destroying side reaction.[8][9]

FAQ 2: "My main byproduct in a Paal-Knorr reaction has a similar Rf on TLC but different spectroscopic data. I suspect it's a furan. Why is this happening and how do I stop it?"

Answer: Your suspicion is almost certainly correct. The most common side product in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[7] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material, which competes directly with the desired reaction with the amine.[10]

Mechanism: Pyrrole vs. Furan Formation

The 1,4-dicarbonyl compound exists in equilibrium with its enol and hemiacetal forms. The pathway is dictated by the reaction conditions and the available nucleophiles.

  • Pyrrole Pathway (Desired): The amine attacks a carbonyl group to form a hemiaminal, which then cyclizes onto the second carbonyl. Subsequent dehydration steps yield the pyrrole.[8]

  • Furan Pathway (Side Reaction): Under acidic conditions, one carbonyl is protonated, which is then attacked by the enol form of the other carbonyl. Dehydration of the resulting cyclic hemiacetal yields the furan.[10] This pathway is favored at low pH (below 3).[6]

G cluster_0 Paal-Knorr Reaction Pathways 1,4-Dicarbonyl 1,4-Dicarbonyl

Troubleshooting Guide: Minimizing Furan Formation
IssueRoot CauseRecommended Solution
High Furan Content Reaction pH is too low (strongly acidic).Conduct the reaction under neutral or weakly acidic conditions. Acetic acid is often an ideal choice as both a catalyst and solvent.[6] Avoid strong mineral acids.
Slow Reaction Insufficiently reactive amine (e.g., electron-deficient anilines).Increase temperature moderately (60-80 °C). Consider microwave-assisted heating to reduce reaction times.[6] A slight excess (1.1-1.5 eq) of the amine can also help.
Low Overall Yield Impure 1,4-dicarbonyl starting material.Purify the dicarbonyl compound by distillation or recrystallization before use. Impurities can lead to various side products.[7]
Experimental Protocol: Optimized Paal-Knorr Synthesis

This protocol is designed to maximize pyrrole yield while minimizing furan formation.

  • Reagent Preparation: Ensure the 1,4-dicarbonyl compound (1.0 eq) is pure. Use a high-purity primary amine (1.1 - 1.5 eq).[7]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in glacial acetic acid. Add the primary amine dropwise at room temperature with stirring.

  • Reaction Conditions: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC, observing the consumption of the limiting reagent.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Part 3: The Knorr & Hantzsch Syntheses

These classical methods build the pyrrole ring from different starting materials and present their own unique challenges, primarily related to the stability of intermediates and chemoselectivity.

FAQ 3: "In my Knorr synthesis, the yield is very low, and I get a complex mixture. I think my α-aminoketone is decomposing."

Answer: This is the central challenge of the Knorr pyrrole synthesis. α-aminoketones are highly unstable and readily undergo self-condensation to form pyrazines and other byproducts.[7][11] The solution is not to isolate the α-aminoketone, but to generate it in situ.

The In-Situ Strategy: The standard procedure involves the reduction of a more stable α-oximino-ketone precursor using a reducing agent like zinc dust in acetic acid.[11] The freshly generated α-aminoketone is immediately trapped by the β-ketoester present in the reaction mixture, leading to the desired pyrrole.

G Oxime α-Oximino-ketone (Stable Precursor) Reduction Reduction (e.g., Zn/AcOH) Oxime->Reduction Amine α-Amino-ketone (Unstable Intermediate) Reduction->Amine SelfCond Self-Condensation Amine->SelfCond Fast, Undesired Condensation Knorr Condensation Amine->Condensation Fast, Desired Pyrazine Pyrazine Byproduct SelfCond->Pyrazine Ketoester β-Ketoester (Present in situ) Ketoester->Condensation Pyrrole Desired Pyrrole Product Condensation->Pyrrole

FAQ 4: "My Hantzsch synthesis is messy. How do I control the chemoselectivity between the three components?"

Answer: The Hantzsch synthesis, reacting a β-ketoester, an α-haloketone, and an amine, is powerful but requires careful control to avoid unwanted side reactions.[12] The primary issues are premature reaction between the amine and the α-haloketone (simple SN2 substitution) and self-condensation of the α-haloketone.

Troubleshooting & Prevention:

  • Pre-form the Enamine: The key is to first react the β-ketoester with the amine to form the more nucleophilic enamine intermediate. This ensures the enamine is the primary species that reacts with the α-haloketone.[12]

  • Slow Addition: Add the α-haloketone slowly to the solution of the pre-formed enamine. This maintains a low concentration of the haloketone, minimizing its self-condensation and direct reaction with any remaining free amine.[12]

  • Temperature Control: Running the reaction at moderate temperatures can help manage the rates of the competing reactions.[12]

Part 4: Purification
FAQ 5: "My crude pyrrole is difficult to purify by distillation. Are there other effective methods?"

Answer: Pyrroles can be challenging to purify due to their moderate polarity, potential for forming azeotropes with water or solvents, and sensitivity to heat and acid.[13][14]

  • Column Chromatography: This is the most versatile method. Use a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).

  • Acid Wash: If your crude product is contaminated with basic impurities (like unreacted amine), a wash with dilute acid (e.g., 1M HCl) during the aqueous workup can effectively remove them by converting them into water-soluble salts.[13] Be cautious, as the pyrrole itself can be sensitive to strong acid.

  • Vacuum Distillation: For liquid pyrroles, distillation under reduced pressure is often effective as it lowers the boiling point and minimizes thermal decomposition.[15][16] Ensure the apparatus is free of acidic residue.

References
  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
  • ResearchGate. (n.d.). Mechanism of polypyrrole electrochemical synthesis.
  • Indian Academy of Sciences. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Polypyrrole.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • Wikipedia. (n.d.). Pyrrole.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Organic Syntheses. (n.d.). Pyrrole.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • BIOSYNCE. (2025). What are the separation methods for pyrrole and its mixtures?.

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Technical Support Center: Purification of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies for removing impurities from 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with my this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Paal-Knorr), this could include 1,4-dicarbonyl compounds or amine sources.[1]

  • Neutral Organic Byproducts: Side-products from the reaction that lack acidic or basic functional groups.

  • Basic Impurities: Residual amines or nitrogen-containing heterocycles used in or formed during the synthesis. Pyrrolidine is a common impurity in crude pyrrole preparations.[2]

  • Polymeric Materials: Pyrroles, especially under acidic or oxidative conditions, can be susceptible to polymerization, leading to colored, tar-like impurities.[3]

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., ethyl acetate, dichloromethane, DMSO).

Q2: I have a crude solid sample. What is the most robust, first-line purification technique I should attempt?

A2: For a solid carboxylic acid like this, acid-base extraction is the most powerful and selective initial purification step.[4] This technique specifically isolates your acidic product from any neutral or basic impurities.[5][6] The fundamental principle is the conversion of the water-insoluble carboxylic acid into its water-soluble salt form using a basic aqueous solution, allowing it to be separated from impurities that remain in an organic solvent.[7] Following this, recrystallization is typically employed to achieve high purity.

Q3: Why is acid-base extraction so effective, and how do I perform it correctly?

A3: The effectiveness lies in exploiting the acidic proton of the carboxyl group. When the crude material, dissolved in an organic solvent, is washed with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form its sodium carboxylate salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer. Neutral organic impurities remain in the organic layer.

A critical choice is the base. A weak base like sodium bicarbonate (NaHCO₃) is ideal because it is strong enough to deprotonate the carboxylic acid but not the significantly less acidic N-H proton of the pyrrole ring.[5] Using a strong base like sodium hydroxide (NaOH) could potentially deprotonate other functional groups or catalyze side reactions.

After separating the aqueous layer containing your desired salt, you can regenerate the pure carboxylic acid by re-acidifying the solution (e.g., with HCl), causing it to precipitate out of the water.[4][8]

A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.

Q4: My sample is still discolored after acid-base extraction. What is the next step?

A4: Discoloration often points to highly conjugated or polymeric impurities. The next logical step is recrystallization , often incorporating activated carbon.

  • Recrystallization: This technique purifies crystalline solids by leveraging differences in solubility between your compound and the impurities in a given solvent at different temperatures.

  • Activated Carbon (Charcoal): If the discoloration is significant, a small amount of activated carbon can be added to the hot, dissolved solution before filtration. The porous structure of charcoal adsorbs large, flat, conjugated molecules responsible for color. Use it sparingly, as it can also adsorb your product and reduce yield.

Q5: How do I select an appropriate solvent system for recrystallization?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which has both polar (acid, N-H) and non-polar (dimethylpyrrole core) features, a mixed solvent system is often effective.

Solvent Screening Protocol:

  • Place ~20-30 mg of your compound in a test tube.

  • Add a poor solvent (one it doesn't dissolve in at room temperature, e.g., water or hexane) dropwise until the solid is covered.

  • Add a good solvent (one it dissolves in readily, e.g., ethanol, methanol, or ethyl acetate) dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observe for the formation of high-quality crystals.

Common systems to try would be ethanol/water , methanol/water , or ethyl acetate/hexane .

Q6: When should I consider using column chromatography?

A6: Column chromatography is a high-resolution technique best reserved for when acid-base extraction and recrystallization fail to provide the desired purity, or when separating your product from impurities with very similar chemical properties (e.g., another carboxylic acid).

A common issue with carboxylic acids on standard silica gel is "streaking" or "tailing" on the column, which leads to poor separation. This is caused by strong interactions between the acidic proton of your compound and the slightly acidic silica surface.[4] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid , to the eluting solvent system. This keeps your compound fully protonated, ensuring it moves as a single, well-defined band.[4]

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow Start Crude Solid Product Extraction Perform Acid-Base Extraction Start->Extraction CheckPurity1 Assess Purity & Color (TLC, NMR, LCMS) Extraction->CheckPurity1 Recrystallize Recrystallization (Consider Activated Carbon) CheckPurity1->Recrystallize Impure / Colored FinalProduct Pure Product CheckPurity1->FinalProduct Pure CheckPurity2 Assess Purity (TLC, NMR, LCMS) Recrystallize->CheckPurity2 Chromatography Column Chromatography (Eluent + 0.5% Acetic Acid) CheckPurity2->Chromatography Still Impure CheckPurity2->FinalProduct Pure Chromatography->FinalProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete precipitation during re-acidification. 2. Emulsion formation during extraction. 3. Product is partially soluble in water.1. Ensure the aqueous solution is sufficiently acidic (pH < 2, check with pH paper). Cool the solution in an ice bath to minimize solubility. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. After collecting the precipitate, extract the acidic aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Product "Oils Out" During Recrystallization 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Insoluble impurities are present.1. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. 2. Choose a lower-boiling point solvent system. 3. Perform a hot filtration step to remove insoluble material before cooling.
Persistent Color After Recrystallization 1. Impurities are co-crystallizing with the product. 2. The compound itself is inherently colored or unstable.1. Repeat the recrystallization, potentially with a different solvent system. Use a minimal amount of activated carbon during the process. 2. If the color is inherent, focus on purity analysis (NMR, LCMS) rather than visual appearance. Consider column chromatography to remove the colored impurity if it is a separate species.
Streaking on Silica Gel TLC Plate The acidic proton is interacting strongly with the silica gel surface.[4]Add 0.5-1% acetic acid or formic acid to your eluting solvent system to ensure the compound remains fully protonated.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

ExtractionDiagram cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Extraction cluster_step3 Step 3: Separation cluster_step4 Step 4: Precipitation cluster_step5 Step 5: Isolation s1 Crude Solid in Beaker solvent Add Organic Solvent (e.g., Ethyl Acetate) sep_funnel Separatory Funnel solvent->sep_funnel organic_layer Organic Layer: Crude + Neutral Impurities sep_funnel->organic_layer Add Solution aqueous_layer Aqueous Layer: (Empty) add_base Add aq. NaHCO₃ Shake & Vent [5] sep_funnel_2 Separatory Funnel (After Shaking) organic_layer_2 Top Organic Layer: Neutral/Basic Impurities aqueous_layer_2 Bottom Aqueous Layer: Sodium 4,5-dimethyl-1H-pyrrole-2-carboxylate drain Drain Aqueous Layer aqueous_layer_2->drain s4 Aqueous Layer in Beaker (in Ice Bath) drain->s4 add_acid Slowly Add 6M HCl until pH < 2 [5] s4->add_acid precipitate White Precipitate Forms (Pure Product) add_acid->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry final Pure Crystalline Solid dry->final

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrrole-containing scaffolds. The acylation of pyrroles is a cornerstone transformation for creating key intermediates in pharmaceuticals and materials science, yet it presents unique challenges, including issues with regioselectivity, substrate stability, and competing side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the strategy and mechanisms of pyrrole acylation.

Q1: What are the primary methods for acylating a pyrrole ring?

There are two main electrophilic substitution strategies for introducing an acyl group onto the pyrrole ring:

  • Friedel-Crafts Acylation: This is the most traditional method, involving an acylating agent (like an acyl chloride or anhydride) and a catalyst.[1] Catalysts are typically Lewis acids (e.g., AlCl₃, SnCl₄, metal triflates), but organocatalysts have also been developed.[2][3] This method is versatile for introducing a wide range of ketone functionalities.

  • Vilsmeier-Haack Reaction: This specific reaction introduces a formyl group (-CHO) to produce pyrrole-2-carbaldehydes.[1][4] It uses a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The electrophile in this reaction is a chloromethyliminium salt, which is generally milder than the acylium ions in Friedel-Crafts reactions.[4]

Q2: Why is N-protection often necessary for pyrrole acylation?

The pyrrole nitrogen's lone pair is integral to the ring's aromaticity, but it also makes the N-H proton moderately acidic (pKa ≈ 17.5) and the nitrogen atom nucleophilic.[1][6] This creates two major issues during acylation:

  • N-Acylation: The nitrogen can be acylated directly, competing with the desired C-acylation.[6]

  • Polymerization: The electron-rich nature of the unprotected pyrrole ring makes it highly susceptible to polymerization and degradation under the strongly acidic conditions of many Friedel-Crafts reactions.[1][7]

Introducing an N-protecting group, particularly an electron-withdrawing one like a sulfonyl or alkoxycarbonyl group, mitigates these issues by reducing the ring's electron density and nucleophilicity, thereby enhancing its stability.[7][8]

Q3: What determines the regioselectivity (C2 vs. C3) of acylation?

By default, electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (or α) position.[3][6] This is because the cationic intermediate formed by electrophilic attack at C2 is better stabilized by resonance (three contributing structures) than the intermediate formed from attack at C3 (two contributing structures).[6]

However, this inherent preference can be overridden to achieve C3 selectivity through several strategies:

  • Steric Hindrance: Introducing a large, bulky protecting group on the nitrogen, such as a triisopropylsilyl (TIPS) group, sterically blocks the C2 and C5 positions, forcing the acylating agent to attack the C3 position.[3][9]

  • Catalyst and Protecting Group Synergy: The combination of an N-sulfonyl protecting group (e.g., p-toluenesulfonyl, Ts) and a strong Lewis acid like AlCl₃ can strongly favor C3 acylation.[6][10] This is hypothesized to proceed through a complex organoaluminum intermediate that directs the electrophile to the C3 position.[10] Using weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) with the same N-sulfonyl pyrrole often reverts the selectivity back to the C2 position.[6][10]

Q4: How do I choose the right catalyst for my reaction?

Catalyst selection is critical and depends on multiple factors:

  • Substrate Reactivity: Highly activated, electron-rich pyrroles may only require a mild Lewis acid or even an organocatalyst to prevent polymerization.[3]

  • Desired Regioselectivity: As mentioned above, the choice of Lewis acid can dramatically influence C2/C3 selectivity, especially for N-sulfonyl pyrroles.[6][10] Organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been shown to be highly effective for C2-acylation of N-protected pyrroles.[2]

  • Functional Group Tolerance: Strong Lewis acids can complex with or react with other functional groups in your molecule. If your substrate contains sensitive functionalities, a milder catalyst or a different acylation method (like Vilsmeier-Haack) may be necessary.[3]

  • Scale and Sustainability: For larger-scale reactions, heterogeneous catalysts like zeolites can be advantageous due to their ease of separation and reusability.[2]

Q5: Is it possible to perform pyrrole acylation without a catalyst?

Yes, uncatalyzed acylation is possible, for instance by heating pyrrole with acetic anhydride.[11] However, these reactions typically require high temperatures and often result in lower yields and poorer regioselectivity compared to catalyzed methods.[2] Catalysts are used to increase the electrophilicity of the acylating agent, allowing the reaction to proceed under milder conditions with greater control and efficiency.[2]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during pyrrole acylation experiments.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Insufficiently Activated Acylating Agent For Friedel-Crafts reactions, ensure you are using a sufficient stoichiometric amount of the Lewis acid (typically ≥1.0 equivalent). If using an anhydride, consider switching to the more reactive acyl chloride.[9]
Deactivated Pyrrole Substrate If your pyrrole contains strongly electron-withdrawing groups, it will be less reactive. More forcing conditions, such as a stronger Lewis acid (e.g., AlCl₃) or higher temperatures, may be required.[9] Proceed with caution and monitor for degradation.
Poor Reagent Quality Lewis acids like AlCl₃ are highly sensitive to moisture. Use freshly opened or properly stored reagents. Ensure solvents are anhydrous, as water can quench the catalyst.[12]
Reaction Temperature Too Low While some reactions require low temperatures to control selectivity, insufficient thermal energy can prevent the reaction from proceeding. If no reaction is observed, try gradually increasing the temperature and monitoring by TLC.[9]

Problem 2: Poor Regioselectivity (Mixture of C2 and C3 Isomers)

Potential CauseSuggested Solution
Inappropriate N-Protecting Group To favor C2 acylation , use a small N-substituent (e.g., N-methyl) or an N-alkoxycarbonyl group.[2][13] To favor C3 acylation , install a sterically demanding group like N-TIPS or use an N-sulfonyl group in combination with a strong Lewis acid.[3][6][10]
Incorrect Lewis Acid Choice for N-Sulfonyl Pyrroles When using N-benzenesulfonyl or N-tosylpyrrole to target the C3 position, a strong Lewis acid like AlCl₃ is often required.[6][10] Using weaker Lewis acids like SnCl₄ or TiCl₄ with this substrate will likely yield the C2 isomer as the major product.[6][10]
Solvent Effects The polarity of the solvent can influence the reaction's transition state and impact regioselectivity. For the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, solvents like dichloromethane and 1,2-dichloroethane give excellent C3 selectivity, while chloroform can lead to an increase in the C2 isomer.[10]

Problem 3: Predominant N-Acylation Instead of C-Acylation

Potential CauseSuggested Solution
Unprotected Pyrrole Nitrogen The N-H proton is acidic and the nitrogen is nucleophilic, making it a prime target for acylation.[6] The most effective solution is to protect the nitrogen with an electron-withdrawing group (e.g., Ts, Boc) to reduce its nucleophilicity.[7][8]
Use of a Strong Base Deprotonating the pyrrole with a strong base (e.g., NaH, BuLi) generates the pyrrolide anion, which is highly nucleophilic.[1] While this can be used for controlled N-acylation, it should be avoided when C-acylation is the goal. Friedel-Crafts conditions (Lewis acid, no strong base) are designed for C-acylation.[9]

Problem 4: Polymerization of the Pyrrole Substrate

Potential CauseSuggested Solution
Highly Reactive Pyrrole and/or Harsh Conditions Unprotected or electron-rich pyrroles are prone to polymerization in the presence of strong acids.[1][7] This is a common issue with strong Lewis acids like AlCl₃.
Order of Addition Do not add the Lewis acid directly to the pyrrole. Instead, pre-form the complex between the acylating agent and the Lewis acid at a low temperature (e.g., 0 °C or lower). Then, add the pyrrole substrate solution dropwise to this mixture. This maintains a low concentration of free pyrrole and minimizes self-reaction.[9]
Choice of Catalyst Switch to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or consider a different methodology altogether, such as organocatalysis with DBN or the Vilsmeier-Haack reaction for formylation, which uses a less aggressive electrophile.[2][3][4]

Section 3: Data Tables & Experimental Protocols

Data Presentation

Table 1: Effect of Lewis Acid on Regioselectivity for Acylation of N-p-Toluenesulfonylpyrrole. This table summarizes how the choice of Lewis acid and its stoichiometry can dramatically alter the product distribution between C3 and C2 acylation.

Lewis AcidEquivalents of Lewis AcidSolvent3-Acyl Product (%)2-Acyl Product (%)
AlCl₃2.0Dichloromethane>98<2
AlCl₃1.0Dichloromethane8515
AlCl₃0.9Dichloromethane7525
EtAlCl₂2.0Dichloromethane2575
Et₂AlCl2.0Dichloromethane<5>95
Data synthesized from studies on the acylation with 1-naphthoyl chloride.[10]

Table 2: Influence of N-Protecting Group on Acylation Regioselectivity. This table illustrates the directing effect of different N-substituents under various acylation conditions.

N-Protecting GroupAcylation ConditionsMajor IsomerRationale
-CH₃ (Methyl)Benzoyl Chloride, DBN catalystC2Electronic preference, minimal steric hindrance.[2]
-SO₂Ph (Benzenesulfonyl)Acetyl Chloride, SnCl₄C2Weaker Lewis acid favors the electronically preferred C2 position.[6][10]
-SO₂Tol (p-Toluenesulfonyl)Acyl Chloride, AlCl₃C3Strong Lewis acid forms an intermediate that directs acylation to C3.[6][10]
-TIPS (Triisopropylsilyl)N-Acylbenzotriazole, TiCl₄C3Extreme steric bulk effectively blocks the C2 and C5 positions.[3][9]
-CO₂Et (Ethoxycarbonyl)Carboxylic Acid, Triflic AnhydrideC2Electron-withdrawing group stabilizes the ring; acylation proceeds at the electronically favored C2 position.[13][14]
Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed C2-Acylation of N-Methylpyrrole

This protocol describes a standard Friedel-Crafts reaction favoring the electronically preferred C2 position on a simple N-alkyl pyrrole.

  • To a stirred solution of the acyl chloride (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., SnCl₄, 1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the electrophilic complex.

  • Add a solution of N-methylpyrrole (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for C3-Acylation using an N-p-Toluenesulfonyl Protecting Group

This protocol leverages the directing effect of the N-Ts group with AlCl₃ to achieve C3 selectivity.[6]

  • To a stirred suspension of aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the acyl chloride (1.2 equivalents) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and dilute HCl.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Vilsmeier-Haack Formylation for C2-Carbaldehyde Synthesis

This protocol is a reliable method for introducing a formyl group at the C2 position.[4][15]

  • In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, keeping the temperature below 10 °C. The Vilsmeier reagent will form as a solid or thick slurry.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of the N-substituted pyrrole (1.0 equivalent) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

  • Cool the mixture to 0 °C and carefully quench by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is neutral/basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the resulting aldehyde by column chromatography or distillation.

Section 4: Visualizing Mechanisms & Workflows

Diagrams

Friedel_Crafts_Acylation cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Pyrrole N-Protected Pyrrole Wheland Wheland Intermediate (Resonance Stabilized) Pyrrole->Wheland + [R-C≡O]⁺ Product 2-Acylpyrrole Wheland->Product - H⁺

Sources

scaling up the synthesis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry, 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a foundational building block for a range of therapeutic agents. However, transitioning its synthesis from laboratory-scale to pilot or manufacturing-scale presents significant challenges that can impact yield, purity, and process efficiency.

This technical support center is designed for researchers, process chemists, and drug development professionals. Here, we address the critical issues encountered during the scale-up of this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our guidance is structured in a practical question-and-answer format to provide direct solutions to common problems.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is typically achieved through a multi-step sequence, often employing principles of the Knorr pyrrole synthesis.[1][2] This classic and robust method involves the condensation of an α-aminoketone with a compound containing an active methylene group, such as a β-ketoester.

A representative synthetic workflow involves the following key transformations:

  • Formation of an α-Amino Ketone Precursor: Often, the α-aminoketone is highly reactive and prone to self-condensation. Therefore, it is typically generated in situ. A common method is the reduction of an α-oximino ketone, which is synthesized by nitrosation of a β-ketoester or ketone.[1]

  • Knorr Condensation: The freshly prepared α-aminoketone is immediately reacted with a β-dicarbonyl compound. The reaction proceeds through imine formation, tautomerization to an enamine, cyclization, and subsequent dehydration to form the pyrrole ring.[1]

  • Saponification: The resulting pyrrole-2-carboxylate ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as potassium or sodium hydroxide.[3]

  • Purification: The final product is isolated and purified, typically through acidification and recrystallization.

G cluster_0 Step 1: α-Amino Ketone Generation (In Situ) cluster_1 Step 2: Knorr Condensation cluster_2 Step 3 & 4: Hydrolysis & Purification A 3-Oxo-2-oximinobutane B Reduction (e.g., Zn/Acetic Acid) A->B C 3-Amino-2-butanone (Unstable Intermediate) B->C E Condensation C->E D Ethyl Acetoacetate D->E F Ethyl 4,5-Dimethyl-1H- pyrrole-2-carboxylate E->F G Saponification (e.g., KOH/EtOH) F->G H Acidification & Work-up G->H I 4,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid (Final Product) H->I

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Troubleshooting and Scale-Up FAQs

This section addresses common issues in a direct question-and-answer format, providing actionable advice grounded in chemical principles.

Question 1: My reaction yield dropped significantly when I increased the scale from 5 grams to 100 grams. What is the most likely cause?

Answer: This is a classic scale-up challenge primarily rooted in inadequate management of the reaction exotherm. The Knorr synthesis, particularly the reductive amination step using zinc and acetic acid, is highly exothermic.[1]

  • Causality: On a small scale, a simple ice bath provides sufficient cooling because the surface-area-to-volume ratio is high, allowing for efficient heat dissipation. As you scale up, the volume increases cubically while the surface area of the flask only increases squarely. This drastic reduction in relative surface area means the reaction generates heat much faster than it can be removed.

  • Consequences of Overheating:

    • Side Reactions: Elevated temperatures can promote the self-condensation of the unstable α-aminoketone intermediate, a major pathway for yield loss.

    • Reagent Decomposition: Starting materials or intermediates may degrade at higher than optimal temperatures.

    • Solvent Boiling: If the exotherm is uncontrolled, it can lead to localized boiling, creating pressure buildup and potentially unsafe conditions.

  • Scale-Up Solution:

    • Controlled Addition: Do not add all reagents at once. The zinc dust and the solution of the α-oximino ketone should be added portion-wise or via a dropping funnel to the acetic acid solution of the β-dicarbonyl compound.[1]

    • Efficient Cooling: Switch from a simple ice bath to a more robust cooling system, such as a cryostat or an acetone/dry ice bath, to maintain the internal temperature within the optimal range (typically 15-25°C).

    • Monitoring: Use a thermocouple probe to monitor the internal reaction temperature in real-time. The rate of addition should be adjusted to ensure the temperature does not exceed the set limit.

Question 2: The final product is a dark, sticky oil instead of the expected off-white solid. How can I improve its purity and appearance?

Answer: Product discoloration and poor physical form are typically due to impurities formed from side reactions or oxidation. Pyrrole rings, especially when unsubstituted on the nitrogen, are susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the reaction and particularly during the work-up and isolation phases, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[4]

    • Work-up pH Control: During the final acidification step to precipitate the carboxylic acid, avoid adding a large excess of strong acid. A pH of 3-4 is usually sufficient to protonate the carboxylate. Overly acidic conditions can sometimes promote side reactions.[5]

    • Purification Strategy:

      • Recrystallization: This is the preferred method for purification at scale. A common solvent system is an ethanol/water or methanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow it to cool slowly to form well-defined crystals.

      • Activated Carbon Treatment: If the discoloration is significant, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before crystallization.

      • Acid-Base Extraction: Before recrystallization, you can perform an acid-base wash. Dissolve the crude product in a suitable organic solvent (like ethyl acetate), wash with a mild acid to remove any basic impurities, and then extract the desired carboxylic acid into a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and finally re-acidified to precipitate the purified product.

Question 3: I'm observing a significant byproduct that I suspect is a furan derivative. How can this be prevented?

Answer: Furan formation is a known side reaction in related syntheses like the Paal-Knorr, which occurs under strongly acidic conditions where intramolecular cyclization of a 1,4-dicarbonyl compound is favored over condensation with an amine.[6] While less common in the Knorr synthesis, overly harsh acidic conditions can still promote undesired pathways.

  • Mechanism of Furan Formation: Under strongly acidic conditions (pH < 3), the carbonyl groups of a dicarbonyl intermediate can become protonated, facilitating an intramolecular attack by an enol oxygen, leading to cyclization and dehydration to form a furan ring.[5]

  • Preventative Measures:

    • pH Moderation: The Knorr synthesis is typically catalyzed by acetic acid, which is a weak acid and generally provides the right balance.[1] Avoid the temptation to add strong mineral acids (like HCl or H₂SO₄) to "speed up" the reaction, as this will likely favor furan formation.

    • Temperature Control: As mentioned, higher temperatures can accelerate side reactions. Maintaining the recommended temperature profile is crucial.

    • Purity of Starting Materials: Ensure your β-dicarbonyl starting material is pure and free from any 1,4-dicarbonyl impurities that could directly cyclize to a furan.

G Start Low Yield or Purity Issue? Exotherm Was the reaction exotherm controlled (internal T° < 25°C)? Start->Exotherm Purity Are starting materials pure and freshly handled? Exotherm->Purity Yes Sol_Exotherm SOLUTION: - Use controlled/slow addition. - Improve cooling efficiency. - Monitor internal temperature. Exotherm->Sol_Exotherm No Atmosphere Was an inert atmosphere used during work-up? Purity->Atmosphere Yes Sol_Purity SOLUTION: - Re-purify starting materials. - Generate α-aminoketone strictly in situ. Purity->Sol_Purity No Sol_Atmosphere SOLUTION: - Purge vessels with N₂/Ar. - Use degassed solvents for work-up. - Recrystallize with charcoal. Atmosphere->Sol_Atmosphere No Success Improved Yield & Purity Atmosphere->Success Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Detailed Scale-Up Protocol

This protocol provides a representative procedure for the synthesis on a 100g scale. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Objective: To synthesize ~100 g of this compound.

Reagent & Equipment Table
ReagentM.W. ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)Notes
Ethyl 3-oxobutanoate130.141.00130.1127.51.02Starting Material
Sodium Nitrite (NaNO₂)69.001.0572.5--Handle with care
Glacial Acetic Acid60.05--12001.05Solvent/Catalyst
Zinc Dust (<10 micron)65.382.50163.5--Highly reactive
2,4-Pentanedione100.121.00100.1102.10.98Reagent
Potassium Hydroxide (KOH)56.113.00168.3--For saponification
Ethanol (95%)46.07--10000.81Solvent
Hydrochloric Acid (conc.)36.46--As needed1.18For acidification
Step-by-Step Procedure

Part 1: In Situ Generation of Ethyl 2-amino-3-oxobutanoate

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and two separate dropping funnels.

  • Nitrosation: Charge the reactor with ethyl 3-oxobutanoate (130.1 g) and 400 mL of glacial acetic acid. Cool the reactor jacket to 5°C.

  • Dissolve sodium nitrite (72.5 g) in 150 mL of water and add it to one of the dropping funnels.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 15°C. The addition should take approximately 60-90 minutes.

  • After the addition is complete, stir the mixture for another 30 minutes at 10-15°C. You now have a solution of ethyl 2-oximino-3-oxobutanoate.

Part 2: Knorr Condensation

  • In a separate beaker, prepare a solution of 2,4-pentanedione (100.1 g) in 400 mL of glacial acetic acid. Add this solution to the reactor.

  • Charge the second dropping funnel with 400 mL of glacial acetic acid.

  • Cool the reactor jacket to 10°C. Begin adding the zinc dust (163.5 g) in small portions (approx. 5-10 g at a time) to the vigorously stirred reaction mixture.

  • CRITICAL: The reaction is highly exothermic. Monitor the internal temperature closely. If the temperature rises above 25°C, stop the zinc addition and add a small amount of acetic acid from the dropping funnel to help control the exotherm. The total zinc addition may take 2-3 hours.

  • After all the zinc has been added, allow the reaction to stir at room temperature for an additional 2 hours, or until TLC analysis indicates the consumption of starting materials.

Part 3: Work-up and Saponification

  • Filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the filter cake with 200 mL of acetic acid.

  • Transfer the filtrate to a larger vessel and cautiously pour it into 5 L of ice-water with stirring. A solid precipitate of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate should form.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral (pH ~7), and air-dry.

  • Saponification: Transfer the crude ester to a 3 L round-bottom flask. Add a solution of potassium hydroxide (168.3 g) in 1 L of 95% ethanol.

  • Heat the mixture to reflux (approx. 80°C) with stirring for 3-4 hours, until the ester is fully hydrolyzed (monitor by TLC).

Part 4: Isolation and Purification

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in 2 L of water. Wash this aqueous solution with 2 x 300 mL of dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl with vigorous stirring until the pH is ~3.

  • The product, this compound, will precipitate as a solid. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water (2 x 500 mL), and dry under vacuum at 50°C.

  • Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture. Expected yield: 95-115 g (62-75% over two steps).

References

  • Knorr pyrrole synthesis - Wikipedia. [Link]
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis - Royal Society of Chemistry. [Link]
  • Paal–Knorr synthesis - Wikipedia. [Link]
  • Knorr Pyrrole Synthesis - SynArchive. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. [Link]
  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
  • A New Synthesis of Pyrrole-2-Carboxylic Acids - Wiley Online Library. [Link]
  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters - ACS Public
  • Synthesis and Evaluation of Pyrrole Deriv
  • Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. [Link]
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) - Journal of Chemical Technology and Metallurgy. [Link]
  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search - ResearchG
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. [Link]
  • Green Synthesis of Pyrrole Deriv
  • Pyrrole - Wikipedia. [Link]
  • Pyrrole synthesis - Organic Chemistry Portal. [Link]
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. [Link]
  • A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline - ACS Public
  • Synthesis of pyrrole and substituted pyrroles (Review)
  • Purification of crude pyrroles - Google P
  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - Wiley Online Library. [Link]
  • 2,5-dimethylpyrrole - Organic Syntheses. [Link]
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Formation and Excretion of Pyrrole-2-Carboxyl
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. [Link]
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissip
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling - ACS Public

Sources

Technical Support Center: Navigating Unexpected Results in the NMR of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the NMR analysis of substituted pyrroles. As a foundational scaffold in medicinal chemistry and materials science, the pyrrole ring presents a fascinating, yet sometimes perplexing, subject for NMR spectroscopy. Its unique electronic properties mean that substituents can induce significant and often unexpected changes in the resulting spectra.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges and unexpected results encountered in the lab. We will move beyond simple data reporting to explore the underlying physical and chemical principles governing these observations. Our goal is to empower you not just to acquire spectra, but to interpret them with confidence, troubleshoot anomalies, and leverage NMR as a powerful tool for structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My N-H proton signal is extremely broad, hard to integrate, or completely missing.

Question: I've just acquired a ¹H NMR spectrum of my N-H substituted pyrrole in CDCl₃, and the N-H proton signal is either a very broad, low hump or seems to have disappeared entirely. Why is this happening and how can I confirm its presence and position?

Answer: This is one of the most common observations for pyrroles and is typically due to a phenomenon called quadrupole broadening .[1][2]

  • The Underlying Science (Causality): The nitrogen atom in the pyrrole ring is predominantly the ¹⁴N isotope, which has a nuclear spin (I) of 1. Nuclei with I > 1/2 have a non-spherical charge distribution, resulting in an electric quadrupole moment. This quadrupole interacts with local electric field gradients, providing an efficient mechanism for nuclear relaxation. This rapid relaxation of the ¹⁴N nucleus creates a fluctuating magnetic environment for the attached proton (the N-H). On the NMR timescale, this rapid fluctuation averages the proton's spin states, leading to significant line broadening. At room temperature in many solvents, the rate of this relaxation is just right to cause maximum broadening, sometimes making the peak indistinguishable from the baseline.

Troubleshooting Workflow:

  • Solvent Change: The first and often most effective step is to re-acquire the spectrum in a hydrogen-bond accepting solvent, such as DMSO-d₆ .

    • Reasoning: In DMSO-d₆, the solvent forms a strong hydrogen bond with the pyrrole N-H proton. This interaction slows down intermolecular proton exchange and alters the electronic environment around the nitrogen, which can change the ¹⁴N relaxation rate and lead to a much sharper N-H signal.[3] You will typically observe a distinct, sharp peak for the N-H proton significantly downfield (often > 10 ppm) in DMSO-d₆.

  • Temperature Variation: Acquiring spectra at different temperatures can help sharpen the N-H signal.

    • Reasoning: Changing the temperature alters the rate of molecular tumbling in solution. This, in turn, affects the rate of quadrupolar relaxation of the ¹⁴N nucleus. Lowering the temperature can sometimes slow relaxation enough to sharpen the signal into a single peak, while raising the temperature may speed it up to the point where a triplet pattern (due to coupling with ¹⁴N) begins to emerge.[1]

  • D₂O Exchange: To definitively confirm the identity of a suspected N-H peak, perform a D₂O exchange experiment.

    • Protocol:

      • Acquire the standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or Acetone-d₆.

      • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for several minutes to facilitate exchange.

      • Re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly diminish in intensity as the proton is replaced by deuterium (N-D), which is not observed in ¹H NMR.[3][4]

  • Decoupling Experiments: For advanced analysis, ¹⁴N decoupling can be employed. This involves irradiating the sample at the ¹⁴N resonance frequency while observing the ¹H spectrum. This removes the influence of the nitrogen nucleus, resulting in a sharp N-H proton signal.[1][2]

Issue 2: The chemical shifts of my ring protons are not where the textbook says they should be.

Question: I've synthesized a 2-substituted pyrrole with a strong electron-withdrawing group (EWG). I expected all my ring protons to shift downfield, but the H5 proton has shifted much more dramatically than H3 and H4. Why is there such a large and position-dependent shift?

Answer: This is a classic example of how substituents electronically perturb the pyrrole ring. The effect is not uniform; it is dictated by the interplay of inductive and resonance effects, which are transmitted differently to each position.

  • The Underlying Science (Causality): The aromaticity of the pyrrole ring arises from the delocalization of six π-electrons, including the lone pair from the nitrogen atom. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or acyl (-COR) groups, pull electron density out of the ring.[5][6] This deshields the ring protons, causing a downfield shift (to higher ppm values). Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, push electron density into the ring, shielding the protons and causing an upfield shift.[7]

    The magnitude of this shift is position-dependent due to the nature of the resonance structures. For a 2-substituted pyrrole, resonance delocalization places a partial positive charge preferentially at C3 and C5. An EWG at C2 will therefore most strongly withdraw electron density from C3 and C5, leading to significant deshielding of the attached protons (H3 and H5). The effect at C4 is weaker, transmitted primarily by induction.[8]

Data Presentation: Substituent Effects on ¹H Chemical Shifts

The following table summarizes the typical shifts observed in ¹H NMR for substituted pyrroles relative to unsubstituted pyrrole (~6.7 ppm for α-H, ~6.1 ppm for β-H in CDCl₃).

Substituent Type at C2PositionTypical Shift DirectionApproximate Δδ (ppm)Rationale
Electron-Withdrawing H3Downfield+0.5 to +1.0Resonance & Induction
(-CHO, -COR, -NO₂)H4Downfield+0.2 to +0.5Weaker Induction
H5Downfield+0.8 to +1.5Strong Resonance
Electron-Donating H3Upfield-0.2 to -0.6Resonance & Induction
(-CH₃, -OR)H4Upfield-0.1 to -0.4Weaker Induction
H5Upfield-0.3 to -0.7Strong Resonance

Troubleshooting Workflow:

  • Analyze Substituent Properties: First, classify your substituent as strongly withdrawing, weakly withdrawing, strongly donating, or weakly donating. This is the primary predictor of the shift's direction.

  • Predict Relative Shifts: Use resonance theory to predict the relative deshielding or shielding. For a 2-substituent, expect the largest effect at H5, followed by H3, with the smallest effect at H4. For a 3-substituent, the largest effect will be felt at H2 and H4.

  • Consider Solvent Effects: Be aware that the solvent can influence chemical shifts.[9] As mentioned in Issue 1, hydrogen-bonding solvents like DMSO-d₆ can significantly alter the electronic environment, particularly for N-H pyrroles, and may modulate the substituent effects compared to a non-polar solvent like CCl₄ or CDCl₃.[10] If your results are unexpected, check if the literature data you are comparing against used the same solvent.

  • Utilize 2D NMR: If assignments are ambiguous due to overlapping signals or unexpected shifts, use 2D NMR techniques.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons (e.g., H3-H4, H4-H5), helping to trace the connectivity of the ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. Since ¹³C spectra are often better dispersed, this can resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for confirming the position of a substituent by observing correlations from ring protons to the substituent's carbons (or vice-versa).

Experimental Workflow Visualization

G cluster_start Troubleshooting Unexpected Chemical Shifts Start Unexpected Ring Proton Shifts Observed Analyze 1. Classify Substituent (EWG vs. EDG) Start->Analyze Predict 2. Predict Relative Shifts (Resonance/Induction) Analyze->Predict Compare 3. Compare with Literature (Check Solvent!) Predict->Compare Match Prediction Matches Data? Compare->Match End Assignment Confirmed Match->End  Yes TwoD_NMR 4. Perform 2D NMR (COSY, HSQC, HMBC) Match->TwoD_NMR  No / Ambiguous TwoD_NMR->End

Caption: A workflow for diagnosing unexpected chemical shifts in pyrrole NMR.

Issue 3: My spectrum is overly complex, showing more signals than expected.

Question: My pyrrole has an N-acyl group. Instead of one set of signals for the pyrrole ring, I'm seeing two distinct sets of peaks, almost like I have a 50:50 mixture of two different compounds. My mass spec data is clean. What could be happening?

Answer: You are likely observing rotamers , which are isomers that differ by rotation around a single bond. This is very common for N-acyl and N-aryl substituted pyrroles.

  • The Underlying Science (Causality): The bond between the pyrrole nitrogen and the carbonyl carbon of an acyl group has significant double-bond character due to resonance. This restricts free rotation around the N-C(O) bond. As a result, the acyl group can exist in two stable planar conformations (syn and anti) relative to the pyrrole ring.

    Because the NMR experiment is a relatively slow technique, if the rate of rotation between these two conformers is slow enough, the spectrometer "sees" them as two distinct chemical species. Each rotamer places the pyrrole ring protons in a slightly different magnetic environment, leading to a doubling of all the signals corresponding to the pyrrole and the acyl group.

Visualization of Rotamers

G cluster_A Rotamer A (s-cis) cluster_B Rotamer B (s-trans) a Pyrrole-N-C(=O)-R Equilibrium Slow Rotation (on NMR timescale) a->Equilibrium b R-(O=)C-N-Pyrrole b->Equilibrium Equilibrium->b ΔG‡

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Analysis, Comparison, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic scaffolds is a foundational requirement. 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a key synthetic intermediate whose purity and structural integrity must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will dissect the expected spectrum by comparing it with simpler, structurally related pyrrole derivatives. This comparative approach illuminates the influence of each substituent on the molecule's electronic environment, providing a robust framework for spectral interpretation. Furthermore, we present a validated, step-by-step protocol for acquiring a high-quality spectrum, including a deuterium oxide (D₂O) exchange experiment to definitively identify labile protons.

Predicted ¹H NMR Spectrum: A Positional Analysis

The structure of this compound presents five distinct proton environments. The predicted chemical shifts (δ) are influenced by the aromaticity of the pyrrole ring and the electronic effects—both inductive and resonance-based—of the nitrogen heteroatom, the two electron-donating methyl groups, and the electron-withdrawing carboxylic acid group.

Figure 1: Molecular structure of this compound with distinct proton environments highlighted.

Based on established principles of NMR spectroscopy and data from related structures, we can predict the following ¹H NMR spectrum, assuming DMSO-d₆ as the solvent. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to sharpen the signals of exchangeable N-H and COOH protons, making them more readily observable than in solvents like CDCl₃.[1]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH 11.5 - 12.5Broad Singlet1HThe carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears far downfield.[2][3][4][5] It is typically broad due to hydrogen bonding and chemical exchange.
N-H 11.0 - 12.0Broad Singlet1HThe pyrrolic N-H proton is also significantly deshielded and participates in hydrogen bonding. Its chemical shift is highly dependent on solvent, concentration, and temperature.[6] In DMSO-d₆, it is often well-resolved.
H-3 6.5 - 6.8Singlet1HThis is the sole remaining proton on the pyrrole ring. It is at a β-position to the nitrogen. The adjacent C2-carboxylic acid group is electron-withdrawing, causing a downfield shift. It appears as a singlet as there are no adjacent protons for coupling.
C5-CH₃ 2.1 - 2.3Singlet3HThis methyl group is at an α-position to the nitrogen. Its chemical shift is influenced by the ring's aromatic current and the neighboring C4-methyl group.
C4-CH₃ 2.0 - 2.2Singlet3HThis methyl group is at a β-position to the nitrogen. Methyl substitution on a pyrrole ring generally increases the electron density.[7][8] Its chemical environment is slightly different from the C5-methyl, which may result in a small difference in chemical shift.

Comparative Spectral Analysis

To understand the origin of the predicted chemical shifts, it is instructive to compare the target molecule with simpler pyrroles. This comparison validates our predictions by illustrating the incremental effects of each substituent.

  • Unsubstituted Pyrrole: In its simplest form, pyrrole exhibits two signals for its ring protons: the α-protons (H2/H5) adjacent to the nitrogen appear around δ 6.7 ppm, and the β-protons (H3/H4) appear further upfield around δ 6.2 ppm.[9][10] The N-H proton signal is often very broad and can be difficult to observe, especially in non-polar solvents.[6]

  • Pyrrole-2-carboxylic acid: The introduction of an electron-withdrawing carboxylic acid group at the C2 position deshields the adjacent ring protons. In the ¹H NMR spectrum (in DMSO-d₆), the signals for H3, H4, and H5 are observed around δ 6.75, 6.15, and 6.97 ppm, respectively.[11] The COOH and N-H protons appear as distinct broad signals far downfield, often above 11 ppm.[11]

  • This compound: Building on the previous example, we now replace the H4 and H5 protons with methyl groups. Methyl groups are weakly electron-donating, which slightly shields the remaining ring proton (H3).[7][8] This effect, combined with the deshielding from the C2-COOH group, leads to the predicted chemical shift of δ 6.5 - 6.8 ppm for the H3 singlet. The methyl groups themselves appear as sharp singlets in the typical alkyl region (δ 2.0 - 2.3 ppm).

This logical progression demonstrates how the electronic environment of the pyrrole ring is systematically modified by its substituents, allowing for a confident prediction of the final spectrum.

Experimental Protocol for Spectrum Acquisition and Validation

Obtaining a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is designed for a standard 400 MHz NMR spectrometer and is self-validating through the inclusion of a D₂O exchange experiment.

Workflow Overview

Figure 2: Workflow for NMR analysis and validation of labile protons.

A. Sample Preparation
  • Purity Check: Ensure the sample is of high purity (>95%) to prevent signals from residual solvents or impurities from complicating the spectrum.

  • Solvent Selection: Use high-quality deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). This solvent is ideal for solubilizing the polar carboxylic acid and for resolving the N-H and COOH proton signals.[1]

  • Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

B. Data Acquisition (¹H Spectrum)
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Typical for 400 MHz):

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield acidic protons, are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

C. Validation via D₂O Exchange

The causality behind this experiment is the rapid, acid-catalyzed exchange of labile protons (O-H, N-H) with deuterium from D₂O. Protons attached to carbon do not exchange under these conditions. This provides an infallible method for identifying the COOH and N-H signals.

  • Procedure: After acquiring the initial spectrum, carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O, 99.9 atom % D) to the tube.

  • Mixing: Gently shake the tube to ensure thorough mixing.

  • Re-acquisition: Re-insert the sample into the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters as before.

  • Analysis: Compare the two spectra. The signals corresponding to the COOH and N-H protons will either disappear completely or be significantly attenuated in the second spectrum, confirming their identity.[2][4][5]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and can be fully assigned through a combination of predictive chemical shift theory and comparative analysis with related structures. The key spectral features are a lone singlet for the H3 ring proton around δ 6.5-6.8 ppm, two distinct singlets for the non-equivalent methyl groups between δ 2.0-2.3 ppm, and two broad, downfield signals for the N-H and COOH protons, which can be definitively confirmed using a D₂O exchange experiment. The rigorous protocol outlined in this guide provides a self-validating system to ensure the accurate and unambiguous structural verification of this important heterocyclic compound, meeting the high standards required for research and drug development.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • JoVE. (2023).
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18.
  • Modgraph Consultants Ltd. 1H chemical shifts in NMR, part 18.
  • ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.
  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
  • University of Basrah. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide.
  • Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.
  • ChemicalBook. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum.

Sources

A Researcher's Guide to the 13C NMR Analysis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry.

This guide is structured to provide not just a theoretical overview but also a practical, comparative analysis. In the absence of a publicly available, experimentally verified 13C NMR spectrum for this compound, we will employ a predictive and comparative methodology. This approach will demonstrate how to leverage existing spectral data of related compounds to confidently assign the chemical shifts for our target molecule.

The Pyrrole Scaffold: A 13C NMR Perspective

The pyrrole ring is a five-membered aromatic heterocycle. In its proton-decoupled 13C NMR spectrum, the parent pyrrole molecule exhibits two signals for the four-ring carbons due to symmetry. The carbons at positions 2 and 5 (α-carbons) are equivalent, as are the carbons at positions 3 and 4 (β-carbons). The introduction of substituents breaks this symmetry, leading to distinct signals for each carbon atom. The chemical shifts are influenced by the electronic effects (inductive and resonance) of these substituents.

To understand the 13C NMR spectrum of this compound, it is essential to first consider the influence of the individual substituents—a carboxylic acid group and two methyl groups—on the pyrrole ring.

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group at the C2 position will significantly deshield the carbonyl carbon, placing its signal far downfield. It will also influence the chemical shifts of the ring carbons through its inductive and resonance effects.

  • Methyl Groups (-CH3): These electron-donating groups at the C4 and C5 positions will cause a shielding effect (upfield shift) on the carbons to which they are attached and, to a lesser extent, on adjacent carbons.

Below is a diagram illustrating the structure and carbon numbering of this compound.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible experimental protocol is critical for obtaining high-quality 13C NMR data. For a compound like this compound, the choice of solvent is crucial due to the presence of the acidic proton and the potential for hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it readily dissolves the compound and its residual solvent peak can be used as a secondary chemical shift reference.[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d6 in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup (for a standard 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the temperature to a constant value, typically 298 K.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument).

    • Spectral Width: Approximately 240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is important for accurate integration of quaternary carbons.

    • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale by setting the DMSO-d6 solvent peak to 39.52 ppm.[2]

The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B Instrument Setup (Lock, Shim, Temperature) A->B C 13C NMR Acquisition (Set Parameters, Acquire Data) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking, Assignment) D->E

Caption: A generalized workflow for 13C NMR spectroscopy.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

To predict the 13C NMR chemical shifts for this compound, we will use a comparative approach, analyzing the known chemical shifts of pyrrole, pyrrole-2-carboxylic acid, and 2,5-dimethylpyrrole. This method relies on the principle of substituent additivity, where the effect of each substituent on the chemical shift of a particular carbon is approximately additive.

CompoundC2C3C4C5-COOH-CH3
Pyrrole118.5108.2108.2118.5--
Pyrrole-2-carboxylic acid123.9111.3117.1122.1162.5-
2,5-Dimethylpyrrole127.1105.7105.7127.1-12.8
This compound (Predicted) ~125~110~118~128~163~10-14

Note: The chemical shift values are in ppm relative to TMS and are compiled from various sources. The predicted values are estimations based on substituent effects.

Analysis and Assignment:

  • -COOH (Carboxyl Carbon): The carbonyl carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear around 163 ppm . This is a characteristic chemical shift for carboxylic acids and is consistent with the data for pyrrole-2-carboxylic acid.[3]

  • C5: This carbon is attached to a methyl group and is adjacent to the nitrogen atom. The methyl group will have a shielding effect, but its position alpha to the nitrogen will result in a downfield shift. We predict this signal to be the most downfield of the ring carbons, around 128 ppm .

  • C2: This carbon is attached to the electron-withdrawing carboxylic acid group, which will cause a significant downfield shift compared to unsubstituted pyrrole. We predict its chemical shift to be around 125 ppm .

  • C4: This carbon is attached to a methyl group, which will have a shielding effect. It is also in a beta position to the nitrogen. Its chemical shift is predicted to be around 118 ppm .

  • C3: This carbon is adjacent to the carbon bearing the carboxylic acid group and is beta to the nitrogen. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift of around 110 ppm .

  • -CH3 (Methyl Carbons): The two methyl groups are in slightly different electronic environments (one at C4, one at C5). Therefore, they may have slightly different chemical shifts. However, they are expected to appear in the typical aliphatic carbon region, around 10-14 ppm .

Conclusion

This guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By understanding the fundamental principles of substituent effects on the pyrrole ring and employing a comparative analysis with related compounds, we can confidently predict and assign the 13C NMR spectrum of this molecule. The detailed experimental protocol provided ensures the acquisition of high-quality, reproducible data. This approach of prediction and comparison is a powerful tool for researchers in the structural elucidation of novel organic compounds, especially when reference spectra are unavailable.

References

  • Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Link]
  • ChemAxon. NMR Predictor. [Link]
  • ACD/Labs. NMR Prediction. [Link]
  • CASPRE. 13C NMR Predictor. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • PubChem. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. [Link]
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
  • ResearchGate. Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. 13C NMR Spectra of Pyrroles 1 and 4. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]ids_and_Nitriles)

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Interpreting the Mass Spectrum of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of rigorous scientific advancement. Among these, substituted pyrroles represent a critical scaffold in a multitude of biologically active molecules. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, offering a robust framework for its identification and characterization. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, providing a holistic view of the analytical workflow.

The Power and Nuances of Electron Ionization Mass Spectrometry for Heterocyclic Carboxylic Acids

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural analysis of volatile and semi-volatile organic compounds. The high-energy electrons used in EI induce reproducible fragmentation patterns that serve as a molecular fingerprint. For a molecule like this compound, we can anticipate a series of characteristic fragmentation pathways driven by the inherent chemical properties of the pyrrole ring, the carboxylic acid moiety, and the methyl substituents.

The interpretation of the mass spectrum of this compound is predicated on a few key principles: the stability of the aromatic pyrrole ring, the facile loss of the carboxyl group (decarboxylation), and cleavages initiated by the methyl groups.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is expected to be dominated by several key fragmentation events. The following is a proposed fragmentation pathway based on established chemical principles and data from structurally related compounds.

A crucial fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO2), a process known as decarboxylation.[1][2] This is often a prominent peak in the mass spectra of such compounds. For this compound, with a molecular weight of 139.15 g/mol , the molecular ion peak (M+) is expected at m/z 139.

The most prominent fragmentation is anticipated to be the loss of the carboxylic acid group, leading to a fragment ion at m/z 95. This fragment corresponds to the 4,5-dimethylpyrrole cation. Further fragmentation of this ion would likely involve the loss of a methyl radical (CH3), resulting in a fragment at m/z 80. The stability of the resulting ions will significantly influence the relative abundance of these peaks.

G M This compound (m/z = 139) [M]⁺ M_minus_COOH [M - COOH]⁺ (m/z = 94) M->M_minus_COOH - COOH (45 u) M_minus_CO2 Decarboxylation [M - CO2]⁺ (m/z = 95) M->M_minus_CO2 - CO2 (44 u) M_minus_CH3 Loss of Methyl Radical [M - CH3]⁺ (m/z = 124) M->M_minus_CH3 - CH3 (15 u) M_minus_CO2_minus_CH3 [M - CO2 - CH3]⁺ (m/z = 80) M_minus_CO2->M_minus_CO2_minus_CH3 - CH3 (15 u)

A Comparative Analysis: MS, NMR, and FTIR

While mass spectrometry provides invaluable information about the molecular weight and fragmentation pattern, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques. The following table compares the utility of MS, NMR, and FTIR for the characterization of this compound.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
Mass Spectrometry (MS) Molecular weight (m/z 139), fragmentation pattern (loss of COOH, CH3).High sensitivity, provides molecular formula with high-resolution MS.Provides limited information on the connectivity of atoms and stereochemistry.
¹H and ¹³C NMR Spectroscopy Confirms the presence and connectivity of all protons and carbons, including the pyrrole ring protons, methyl protons, and the carboxylic acid proton. Provides information on the substitution pattern.Provides detailed structural information, including isomer differentiation.Lower sensitivity compared to MS, requires larger sample amounts.
FTIR Spectroscopy Identifies functional groups, such as the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), and N-H stretching of the pyrrole ring (around 3400 cm⁻¹).Fast and non-destructive, excellent for functional group identification.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Objective: To obtain a clean and reproducible electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or dichloromethane)

  • GC vial with a septum cap

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable high-purity solvent in a clean GC vial.

    • Cap the vial tightly.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C (to ensure complete volatilization)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject the sample and start the data acquisition.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Solvent Vial Transfer to GC Vial Dissolve->Vial Inject Inject Sample Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Interpret Interpret Fragmentation Extract->Interpret

Conclusion

The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of organic mass spectrometry. By anticipating the characteristic fragmentation pathways of decarboxylation and methyl group loss from the stable pyrrole ring, researchers can confidently identify this compound. For unequivocal structure confirmation, a multi-technique approach incorporating NMR and FTIR spectroscopy is paramount, with each technique providing complementary and essential pieces of the structural puzzle. The protocols and comparative data presented in this guide offer a solid foundation for the analytical characterization of this and structurally related heterocyclic compounds.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2452-2460. [Link]
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  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link]
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
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A Comparative Guide to the FT-IR Analysis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific compound, we will deduce its spectral characteristics through a comparative analysis with structurally related molecules: pyrrole, pyrrole-2-carboxylic acid, and 2,5-dimethylpyrrole. This approach allows us to understand the contributions of the pyrrole ring, the carboxylic acid group, and the methyl substituents to the overall vibrational spectrum.

This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and quality control of heterocyclic compounds.

The Significance of Pyrrole Derivatives and FT-IR Characterization

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules, including natural products and pharmaceuticals. The specific substitution pattern on the pyrrole ring dictates the molecule's chemical properties and biological activity. This compound is a valuable building block in organic synthesis. Accurate structural characterization is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and informative tool for confirming the presence of key functional groups and overall molecular structure.

Experimental Protocol: Acquiring an FT-IR Spectrum via the KBr Pellet Method

For a solid sample such as this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FT-IR spectrum.[1][2][3] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and compressing it into a thin, transparent pellet.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopy-grade KBr in an oven to remove any adsorbed water, which can interfere with the spectrum, showing broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹.[3]

    • In an agate mortar and pestle, grind 1-2 mg of the solid sample into a very fine powder.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.

  • Pellet Formation:

    • Transfer a small amount of the mixture to a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 metric tons for a 13 mm die) for a few minutes to allow the KBr to "cold-flow" and form a transparent or translucent pellet.[4][5]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the 4000-400 cm⁻¹ range.

The following diagram illustrates the workflow for preparing a KBr pellet for FT-IR analysis.

KBr_Pellet_Workflow cluster_prep Preparation cluster_mix Mixing cluster_press Pressing cluster_analysis Analysis Dry_KBr Dry KBr Powder Mix Thoroughly Mix Sample with KBr (100-200 mg) Dry_KBr->Mix Grind_Sample Grind Solid Sample (1-2 mg) Grind_Sample->Mix Load_Die Load Mixture into Pellet Die Mix->Load_Die Press Apply Hydraulic Pressure (8-10 tons) Load_Die->Press Acquire_Spectrum Acquire FT-IR Spectrum Press->Acquire_Spectrum

Caption: Workflow for KBr Pellet Preparation for FT-IR Spectroscopy.

Comparative FT-IR Spectral Analysis

To predict the FT-IR spectrum of this compound, we will analyze the spectra of three key structural components: pyrrole (the core ring), 2,5-dimethylpyrrole (effect of methyl groups), and pyrrole-2-carboxylic acid (effect of the carboxylic acid group).

Pyrrole: The Heterocyclic Core

The FT-IR spectrum of pyrrole is characterized by the following key absorptions:

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3400-3200 (broad)Strong
C-H (Aromatic) Stretch~3100Medium
C=C Ring Stretch~1571, 1467Medium-Strong
C-N Stretch~1198, 952Medium

The broadness of the N-H stretch is indicative of hydrogen bonding.[6]

Pyrrole-2-carboxylic Acid: Introduction of the Carboxyl Group

The addition of a carboxylic acid group introduces several prominent features to the spectrum of the pyrrole ring.[7][8][9][10]

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)Strong
N-H Stretch~3465 (in dilute solution)Strong
C-H (Aromatic) Stretch~3100Medium
C=O Stretch (Carboxylic Acid)~1670Very Strong
C=C Ring Stretch~1550-1450Medium-Strong

The most notable changes are the appearance of a very strong carbonyl (C=O) stretch and a very broad O-H stretch that often overlaps with the C-H stretching region. In the solid state, pyrrole-2-carboxylic acid is known to form cyclic dimers through hydrogen bonding between the carboxylic acid groups, which contributes to the broadening of the O-H and shifts the C=O stretch.[7][8]

2,5-Dimethylpyrrole: The Influence of Methyl Groups

Introducing methyl groups to the pyrrole ring primarily affects the C-H stretching region.[11][12][13][14]

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretch~3400-3200 (broad)Strong
C-H (Aromatic) Stretch~3100Medium
C-H (Aliphatic, CH₃) Stretch~2950-2850Medium-Strong
C=C Ring Stretch~1550-1450Medium-Strong

The key addition is the appearance of strong absorptions below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.

Predicted FT-IR Spectrum of this compound

By combining the spectral features of our comparative molecules, we can predict the key absorption bands for this compound.

The following diagram outlines the logical process for this predictive analysis.

Predictive_Analysis cluster_components Structural Components cluster_features Key Spectral Features cluster_predicted Predicted Spectrum Pyrrole Pyrrole Core NH_OH_stretch N-H and O-H Stretch (3500-2500 cm⁻¹) Pyrrole->NH_OH_stretch CH_stretch Aromatic & Aliphatic C-H Stretch (3100-2850 cm⁻¹) Pyrrole->CH_stretch Ring_stretch C=C & C-N Ring Stretches (1600-900 cm⁻¹) Pyrrole->Ring_stretch Carboxyl Carboxylic Acid Group Carboxyl->NH_OH_stretch CO_stretch C=O Stretch (~1670 cm⁻¹) Carboxyl->CO_stretch Methyl Methyl Groups Methyl->CH_stretch Target_Spectrum Predicted FT-IR Spectrum of This compound NH_OH_stretch->Target_Spectrum CH_stretch->Target_Spectrum CO_stretch->Target_Spectrum Ring_stretch->Target_Spectrum

Caption: Logical workflow for predicting the FT-IR spectrum of the target molecule.

Predicted Absorption Bands for this compound:

Predicted Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity & CharacteristicsRationale
O-H Stretch (Carboxylic Acid)3300-2500Strong, very broadCharacteristic of hydrogen-bonded carboxylic acids.
N-H Stretch~3300-3200Strong, broadOverlapped with the O-H stretch, characteristic of pyrrole N-H.
C-H (Aromatic) Stretch~3100MediumFrom the C-H bond on the pyrrole ring.
C-H (Aliphatic, CH₃) Stretch2980-2850Medium-StrongSymmetric and asymmetric stretches of the two methyl groups.
C=O Stretch (Carboxylic Acid)~1670-1650Very Strong, SharpThe most intense peak, characteristic of a conjugated carboxylic acid.
C=C Ring Stretch~1580-1450Medium-StrongVibrations of the pyrrole ring, potentially multiple bands.
C-H (Aliphatic, CH₃) Bend~1450, ~1380MediumScissoring and symmetric bending of the methyl groups.
C-N Stretch~1200-1000MediumStretching vibrations of the C-N bonds within the pyrrole ring.

Conclusion

This comparative guide provides a robust framework for interpreting the FT-IR spectrum of this compound. By dissecting the contributions of the pyrrole core, the carboxylic acid functionality, and the methyl substituents, we can confidently predict the locations and characteristics of the major absorption bands. This methodology of leveraging data from analogous structures is a powerful tool in spectroscopic analysis, particularly when reference data for a specific compound is unavailable. The predicted spectrum is dominated by a very strong carbonyl absorption around 1670 cm⁻¹ and a very broad O-H stretch in the 3300-2500 cm⁻¹ region, complemented by characteristic N-H, aromatic C-H, and aliphatic C-H stretching vibrations.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • F. J. Ramírez, J. M. V. Nabais, & I. I. Sobrados. (2007). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 111(34), 8484–8492. [Link]
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
  • NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook.
  • F. J. Ramírez, J. M. V. Nabais, & I. I. Sobrados. (2007). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 111(34), 8484–8492. [Link]
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  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer. [Link]
  • PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole.
  • ResearchGate. (n.d.). NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix after deposition at 4.7 K (trace a) and after annealing to 9 K and recooling to 4.7 K (trace b). Wavenumbers and assignments are provided. [Link]
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  • ResearchGate. (n.d.).
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A Comparative Guide to the Synthesis of Substituted Pyrrole-2-Carboxylic Acids: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The substituted pyrrole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these compounds is therefore of paramount importance. This guide provides an in-depth, objective comparison of the most prominent methods for the synthesis of substituted pyrrole-2-carboxylic acids, offering a critical evaluation of their mechanisms, substrate scope, and practical considerations. We present experimental data, detailed protocols, and decision-making tools to empower researchers to select the optimal synthetic strategy for their specific target molecules.

The Paal-Knorr Synthesis: The Workhorse Approach

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely employed methods for the construction of the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2]

Mechanism of the Paal-Knorr Synthesis

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the aromatic pyrrole ring. The ring-closing step is generally considered to be the rate-determining step of the reaction.[1]

Paal_Knorr cluster_legend Paal-Knorr Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized Intermediate->Pyrrole - 2H2O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrrole-2-Carboxylate

A representative protocol for the synthesis of a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization is as follows:

  • To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C, monitoring the progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.

Advantages and Limitations

The primary advantages of the Paal-Knorr synthesis are its operational simplicity, the use of readily available starting materials, and generally good yields.[3] However, the traditional method often requires harsh acidic conditions and prolonged heating, which may not be suitable for sensitive substrates.[4] Furthermore, the synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[3]

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. This method offers a convergent route to highly substituted pyrroles.[5]

Mechanism of the Hantzsch Synthesis

The reaction begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring.[5]

Hantzsch cluster_legend Hantzsch Synthesis β-Ketoester + Amine β-Ketoester + Amine Enamine Enamine β-Ketoester + Amine->Enamine Adduct Adduct Enamine->Adduct + α-Haloketone Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized Intermediate->Pyrrole - H2O, -HX Barton_Zard cluster_legend Barton-Zard Synthesis α-Isocyanoacetate α-Isocyanoacetate Enolate Enolate α-Isocyanoacetate->Enolate + Base Michael Adduct Michael Adduct Enolate->Michael Adduct + Nitroalkene Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate 5-endo-dig Cyclization Pyrrole Substituted Pyrrole-2-carboxylate Cyclized Intermediate->Pyrrole - NO2-, Tautomerization

Caption: Mechanism of the Barton-Zard Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

The following protocol details the synthesis of ethyl 3,4-diethylpyrrole-2-carboxylate: [6]

  • To a solution of 4-acetoxy-3-nitrohexane (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in MTBE, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) at 0°C.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Add MTBE, water, sodium chloride, and concentrated sulfuric acid, and allow the mixture to stand at 35-40°C.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation to yield ethyl 3,4-diethylpyrrole-2-carboxylate with a yield of >95%. [6]

Advantages and Limitations

The Barton-Zard synthesis is highly versatile, allowing for the preparation of a wide range of 3,4-disubstituted pyrroles with generally good to excellent yields. [6]The reaction conditions are often mild. A key limitation can be the availability and stability of the required nitroalkene and isocyanoacetate starting materials. [3]

The Van Leusen Pyrrole Synthesis: An Isocyanide-Based Approach

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C synthon for the construction of various heterocycles, including pyrroles. [7]The pyrrole synthesis variant involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene. [8][9]

Mechanism of the Van Leusen Synthesis

Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion. This carbanion undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the pyrrole. [8][9]

Van_Leusen cluster_legend Van Leusen Synthesis TosMIC TosMIC Carbanion Carbanion TosMIC->Carbanion + Base Michael Adduct Michael Adduct Carbanion->Michael Adduct + Michael Acceptor Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized Intermediate->Pyrrole - Tosyl group

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives

The following is a general procedure for the Van Leusen synthesis of 3-aroyl-4-heteroarylpyrrole derivatives: [10]

  • Mix the α,β-unsaturated carbonyl compound (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

  • Add the reactant mixture dropwise to a suspension of NaH (50 mg) in Et₂O (20 mL) at room temperature under an inert atmosphere.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup followed by purification.

Advantages and Limitations

The Van Leusen synthesis is operationally simple and utilizes the stable and odorless TosMIC reagent. [8]It offers a broad substrate scope for electron-deficient alkenes. [9]A potential limitation is the need for strongly basic conditions, which might not be compatible with all functional groups.

Multi-Component and Catalytic Syntheses: The Modern Frontier

Modern synthetic efforts have focused on the development of highly efficient multi-component reactions (MCRs) and catalytic methods to access polysubstituted pyrroles with high atom economy and procedural simplicity. These reactions often allow for the construction of complex pyrrole structures in a single pot from readily available starting materials. [11][12] Numerous catalytic systems, including those based on iron, copper, ruthenium, and gold, have been developed to promote the synthesis of substituted pyrroles under mild conditions. [13][14]MCRs, by their nature, are highly convergent and can rapidly generate diverse libraries of pyrrole derivatives for high-throughput screening. [11]

Comparative Analysis of Synthesis Methods

The choice of the most appropriate synthetic method for a target substituted pyrrole-2-carboxylic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups in the molecule.

Synthesis Method Starting Materials Typical Conditions Key Advantages Key Disadvantages Typical Yields
Paal-Knorr 1,4-Dicarbonyl compounds, primary amines/ammoniaAcidic, heatingSimple, high yields for certain targets [3]Harsh conditions, unsymmetrical dicarbonyls can be challenging to prepare [3][4]>60%, often 80-95% [15]
Hantzsch β-Ketoesters, α-haloketones, amines/ammoniaBasic or neutralConvergent, good for polysubstituted pyrroles [15]Moderate yields, potential for side reactions [15]Often <60% [15]
Barton-Zard Nitroalkenes, α-isocyanoacetatesBasicExcellent for 3,4-disubstituted pyrroles, mild conditions [6]Availability of starting materials can be a limitation [3]Good to excellent, often >80% [6]
Van Leusen Electron-deficient alkenes, TosMICStrongly basicOperationally simple, stable reagent [8]Requires strongly basic conditionsGood to excellent
Multi-component Varies (e.g., aldehydes, amines, dicarbonyls, nitroalkanes)Often catalytic, mildHigh atom economy, convergent, rapid library synthesis [11]Optimization can be complexVariable, can be high
Catalytic Varies (e.g., diols, amines)Often mild, various catalysts (Fe, Cu, Ru, Au) [13]Mild conditions, high functional group tolerance [13]Catalyst cost and removal can be a concernGood to excellent

Decision-Making Workflow for Method Selection

To aid in the selection of the most suitable synthetic strategy, the following decision-making workflow is proposed:

Caption: A workflow to guide the selection of a synthetic method.

Conclusion

The synthesis of substituted pyrrole-2-carboxylic acids is a mature field with a rich arsenal of synthetic methodologies. Classical methods such as the Paal-Knorr and Hantzsch syntheses remain valuable for their simplicity and ability to generate specific substitution patterns. Modern methods, including the Barton-Zard and Van Leusen reactions, offer enhanced versatility and access to a broader range of derivatives under often milder conditions. The continued development of catalytic and multi-component reactions promises even more efficient and sustainable routes to these important heterocyclic compounds. By carefully considering the factors outlined in this guide, researchers can make informed decisions to efficiently access their target molecules and accelerate their research and development efforts.

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A Comparative Guide to the Biological Activity of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core scaffold in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in medicinal chemistry, appearing in approved drugs such as the multi-kinase inhibitor Sunitinib.[3][4] Within this broad class, derivatives of pyrrole-2-carboxylic acid have attracted significant attention for their diverse pharmacological potential, including anticancer, antimicrobial, and enzyme-inhibitory activities.[3][5][6]

This guide provides a comparative analysis of the biological activity of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid and its structural analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy, drawing upon experimental data from peer-reviewed studies. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven understanding of how subtle molecular modifications influence biological outcomes, thereby guiding future discovery and optimization efforts.

Comparative Analysis of Biological Activity

The substitution pattern on the pyrrole ring and modifications to the carboxylic acid moiety are critical determinants of biological activity. We will explore these variations across several key therapeutic areas.

Anticancer and Cytotoxic Activity

Pyrrole derivatives have demonstrated significant potential as antiproliferative agents.[3][7] The substitution at the 2, 4, and 5 positions of the pyrrole core, as well as the nature of the group at the 1-position (N-substitution), dramatically influences cytotoxicity against various cancer cell lines.

Structure-Activity Relationship Insights: Studies on various pyrrole derivatives reveal that the nature and position of substituents are pivotal. For instance, the introduction of bulky aryl groups at the 4 and 5 positions can enhance antiproliferative activity.[8] The core structure of 2,4-dimethyl-1H-pyrrole has been incorporated into novel 5-bromo-7-azaindolin-2-one derivatives, leading to compounds with potent, broad-spectrum antitumor activity exceeding that of Sunitinib in certain cell lines.[4] In one study, compound 23p , a derivative containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, was found to be 8.4- to 11.3-fold more potent than Sunitinib against HepG2, A549, and Skov-3 cell lines.[4]

Conversely, modifications to the carboxylic acid group itself, such as conversion to an ester or amide, can either enhance or diminish activity depending on the specific interactions with the biological target.[5][9] For example, in a series of pyrrole-indole hybrids, the carboxylic acid derivative (3w ) showed weaker anticancer activity compared to other analogs in a screen against the T47D breast cancer cell line.[9]

Comparative Cytotoxicity Data:

Compound/AnalogKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Analog 4d Benzoyl and 2-benzylaminophenyl moietiesLoVo (Colon)~19[3][7]
Analog 4a Homologue of 4dLoVo (Colon)~56[3][7]
trans-4k 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileA549 (Lung)5.1[8]
cis-4m 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrileMDA-MB-231 (Breast)16[8]
Compound 3w 2,4-dimethyl-1H-pyrrole derivativeUO-31 (Renal)0.57[10]
Compound 23p 2,4-dimethyl-1H-pyrrole-3-carboxamide moietyHepG2 (Liver)2.357[4]
Sunitinib Pyrrole-containing drug (Reference)HepG2 (Liver)31.594[4]
Antimicrobial Activity

The pyrrole scaffold is a promising framework for the development of new antibacterial and antifungal agents, a critical need given the rise of antimicrobial resistance.[11] Structure-activity relationship studies have shown that substitutions on the pyrrole ring are key to modulating the spectrum and potency of these compounds.

Structure-Activity Relationship Insights: The conversion of the carboxylic acid at the 2-position into carboxamide derivatives has been a successful strategy for generating potent antibacterial agents.[2] For example, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was found to have a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, a potency comparable to the standard drug ethambutol.[12] The nature of the substituents on the pyrrole nitrogen and other ring positions dictates the activity against both Gram-positive and Gram-negative bacteria.[6][13] In some series, the introduction of specific aryl groups at the N1 position of the pyrrole ring led to compounds with potent activity.[6]

Comparative Antimicrobial Activity (MIC Data):

Compound/AnalogKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
ENBHEDPC Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37Rv0.7[12]
Compound 1b 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileStaphylococcus aureus6.25[6]
Compound 3d N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamideEscherichia coli62.5[13]
Compound 3d N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamideStaphylococcus aureus62.5[13]
Ciprofloxacin Reference AntibioticE. coli / S. aureus62.5[13]
Antiviral Activity

While less explored than other activities, certain pyrrole derivatives have shown promising antiviral effects. The core pyrrolo[2,3-d]pyrimidine structure, an analog of purine, has been a particularly fruitful starting point for the development of antiviral agents.

Structure-Activity Relationship Insights: In a study of 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, 4-amino derivatives were found to be more active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) than their 4-hydroxyamino counterparts.[14] Halogenation at the 5-position, particularly with bromine or iodine, further enhanced this activity. Compound 19 (the 4-amino-5-bromo derivative) was not only potent in vitro but also demonstrated efficacy in an in vivo model of murine cytomegalovirus infection, proving superior to the standard drug ganciclovir at the same dose.[14]

Comparative Antiviral Activity:

Compound/AnalogKey Structural FeaturesVirusActivity MetricResultReference
Compound 18 4-amino-pyrrolo[2,3-d]pyrimidineHCMV / HSV-1IC50 (Cytotoxicity)2.3 µM[14]
Compound 19 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidineHCMV / HSV-1IC50 (Cytotoxicity)0.7 µM[14]
Compound 19 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidineMurine CMV (in vivo)Survival14/15 survived (vs. 1/15 placebo)[14]
Ganciclovir Reference AntiviralMurine CMV (in vivo)Survival10/15 survived[14]

Visualizing Structure-Activity Relationships

The following diagram summarizes the general principles of how structural modifications to the pyrrole-2-carboxylic acid scaffold impact biological activity.

SAR_Summary cluster_core Pyrrole-2-Carboxylic Acid Core cluster_mods Structural Modifications cluster_activity Biological Activity Outcomes Core R1-N-Pyrrole(R4,R5)-COOH(R2) R1 N1-Substitution (e.g., Aryl, Alkyl) Core->R1 R4_R5 C4/C5 Substitution (e.g., Methyl, Phenyl) Core->R4_R5 R2 Carboxylic Acid Modification (e.g., Ester, Amide) Core->R2 Anticancer Anticancer Potency R1->Anticancer Influences target binding R4_R5->Anticancer Bulky groups can increase cytotoxicity Antiviral Antiviral Efficacy R4_R5->Antiviral Halogenation enhances activity Antimicrobial Antimicrobial Spectrum/MIC R2->Antimicrobial Crucial for antibacterial activity Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_advanced Advanced Evaluation A 1. Design Analogs (SAR-guided) B 2. Chemical Synthesis & Purification A->B C 3. Structural Confirmation (NMR, MS) B->C D 4. Primary Screening (e.g., Single High Concentration) C->D Characterized Compounds E 5. Dose-Response Assay (e.g., MTT, MIC) D->E Identify 'Hits' F 6. Determine Potency (IC50 / MIC) E->F G 7. Mechanism of Action Studies F->G Identify 'Leads' H 8. Selectivity & Specificity Assays G->H I 9. In Vivo Efficacy Models H->I

Caption: Workflow for Screening and Evaluating Pyrrole Analogs.

Conclusion

The this compound scaffold and its analogs represent a versatile and highly adaptable class of molecules with a broad range of biological activities. The comparative analysis reveals clear structure-activity relationships where substitutions at the N1, C4, and C5 positions, along with modifications of the C2-carboxylic acid group, profoundly impact anticancer, antimicrobial, and antiviral efficacy. Bulky aromatic substitutions often enhance cytotoxic potential, while conversion to specific amides or esters can generate potent antimicrobial agents. Halogenation has proven to be a key strategy for improving antiviral activity.

The provided experimental protocols offer robust, validated frameworks for the continued evaluation of novel analogs. Future research should focus on multi-target drug design and the optimization of pharmacokinetic properties to translate the promising in vitro activity of these compounds into clinically viable therapeutic agents.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Derivatives of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, in particular, are key synthetic intermediates and pharmacophores. In the rigorous landscape of drug development, the absolute and unambiguous confirmation of a molecule's chemical structure is not merely an academic exercise; it is a foundational requirement for intellectual property, regulatory submission, and, most importantly, for understanding structure-activity relationships (SAR).[2] An error in structural assignment can lead to the loss of millions of dollars in investment and derail promising therapeutic programs.[3]

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a holistic and self-validating workflow. The process of structural elucidation is a logical progression, starting with foundational data and culminating in an indisputable three-dimensional picture of the molecule.

The Integrated Workflow for Structural Confirmation

A robust structural confirmation is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they form a self-validating system that ensures the highest degree of confidence. The logical flow of this process is outlined below.

G cluster_0 Initial Hypothesis & Foundational Data cluster_1 Detailed Connectivity & Isomerism cluster_2 Unambiguous 3D Structure cluster_3 Final Validation Hypothesis Proposed Structure: This compound MS Mass Spectrometry (Molecular Weight & Formula) Hypothesis->MS Provides M.W. FTIR FTIR Spectroscopy (Functional Groups) Hypothesis->FTIR Confirms FGs NMR_1D 1D NMR (¹H, ¹³C) (Atom Count & Environment) MS->NMR_1D Validates Formula FTIR->NMR_1D Validates FGs NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Connectivity) NMR_1D->NMR_2D Assigns Signals XRay Single Crystal X-ray Crystallography (Absolute Proof) NMR_2D->XRay Confirms Connectivity Confirmation Confirmed Structure NMR_2D->Confirmation Often Sufficient XRay->Confirmation Provides Final Proof

Caption: Integrated workflow for structural confirmation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first confirm the most basic properties: the molecular formula and the presence of expected functional groups. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the workhorses for this stage.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first question for any synthetic chemist is, "Did I make a product of the correct mass?" HRMS provides an exquisitely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition.[4] For our target molecule, C₇H₉NO₂, the expected monoisotopic mass is 139.0633 g/mol .[5] Electrospray ionization (ESI) is the preferred method for a polar molecule like a carboxylic acid, as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Trustworthiness: The power of HRMS lies in its precision. An experimentally determined mass of 140.0706 for the [M+H]⁺ ion, for instance, would strongly support the C₇H₉NO₂ formula over other possibilities with the same nominal mass. Tandem MS (MS/MS) further validates the structure by inducing fragmentation. For pyrrole carboxylic acids, a characteristic fragmentation is the loss of CO₂ (44 Da) from the carboxyl group.[6]

Comparative Data: Expected MS Fragmentation

Ion Formula Calculated m/z Expected Observation Causality
[M+H]⁺ [C₇H₁₀NO₂]⁺ 140.0706 Strong signal in ESI+ Intact protonated molecule.
[M-H]⁻ [C₇H₈NO₂]⁻ 138.0560 Strong signal in ESI- Intact deprotonated molecule.

| [M-H-CO₂]⁻ | [C₆H₈N]⁻ | 94.0662 | Fragment in MS/MS | Characteristic loss of carbon dioxide from the carboxylate. |

FTIR Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: FTIR is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[7] While MS confirms the elemental formula, FTIR confirms that those elements are arranged into the expected chemical motifs. The choice to use FTIR at this stage is for quick verification; the absence of a strong carbonyl (C=O) stretch, for example, would be an immediate red flag.

Trustworthiness: The diagnostic value of FTIR comes from the characteristic absorption frequencies of specific bonds. For our target, we are looking for three key signals: the broad O-H stretch of the carboxylic acid, the sharp N-H stretch of the pyrrole ring, and the strong C=O stretch of the carbonyl group.

Comparative Data: Characteristic IR Absorption Bands

Functional Group Bond Vibration Expected Frequency (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 3300-2500 Very Broad
Pyrrole N-H N-H stretch ~3400-3200 Sharp to Broad
Carboxylic Acid C=O stretch ~1700-1650 Strong, Sharp

| Aromatic Ring | C=C stretch | ~1600-1450 | Medium to Weak |

Data synthesized from typical values for pyrroles and carboxylic acids.[8][9]

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural elucidation.[10] It provides detailed information about the chemical environment, count, and connectivity of every ¹H and ¹³C atom in the molecule, allowing for the unambiguous assembly of the molecular puzzle.

Expertise & Experience: The process is hierarchical. We begin with 1D spectra (¹H and ¹³C) to identify all unique atoms and their immediate electronic environments. We then employ 2D techniques to reveal the bonding framework. For this compound, the key challenge is to prove the substitution pattern—that the carboxyl group is at C2 and the methyl groups are at C4 and C5, and not some other isomeric arrangement.

¹H and ¹³C NMR: The Atom Inventory The chemical shifts in NMR are highly sensitive to the electronic effects of substituents.[11] The electron-withdrawing carboxylic acid group at C2 will deshield the adjacent ring proton (H3), shifting it downfield. The electron-donating methyl groups will shield the ring carbons they are attached to.

Comparative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Position ¹H Shift (ppm) ¹³C Shift (ppm) Rationale & Expected Couplings
NH -1 ~11.7 - Broad singlet, exchangeable with D₂O.
COOH ~12.2 ~162.5 Very broad singlet, exchangeable with D₂O.
C -2 - ~122.0 Quaternary carbon, deshielded by N and COOH.
H -3 ~6.7 ~114.0 Singlet (or very fine doublet from long-range coupling).
C -4 - ~120.0 Quaternary carbon, attached to methyl.
C -5 - ~128.0 Quaternary carbon, attached to methyl, deshielded by N.
C H₃-4 ~2.0 ~11.0 Singlet, integrating to 3H.

| C H₃-5 | ~2.2 | ~13.0 | Singlet, integrating to 3H. |

Predicted values are based on data for pyrrole-2-carboxylic acid and known substituent chemical shift (SCS) effects.[11][12][13]

2D NMR: Building the Molecule Expertise & Experience: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. It's a crucial step for definitively assigning the ¹³C spectrum. For our molecule, it would show correlations between the H3 signal and the C3 carbon, and between the methyl proton signals and their respective methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we prove the regiochemistry.

Trustworthiness: The self-validating nature of 2D NMR is in the network of correlations. The observation of a 3-bond correlation from the H3 proton to the C2 and C5 carbons, combined with a 2-bond correlation to C4, would provide undeniable proof of the connectivity around that part of the ring. Likewise, correlations from the methyl protons to their adjacent ring carbons lock the substituents in place.

Caption: Key HMBC correlations for structural validation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton and the N-H proton.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

  • 2D HSQC Acquisition: Set up the experiment to correlate the ¹H and ¹³C chemical shifts. Optimize the ¹JCH coupling constant (typically ~145 Hz).

  • 2D HMBC Acquisition: Set up the experiment to detect long-range couplings. Optimize the nJCH coupling constant (typically 8-10 Hz) to preferentially observe 2- and 3-bond correlations.

  • Data Processing & Interpretation: Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity, Gaussian for resolution). Integrate ¹H signals and pick peaks for all spectra. Analyze the HSQC and HMBC cross-peaks to build the connectivity map and confirm the proposed structure.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[14] It generates a 3D model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry. In drug development, obtaining a crystal structure is often a landmark achievement that removes all doubt about the molecular architecture.

Trustworthiness: A high-quality crystal structure with a low R-factor (a measure of the agreement between the experimental diffraction data and the fitted model) is considered definitive proof. The data not only confirms the atom-to-atom connectivity but also reveals intermolecular interactions, such as hydrogen bonding, which can be critical for understanding the solid-state properties of a drug substance.[15] For example, pyrrole-2-carboxylic acid is known to form hydrogen-bonded dimers in the solid state.[15]

Comparative Data: Key Crystallographic Parameters for a Pyrrole Derivative

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Describes the symmetry elements within the unit cell.
R-factor < 0.05 Indicates a good fit between the model and the data.
Bond Lengths C-C, C-N, C=O Must be within expected ranges for these bond types.
Hydrogen Bonds N-H···O=C Confirms intermolecular interactions.

Data based on typical values for small organic molecules.[15][16]

Experimental Protocol: Crystal Growth
  • Purification: The compound must be of the highest possible purity (>99%) for successful crystallization.

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, acetone, hexane/ethyl acetate mixtures) to find conditions where the compound has moderate solubility.

  • Growth Technique: The most common method for small molecules is slow evaporation.[14]

    • Create a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once single crystals of sufficient size and quality have formed (days to weeks), carefully remove them from the mother liquor and mount them on the goniometer of an X-ray diffractometer for analysis.[14]

Conclusion: A Triad of Validation for Unimpeachable Results

The structural confirmation of a novel chemical entity like a this compound derivative is a systematic process built on a foundation of cross-validating evidence.

MS Mass Spectrometry Molecular Formula Fragmentation NMR NMR Spectroscopy ¹H, ¹³C Count 2D Connectivity MS->NMR Validates Formula CONF Unambiguous Structural Confirmation MS->CONF:f0 XRAY X-Ray Crystallography 3D Atom Positions Intermolecular Forces NMR->XRAY Confirms Connectivity NMR->CONF:f0 XRAY->CONF:f0 Absolute Proof

Caption: The triad of analytical validation.

We begin with Mass Spectrometry to establish the correct molecular formula. We then use a suite of NMR Spectroscopy techniques to meticulously piece together the atomic connectivity and differentiate between isomers. Finally, where absolute certainty is required, X-ray Crystallography provides the ultimate three-dimensional proof. Each step validates the last, creating a powerful, self-reinforcing analytical strategy. For researchers in drug development, adhering to this rigorous, multi-technique approach is the only way to ensure the scientific integrity of their findings and the long-term viability of their research.

References

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A Comparative Guide to the Reactivity of Pyrrole-2-Carboxylic Acid and Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the pyrrole scaffold is a cornerstone of heterocyclic chemistry. However, the reactivity of this aromatic ring is exquisitely sensitive to the nature and position of its substituents. This guide provides an in-depth comparison of two fundamental building blocks: pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid. We will explore how the seemingly minor positional change of the carboxylic acid group dramatically alters the molecule's electronic properties and dictates its chemical behavior, supported by experimental data and detailed protocols.

The Electronic Influence of the Carboxylic Acid Group

The core difference between pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid lies in the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxylic acid (-COOH) group. The -COOH group exerts both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). The position of this group determines the extent to which it deactivates the pyrrole ring towards electrophilic attack.

In pyrrole-2-carboxylic acid , the -COOH group is directly adjacent to the nitrogen atom. This C2 position allows for strong resonance stabilization of the carboxylate group, which significantly withdraws electron density from the ring. This deactivation is particularly pronounced at the C5 position.

In pyrrole-3-carboxylic acid , the -COOH group is further from the nitrogen atom. While it still deactivates the ring, the mesomeric effect is less pronounced compared to the C2 isomer. This results in a pyrrole ring that is generally more electron-rich and reactive than its 2-substituted counterpart.

The following diagram illustrates the key resonance structures that demonstrate the electron-withdrawing nature of the carboxylic acid group at both positions.

G start Start: Prepare Reagents dissolve Dissolve Pyrrole-3-carboxylic acid in Acetic Anhydride (Ac₂O) start->dissolve cool Cool the solution to -10 °C in an ice-salt bath dissolve->cool add_nitrating Add Nitrating Mixture dropwise to the pyrrole solution (Maintain temp < -5 °C) cool->add_nitrating prepare_nitrating Prepare Nitrating Mixture: Fuming HNO₃ in Ac₂O at 0 °C prepare_nitrating->add_nitrating stir Stir at -10 °C for 1 hour add_nitrating->stir quench Quench reaction by pouring onto crushed ice stir->quench precipitate Collect the precipitate (mixture of 2-nitro and 5-nitro isomers) by filtration quench->precipitate purify Purify by column chromatography or recrystallization precipitate->purify end End: Characterize Products purify->end

Figure 2: Workflow for the nitration of pyrrole-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Acetic Anhydride (Ac₂O): Serves as the solvent and also reacts with nitric acid to form the potent electrophile, acetyl nitrate (CH₃COONO₂), in situ.

  • Low Temperature (-10 °C): Pyrrole rings, even when substituted with a deactivating group, are sensitive to strong oxidizing acids like HNO₃. Low temperatures are crucial to prevent oxidative degradation and control the reaction rate, minimizing the formation of polymeric byproducts.

Decarboxylation: A Thermally Driven Distinction

The ease of decarboxylation is another key point of differentiation. Pyrrole-2-carboxylic acid readily undergoes decarboxylation upon heating, typically above its melting point (~205 °C) or in the presence of a catalyst like copper powder in quinoline. This is because the C2 position is alpha to the ring nitrogen, and the transition state for decarboxylation is stabilized by the lone pair of the nitrogen.

Conversely, pyrrole-3-carboxylic acid is much more thermally stable and resistant to decarboxylation. The C3 position lacks the same stabilizing electronic arrangement for the transition state, requiring significantly higher temperatures or more aggressive conditions to remove the carboxyl group.

This property is a powerful synthetic tool. A C2-carboxyl group can be used as a temporary protecting or directing group, which can be easily removed later in the synthesis by heating.

Acidity and Reactions of the Carboxyl Group

The position of the -COOH group also influences the acidity (pKa) of both the carboxylic acid proton and the N-H proton of the pyrrole ring.

CompoundpKa (COOH)pKa (N-H)
Pyrrole-2-carboxylic acid~4.5~16.5
Pyrrole-3-carboxylic acid~5.0>17

The C2-isomer is a slightly stronger acid due to the proximity of the carboxyl group to the electron-donating nitrogen, which helps stabilize the carboxylate anion. The N-H proton of the C2-isomer is also more acidic due to the electron-withdrawing effect of the adjacent carboxyl group.

In terms of reactions like esterification or amide bond formation, both isomers react readily under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst, or activation with reagents like SOCl₂ or DCC). While minor differences in reaction rates may exist due to steric or electronic factors, these are generally not as synthetically significant as the differences in ring reactivity and decarboxylation.

Summary and Synthetic Strategy

The choice between pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid is a strategic one, dictated by the desired synthetic outcome.

G start Synthetic Goal? node_decarbox Is facile decarboxylation or use of -COOH as a removable directing group needed? start->node_decarbox Yes node_sub Is electrophilic substitution on the pyrrole ring required? start->node_sub No node_decarbox->node_sub No use_2 Choose Pyrrole-2-carboxylic acid node_decarbox->use_2 Yes node_sub->use_2 No (or expect harsh conditions) use_3 Choose Pyrrole-3-carboxylic acid node_sub->use_3 Yes

Figure 3: Strategic selection of pyrrolecarboxylic acid isomers.

  • Choose Pyrrole-2-carboxylic acid when:

    • The carboxylic acid is intended to be a temporary group that will be removed via decarboxylation.

    • Electrophilic substitution on the pyrrole ring is not a required step or when substitution is desired at the C4/C5 positions under forcing conditions.

  • Choose Pyrrole-3-carboxylic acid when:

    • Subsequent electrophilic substitution on the pyrrole ring is a key step in the synthetic route.

    • The carboxylic acid group is intended to remain in the final molecule.

By understanding these fundamental differences in reactivity, chemists can harness the unique properties of each isomer to design more efficient and elegant synthetic pathways for complex molecules in drug discovery and materials science.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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  • Sundberg, R. J. (2007). The Chemistry of Indoles. Academic Press.

A Comparative Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document objectively compares its physicochemical and biological properties to structurally related analogs, offering a clear perspective on its utility in modern chemical synthesis and pharmaceutical research. We will delve into validated synthetic protocols, comparative data, and the mechanistic reasoning behind its application, grounded in authoritative references.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural products.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules with diverse biological activities. Marketed drugs containing the pyrrole system exhibit a vast range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory effects.[1][2]

Substitutions on the pyrrole ring are critical for tuning a compound's pharmacological profile, including its potency, selectivity, lipophilicity, and metabolic stability.[2][3] This guide focuses on this compound, examining how the specific placement of two methyl groups and a carboxylic acid function dictates its chemical behavior and potential as a synthetic intermediate for novel therapeutics.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrrole carboxylic acids can be achieved through various strategies, with the Paal-Knorr reaction being a classical and reliable method.[4] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For producing intermediates like this compound, multi-step sequences starting from readily available precursors are common. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrrole Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Final Hydrolysis A Ethyl Acetoacetate C Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr's Pyrrole) A->C NaNO2, Acetic Acid, Zn dust B Ethyl 3-Oxobutanoate B->C D Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate C->D 1. KOH (hydrolysis) 2. Heat (decarboxylation) E Target Molecule: This compound D->E Aqueous NaOH or KOH, Reflux, then Acidification Biological_Applications cluster_apps Potential Therapeutic Areas of Derivatives Core This compound Versatile Intermediate Antibacterial Antibacterial Agents (e.g., vs. M. tuberculosis) Core->Antibacterial Derivatization Anticancer Anticancer Agents (e.g., Antiproliferative) Core->Anticancer Derivatization AntiInflammatory Anti-Inflammatory (e.g., COX/LOX Inhibition) Core->AntiInflammatory Derivatization Neuroprotective Neuroprotective Agents Core->Neuroprotective Derivatization

Caption: Potential applications derived from the core pyrrole structure.

  • Antibacterial Activity: Pyrrole-2-carboxylate and carboxamide derivatives have been investigated as potent antibacterial agents, particularly against Mycobacterium tuberculosis. [5]Specific substitutions on the pyrrole ring are crucial for activity, with some compounds targeting key enzymes like the enoyl-acyl carrier protein reductase (ENR) or DNA gyrase. [5][6]For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate showed a promising MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. [5]* Anticancer Properties: Numerous studies have demonstrated the antiproliferative effects of novel pyrrole derivatives against various cancer cell lines, including colon, breast, and ovarian adenocarcinomas. [7][8][9]The mechanism often involves dose- and time-dependent cytotoxicity. [8][9]Molecular hybridization strategies, such as conjugating the pyrrole core with a pyrazoline moiety, have yielded derivatives with significant growth inhibition against NCI-60 cell lines. [10]* Anti-Inflammatory Effects: The 1,5-diaryl pyrrole scaffold has shown a high affinity for the cyclooxygenase-2 (COX-2) active site, indicating potential as a selective anti-inflammatory agent. [11]Hybrids of pyrrole derivatives with cinnamic acid have been developed as dual inhibitors of COX-2 and lipoxygenase (LOX), demonstrating the versatility of the pyrrole core in designing multi-target agents. [12]* Neuroprotective Roles: Certain pyrrole derivatives have demonstrated antioxidant properties and the ability to protect against neurotoxicity. In studies using PC12 cells, pre-treatment with pyrrole compounds inhibited apoptosis induced by neurotoxins like 6-OHDA by controlling lipid peroxidation. [11]

Experimental Protocol: Synthesis of a Pyrrole Carboxylic Acid Derivative

This protocol provides a self-validating, detailed methodology for the synthesis of a substituted pyrrole-2-carboxylic acid, adapted from established literature procedures. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a substituted pyrrole-2-carboxylic acid via hydrolysis of its corresponding ethyl ester.

Materials:

  • Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Ethanol (EtOH)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (3.0 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.

Procedure:

  • Dissolution (Rationale: To create a homogeneous reaction medium): Dissolve Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification (Rationale: Base-catalyzed hydrolysis of the ester to a carboxylate salt): Add the 10% aqueous NaOH solution (3.0 eq) to the flask. The use of an excess of base ensures the reaction goes to completion.

  • Reflux (Rationale: To increase the reaction rate by providing thermal energy): Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The solvent system for TLC will depend on the specific substrate but a mix like Ethyl Acetate/Hexane is a good starting point.

  • Cooling and Neutralization (Rationale: To precipitate the carboxylic acid product from its soluble salt form): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Carefully acidify the cooled mixture by slowly adding 1 M HCl while stirring. Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2-3). The product should precipitate as a solid.

  • Isolation (Rationale: To collect the crude product): Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying (Rationale: To remove residual solvent and water): Dry the collected solid under vacuum or in a desiccator to yield the crude this compound.

  • Purity Assessment and Characterization (Rationale: Self-validating step to confirm identity and purity): Assess the purity of the product by measuring its melting point and comparing it to the literature value. Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The disappearance of the ethyl ester signals in NMR and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Conclusion

This compound stands as a valuable and versatile building block in organic and medicinal chemistry. While its direct biological applications are less explored, its strategic importance as an intermediate is undeniable. The presence of the 4,5-dimethyl groups enhances lipophilicity and provides steric and electronic properties distinct from other isomers and the parent pyrrole-2-carboxylic acid. By leveraging this scaffold, researchers can access a rich chemical space of novel derivatives with significant potential in developing next-generation therapeutics for infectious diseases, cancer, and inflammatory conditions. The synthetic accessibility and predictable reactivity of this compound ensure its continued relevance in the drug discovery pipeline.

References

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  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
  • Chemsrc. (n.d.). 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. [Link]
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]
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  • HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]
  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • NIST WebBook. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of pyrrole-containing compounds are paramount. These heterocyclic aromatic organic compounds are integral scaffolds in numerous pharmaceuticals and natural products. However, their inherent chemical properties, including sensitivity to light, oxidation, and temperature, present unique challenges in developing and validating robust analytical methods.[1] This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for method validation, grounded in scientific principles and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This is a critical step in the drug development lifecycle, ensuring data integrity for regulatory submissions that document the identity, strength, quality, purity, and potency of drug substances and products.[4]

Section 1: Comparative Analysis of Analytical Techniques for Pyrrole Compounds

The choice of an analytical technique is the foundation of any method validation. For pyrrole and its derivatives, the selection hinges on the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., quantification, impurity profiling, or identification).

Analytical Technique Principle Advantages for Pyrrole Analysis Limitations & Considerations Typical Applications
High-Performance Liquid Chromatography (HPLC/UHPLC) Separation based on partitioning between a stationary and mobile phase.Versatile for a wide range of pyrrole derivatives.[5][6] High resolution and sensitivity, especially with UV or Mass Spectrometry (MS) detection.[7][8] Stability-indicating methods can be readily developed.[5][9]Mobile phase selection can be challenging for complex mixtures. Potential for on-column degradation of labile compounds.Assay, impurity testing, content uniformity, dissolution testing, stability studies.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Suitable for volatile and thermally stable pyrrole derivatives.[1][10] High efficiency and resolution.Limited to compounds that can be volatilized without decomposition.[1] Derivatization may be required for non-volatile compounds.Analysis of residual solvents, quantification of volatile pyrroles in raw materials.
Spectroscopic Methods (UV-Vis, FTIR, NMR) Measurement of the interaction of electromagnetic radiation with the analyte.Provides structural information and can be used for quantification.[11] Non-destructive techniques. NMR is powerful for structure elucidation.[11][12]Lower sensitivity and specificity for quantification compared to chromatographic methods.[13] Matrix interference can be a significant issue.Identification, structural characterization, raw material testing.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Highly sensitive and specific, providing molecular weight and structural information.[11] Can be coupled with HPLC or GC for enhanced separation and identification.[7][14]Complex instrumentation. Matrix effects can suppress or enhance ionization.Impurity identification, metabolite studies, bioanalysis.

Expert Insight: For most pharmaceutical applications involving pyrrole compounds, reversed-phase HPLC with UV or MS detection is the workhorse. Its versatility in handling a broad polarity range and its suitability for stability-indicating assays make it the preferred choice. However, for volatile pyrroles or when analyzing for specific process-related impurities, GC can be a powerful alternative.[1][10]

Section 2: The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process that establishes its performance characteristics. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recently revised Q2(R2), provide a comprehensive framework for this process.[15][16][17]

Below is a logical workflow for validating an analytical method for a pyrrole compound, followed by a detailed explanation of each validation parameter.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision DetectionQuantitation Detection & Quantitation Limits Precision->DetectionQuantitation Robustness Robustness DetectionQuantitation->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for the validation of an analytical method.

Specificity and Forced Degradation Studies

Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] For pyrrole compounds, which can be susceptible to degradation, a stability-indicating method is crucial.

Experimental Protocol for Forced Degradation:

Forced degradation studies are essential to demonstrate the specificity of a method and to understand the degradation pathways of the drug substance.[19][20][21]

  • Prepare Stock Solutions: Prepare a stock solution of the pyrrole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[20]

  • Subject to Stress Conditions: Expose the stock solution to various stress conditions in parallel.[19][20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples and dilute all samples to the target concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., HPLC-DAD).

  • Evaluation:

    • Assess the purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

    • Ensure that the degradation products are well-resolved from the main analyte peak.

    • Aim for 5-20% degradation to ensure that the stability-indicating nature of the method is adequately demonstrated.

Linearity and Range

Why they are critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a Series of Standards: Prepare at least five concentrations of the reference standard across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.

  • Analysis: Analyze each concentration in triplicate.

  • Evaluation:

    • Plot the average response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Experimental Protocol (Spiked Placebo Method):

  • Prepare Spiked Samples: Spike a placebo (a mixture of all the excipients without the active pharmaceutical ingredient) with known amounts of the pyrrole compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Why it's critical: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Types of Precision:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Reproducibility: The precision of the method between different laboratories.

Experimental Protocol for Repeatability and Intermediate Precision:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Evaluation: Calculate the RSD for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why they are critical:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise Ratio: Analyze a series of solutions with decreasing concentrations of the analyte.

  • Evaluation:

    • LOD is typically determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

    • LOQ is typically determined as the concentration at which the signal-to-noise ratio is approximately 10:1.

Robustness

Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Identify Critical Parameters: Identify the method parameters that could potentially affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce Small Variations: Deliberately vary these parameters one at a time.

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results. The results should remain within the acceptance criteria.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Robustness Robustness Method Validation->Robustness Forced Degradation Forced Degradation Specificity->Forced Degradation Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Caption: Interrelationship of key analytical method validation parameters.

Section 3: Data Interpretation and Reporting

A comprehensive validation report is the final output of the validation exercise. It should include:

  • Objective and Scope: A clear statement of the purpose of the method and the validation.

  • Methodology: A detailed description of the analytical procedure.

  • Validation Parameters: A summary of the results for each validation parameter, including the acceptance criteria.

  • System Suitability: The system suitability parameters that were monitored throughout the validation.

Conclusion

The validation of analytical methods for pyrrole compounds requires a thorough understanding of their chemical properties and a systematic approach guided by regulatory principles. By carefully selecting the appropriate analytical technique and rigorously evaluating the method's performance characteristics, researchers and scientists can ensure the generation of reliable and accurate data, which is the bedrock of drug development and quality control. This guide provides a framework for achieving this, emphasizing the importance of scientific rationale and robust experimental design.

References

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Safety Operating Guide

Proper Disposal of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid. As a compound utilized in specialized research and drug development, its handling and disposal demand a thorough understanding of its chemical nature and the associated regulatory landscape. This document is designed to equip researchers, scientists, and laboratory personnel with the necessary information to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Foundational Principles: Hazard Assessment and Waste Minimization

Before initiating any disposal procedure, a foundational understanding of the hazards associated with this compound is paramount. While a specific, detailed safety data sheet (SDS) for this exact compound is not extensively available, data from structurally similar compounds, such as pyrrole-2-carboxylic acid and various dimethyl-pyrrole derivatives, provide critical insights. These analogs are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the same level of caution.

The primary principle of responsible chemical management is waste minimization.[5] Before commencing experimental work, researchers should carefully plan their experiments to reduce the generation of surplus this compound. This can be achieved by accurately calculating the required quantities and considering the scale of the operation.[5]

Immediate Pre-Disposal Procedures: Segregation and Labeling

Proper segregation and labeling of chemical waste are critical to prevent inadvertent and dangerous chemical reactions.[5] This is a mandatory step dictated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Chemical Segregation Protocol:
  • Identify Incompatibilities: this compound is a carboxylic acid.[9] As a general rule, acids must be segregated from bases to prevent vigorous neutralization reactions.[10] It should also be kept separate from strong oxidizing agents.[11][12][13]

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and its immediate experimental derivatives.

  • Container Material: The waste container must be made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable. Avoid metal containers, which can corrode over time.[9]

Labeling Requirements:

The waste container must be labeled in accordance with OSHA's Hazard Communication Standard and any local or institutional requirements.[14] The label should include:

  • The full chemical name: "this compound"

  • The CAS Number: 4868-31-9

  • Hazard pictograms (e.g., exclamation mark for irritant)

  • The words "Hazardous Waste"

  • The date the waste was first added to the container.

Personal Protective Equipment (PPE): Ensuring Researcher Safety

Given the irritant nature of this class of compounds, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during all handling and disposal procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[2][15] Gloves should be inspected before use and disposed of as hazardous waste after handling the chemical.[5][15]
Body Protection A laboratory coat.Protects clothing and skin from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service.[16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15][16]

Workflow for Disposal:

A Step 1: Collection Collect waste in a designated, compatible, and labeled container. B Step 2: Storage Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area. A->B C Step 3: Segregation Ensure the container is segregated from incompatible materials (bases, oxidizers). B->C D Step 4: Professional Disposal Arrange for pickup by a licensed hazardous waste disposal company. C->D E Step 5: Documentation Maintain records of waste disposal in accordance with institutional and regulatory requirements. D->E Spill Spill Occurs SmallSpill Is the spill small and manageable? Spill->SmallSpill LargeSpill No SmallSpill->LargeSpill No Yes Yes SmallSpill->Yes Yes Evacuate Evacuate the area and notify EHS immediately. LargeSpill->Evacuate Contain Contain the spill with inert absorbent material. Yes->Contain Collect Carefully collect the absorbed material into a hazardous waste container. Contain->Collect Clean Clean the spill area and decontaminate. Collect->Clean Dispose Dispose of all cleanup materials as hazardous waste. Clean->Dispose

Caption: Decision tree for responding to a spill of this compound.

  • For small spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [16] 4. Clean the spill area with soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • For large spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS office immediately.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, waste minimization, and the detailed protocols outlined in this guide, researchers can ensure they are operating in a manner that is both safe and compliant with federal and local regulations. [6]Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • OSHA Compliance For Labor
  • Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid. Angene Chemical. [Link]
  • Acid Handling. University of Utah. [Link]
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.[Link]
  • The MSDS HyperGlossary: Carboxylic Acid.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]
  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]
  • Laboratory Chemical Safety Manual. University of Alberta. [Link]
  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792. PubChem. [Link]
  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]
  • List of Regulated Substances under the Risk Management Program. US EPA. [Link]

Sources

Navigating the Handling of 4,5-Dimethyl-1H-pyrrole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond merely supplying a product; it is to empower you, the researcher, with the critical knowledge to handle our chemical compounds safely and effectively. This guide provides a detailed protocol for the safe handling of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety principles, ensuring that every step is a self-validating measure to protect you and your research.

While a specific Safety Data Sheet (SDS) for this compound was not found, the guidance herein is synthesized from the established hazard profiles of structurally similar pyrrole-carboxylic acid derivatives. These compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a cautious and comprehensive approach to PPE is warranted.

Immediate Safety Profile: At-a-Glance

For rapid risk assessment, this table summarizes the potential hazards associated with handling this compound and the mandatory PPE required to mitigate these risks.

Hazard CategoryPotential HazardRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation (H315).[4]Lab Coat: Chemical-resistant, fully buttoned. Gloves: Chemical-resistant nitrile gloves. Footwear: Fully enclosed shoes.[5]
Eye Contact Causes serious eye irritation (H319).[2][3]Safety Goggles: Chemical splash goggles meeting ANSI Z.87.1 or EN 166 standards.[5][6][7] Face Shield: Required when splashing or significant dust generation is possible.[5][8]
Inhalation May cause respiratory irritation (H335).[4][9]Engineering Controls: Mandatory use of a certified chemical fume hood.[5][6] Respiratory Protection: NIOSH-approved respirator with a particulates filter if fume hood use is not feasible or as a supplementary precaution.[5][6]

The Cornerstone of Safety: Understanding Your PPE

Simply wearing PPE is insufficient; understanding why each piece is necessary is fundamental to building a culture of safety. The hazards of this compound, as a solid powder, are primarily centered on direct contact and inhalation of airborne particulates.

  • Engineering Controls (Your First Line of Defense): A properly functioning chemical fume hood is the most critical piece of safety equipment.[5] It captures dust at the source, preventing it from entering your breathing zone and settling on surfaces in the lab. All handling of the solid compound should occur within the sash of a certified fume hood.

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.[2][3] Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are essential to protect against airborne dust.[8] A face shield should be worn over goggles during any procedure with a higher risk of dust generation, such as transferring large quantities or scraping material.[5][7]

  • Skin and Body Protection: A fully buttoned lab coat protects your skin and personal clothing from contamination.[5] Nitrile gloves offer broad chemical resistance and are a reliable choice for handling this type of compound.[10] It is crucial to inspect gloves for any defects before use and to employ proper removal techniques to avoid contaminating your hands.[11]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Preparation and Pre-Handling Checks
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked, and within a chemical fume hood.[5]

  • Fume Hood Verification: Before starting, verify that the chemical fume hood is functioning correctly, as indicated by its monitor.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent containers) and waste disposal containers are inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

Handling the Compound
  • Minimize Dust: When transferring the solid, use a spatula. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[5][7]

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations to ensure minimal exposure.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood Function B Don Full PPE: Lab Coat, Goggles, Gloves A->B C Prepare Workspace (Inside Hood) B->C D Introduce Chemical C->D E Perform Task (Weighing, Transferring) D->E F Securely Close Container E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Dispose of Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.